5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVFWQJWKRMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735111 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507462-51-3 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-51-3), a key heterocyclic building block in modern drug discovery. As a derivative of the 7-azaindole scaffold, this compound has garnered significant interest for its role in the development of potent kinase inhibitors and other therapeutic agents.[1][2][3] This document delves into the structural and electronic characteristics, solubility, acidity, and lipophilicity of the title compound. Furthermore, it outlines robust methodologies for its synthesis and characterization, providing researchers and drug development professionals with the critical data and field-proven insights necessary to effectively utilize this versatile molecule in their research endeavors.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. The strategic placement of the nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, which can significantly enhance binding affinity to target proteins and improve physicochemical properties such as solubility.
This compound emerges as a particularly valuable derivative. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. The amine group at the 3-position, a common site for electrophilic substitution on the 7-azaindole ring, provides a crucial interaction point for targeting the hinge region of many protein kinases.[4] This unique combination of functional groups makes it a sought-after intermediate in the synthesis of targeted therapeutics, particularly in oncology.[1]
Molecular Structure and Core Physicochemical Properties
The foundational physicochemical properties of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is not extensively published, we can infer and predict these properties based on data from the parent scaffold and related analogs.
Structural and Electronic Profile
The chemical structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 507462-51-3 | [5][6][7][8] |
| Molecular Formula | C₇H₆BrN₃ | [5] |
| Molecular Weight | 212.05 g/mol | [5] |
| Appearance | Expected to be a solid, ranging from off-white to brown powder. | Inferred from analogs[9] |
| Melting Point | Not experimentally determined. Estimated to be in the range of 180-220 °C. | Inferred from analogs[10] |
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The presence of both a basic amine and a pyridine nitrogen suggests that the solubility of this compound will be pH-dependent.
Table 2: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low to moderate | The molecule has both polar (amines) and non-polar (bromophenyl) regions. Protonation at physiological pH will enhance solubility. |
| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the amino and pyridine nitrogens will form soluble hydrochloride salts.[1][9] |
| Aqueous Base (e.g., 0.1 M NaOH) | Low | The molecule is expected to be in its neutral, less soluble form. |
| DMSO | High | A common solvent for polar organic compounds. |
| Methanol, Ethanol | Moderate | Capable of hydrogen bonding, facilitating dissolution. |
| Dichloromethane, Ethyl Acetate | Low to moderate | Solubulity is expected to be limited due to the polar nature of the molecule. |
Acidity and Basicity (pKa)
The pKa values of the ionizable groups are fundamental to understanding the compound's charge state at different physiological pHs, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Predicted pKa Values
| Ionizable Group | Predicted pKa | Rationale |
| Pyridinium (protonated N7) | ~4.5 - 5.5 | The pyridine nitrogen is a weak base. Its pKa is influenced by the electron-donating pyrrole ring. |
| Anilinium (protonated 3-amino group) | ~3.0 - 4.0 | The basicity of the 3-amino group is reduced by resonance with the aromatic pyrrole system. |
| Pyrrole N-H | ~16 - 17 | The pyrrole proton is weakly acidic, typical for this heterocyclic system. |
Note: These pKa values are estimated based on known values for similar 7-azaindole structures and computational prediction principles.[11][12][13]
Lipophilicity (LogP/LogD)
Lipophilicity is a key parameter in drug design, affecting a molecule's ability to cross cell membranes. LogP (the partition coefficient in an octanol/water system) and LogD (the distribution coefficient at a specific pH) are used to quantify this property.
Table 4: Predicted Lipophilicity
| Parameter | Predicted Value | Rationale |
| LogP | 1.5 - 2.5 | The presence of the bromine atom increases lipophilicity, while the amino groups contribute to polarity. |
| LogD (pH 7.4) | 1.0 - 2.0 | At physiological pH, partial protonation will decrease the apparent lipophilicity compared to the neutral molecule's LogP. |
Synthesis and Reactivity
Proposed Synthetic Pathway
The most logical approach involves the initial synthesis of the 5-bromo-7-azaindole core, followed by regioselective functionalization at the C3 position.
Figure 2: Proposed synthetic workflow for this compound.
Expert Insight: The Fischer indole synthesis and the Bartoli reaction are well-established methods for constructing the 7-azaindole core from substituted pyridines. The subsequent nitration is expected to proceed with high regioselectivity at the electron-rich C3 position of the pyrrole ring. Standard reduction conditions can then be employed to convert the nitro group to the desired primary amine.
Chemical Reactivity and Stability
-
Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophilic attack, with the C3 position being the most reactive site.[4]
-
N-Alkylation/Acylation: The pyrrole nitrogen (N1) can be readily alkylated or acylated under basic conditions. This can be used for the introduction of protecting groups or for further structural modifications.
-
Cross-Coupling Reactions: The C5-bromo substituent is a key functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of aryl, alkynyl, and amino moieties.
-
Stability: The 7-azaindole core is generally stable under a wide range of chemical conditions. However, like many electron-rich aromatic amines, this compound may be susceptible to oxidation and should be stored under an inert atmosphere and protected from light.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of this compound.
Spectroscopic Analysis
While specific spectra for the title compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 5: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Pyrrole N-H: A broad singlet around 11-12 ppm. - Aromatic Protons: Signals in the 7-8.5 ppm region, with characteristic coupling patterns for the pyridine and pyrrole protons. - Amine Protons: A broad singlet, the chemical shift of which will be solvent-dependent. |
| ¹³C NMR | - Signals for the eight distinct carbon atoms of the bicyclic core and the attached functional groups. The carbon bearing the bromine (C5) will be shifted upfield. |
| Mass Spectrometry (MS) | - [M+H]⁺: Expected at m/z 212.97 and 214.97, showing the characteristic isotopic pattern for a monobrominated compound. |
| Infrared (IR) Spectroscopy | - N-H Stretching: Bands in the 3200-3500 cm⁻¹ region corresponding to the pyrrole N-H and the primary amine N-H bonds. - Aromatic C-H and C=C/C=N Stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. |
Chromatographic Purity Assessment
A detailed protocol for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC) is provided below.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.
Figure 3: Workflow for HPLC purity assessment.
Conclusion and Future Perspectives
This compound is a high-value chemical entity with significant potential in the field of drug discovery. Its strategic functionalization provides a versatile platform for the synthesis of complex molecules with tailored biological activities. This guide has provided a detailed overview of its core physicochemical properties, offering a blend of experimental data from related compounds and expert-driven predictions. The outlined synthetic strategies and analytical protocols serve as a practical resource for researchers aiming to incorporate this important building block into their synthetic campaigns. As the demand for novel, targeted therapeutics continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.
References
- 1. This compound hydrochloride | 1416354-42-1 | Benchchem [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound|CAS 507462-51-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. 507462-51-3|this compound|BLD Pharm [bldpharm.com]
- 8. 507462-51-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-溴-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. peerj.com [peerj.com]
- 12. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]
- 13. researchgate.net [researchgate.net]
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine structural analysis and characterization
An In-depth Technical Guide on the Structural Analysis and Characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Abstract
This compound is a key heterocyclic intermediate built upon the 7-azaindole scaffold, a privileged structure in modern medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors, combined with the synthetically versatile bromine and amine handles, makes it a valuable building block for developing targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of the essential analytical methodologies required for the unambiguous structural confirmation and purity assessment of this compound. We delve into the principles and practical application of spectroscopic and chromatographic techniques, offering field-proven insights and detailed protocols to support researchers in their drug discovery and development endeavors.
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bioisostere of both indole and the adenine fragment of ATP. This structural mimicry allows it to effectively bind to the hinge region of many protein kinases, which are critical targets in oncology and other therapeutic areas.[1] The introduction of a bromine atom at the C5 position and an amine group at the C3 position of this scaffold creates this compound, a highly functionalized intermediate. The bromine serves as a crucial handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures, while the amine group provides a key vector for further derivatization.[2][3]
This guide serves as an authoritative resource for the structural and analytical characterization of this compound, ensuring the integrity and reproducibility of downstream synthetic applications.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any chemical entity is understanding its core structure and associated physical properties.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | Calculated |
| Log Po/w (iLOGP) | 0.0 | [2] |
| BBB Permeant | Yes | [2] |
| CYP1A2 Inhibitor | Yes | [2] |
Core Analytical & Characterization Workflow
A multi-technique approach is essential for the definitive characterization of this compound. The workflow outlined below ensures confirmation of the molecular structure, verifies functional groups, determines purity, and provides insight into the solid-state conformation.
References
Introduction: The Strategic Importance of 5-Bromo-7-azaindole in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 5-Bromo-7-azaindole Derivatives
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure."[1] Its structural similarity to the endogenous purine and indole frameworks allows it to effectively mimic these systems in biological processes, often binding to the ATP-binding sites of kinases.[1] As a bioisostere, the 7-azaindole core can offer significant advantages over its indole counterpart, including enhanced aqueous solubility, improved metabolic stability, and unique hydrogen bonding capabilities, which can lead to superior bioavailability and pharmacokinetic profiles.[2]
The strategic introduction of a bromine atom at the C5-position transforms the 7-azaindole core into an exceptionally versatile building block.[3][4] This halogen serves as a highly efficient synthetic handle, enabling a vast array of downstream functionalizations through transition metal-catalyzed cross-coupling reactions.[5][6] This capability is paramount for constructing diverse molecular libraries, a critical process in lead optimization and the development of targeted therapies. The clinical and commercial success of molecules like Vemurafenib (Zelboraf®), a potent BRAF V600E kinase inhibitor for treating metastatic melanoma, underscores the profound impact of the 5-bromo-7-azaindole intermediate in creating life-saving pharmaceuticals.[7][8][9]
This guide provides a comprehensive overview of the principal synthetic pathways to 5-bromo-7-azaindole and its derivatives, offering field-proven insights into the rationale behind methodological choices, detailed experimental protocols, and a comparative analysis of key reaction systems.
Core Synthetic Strategies: Pathways to the 5-Bromo-7-azaindole Scaffold
The synthesis of 5-bromo-7-azaindole can be broadly categorized into two primary approaches: the direct functionalization of a pre-existing 7-azaindole ring and the de novo construction of the bicyclic system from a brominated pyridine precursor. The choice of strategy is often dictated by starting material availability, cost, scalability, and the desired substitution pattern.
Strategy 1: Functionalization of the 7-Azaindole Core
This approach begins with the parent 7-azaindole heterocycle. However, direct electrophilic bromination presents significant regioselectivity challenges. The pyrrole ring is electron-rich compared to the electron-deficient pyridine moiety, making the C3 position the most kinetically favored site for electrophilic attack.[10] Direct bromination with reagents like Br₂ often leads to a mixture of products, including the undesired 3-bromo and 3,5-dibromo derivatives, or even a tribrominated species.[10] To overcome this, a more controlled, multi-step sequence involving a reduced intermediate is the industry-standard methodology.
This robust three-step sequence provides a reliable and scalable route to 5-bromo-7-azaindole. The underlying principle is to temporarily disrupt the aromaticity of the pyridine ring, thereby activating the C5-position for selective bromination, and then restore the aromatic system.
-
Reduction: The 7-azaindole is first reduced to 7-azaindoline. This is typically achieved via catalytic hydrogenation using catalysts like Raney Nickel under hydrogen pressure.[11] This step saturates the pyridine ring, making it more akin to an aniline derivative.
-
Bromination: The resulting 7-azaindoline undergoes electrophilic bromination. The amino group in the saturated ring is ortho-, para-directing, and the C5-position is sterically accessible and electronically activated, leading to highly regioselective bromination.[11]
-
Aromatization (Oxidation): The final step involves the dehydrogenation of the 5-bromo-7-azaindoline intermediate to restore the aromatic 7-azaindole ring system. A common and effective oxidizing agent for this transformation is activated manganese dioxide (MnO₂) in a solvent like toluene or xylene at elevated temperatures.[12]
Step 1: Synthesis of 7-Azaindoline
-
To a pressure reaction vessel, add 7-azaindole (1.0 eq), Raney Nickel (approx. 0.33 eq by weight), and ethanol (approx. 6-7 mL per g of azaindole).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 4 MPa.
-
Heat the mixture to 95°C and stir for 12 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield crude 7-azaindoline, which is often used directly in the next step without further purification.
Step 2: Synthesis of 5-Bromo-7-azaindoline
-
Dissolve the crude 7-azaindoline (1.0 eq) and p-toluenesulfonic acid (p-TsOH) (1.1 eq) in dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in DCM dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 8 hours.
-
Quench the reaction by washing the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromo-7-azaindoline product.
Step 3: Synthesis of 5-Bromo-7-azaindole
-
Dissolve the crude 5-bromo-7-azaindoline (1.0 eq) in toluene (approx. 5 mL per g).
-
Add activated manganese dioxide (MnO₂) (approx. 2.6 eq by weight).
-
Heat the mixture to reflux (approx. 110°C) and stir for 4 hours.
-
Cool the reaction to room temperature and filter through Celite®, washing the filter cake thoroughly with DCM or ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from a petroleum ether/ethyl acetate mixture) or column chromatography to yield 5-bromo-7-azaindole as a light yellow solid.[12]
Strategy 2: De Novo Ring Construction from Pyridine Precursors
This "bottom-up" approach involves building the pyrrole ring onto a pre-functionalized 5-bromopyridine starting material. This strategy offers excellent control of regiochemistry, as the key bromine substituent is in place from the outset.
This is a widely used industrial route that leverages a sequence of cross-coupling and cyclization reactions. A common pathway involves iodination, Sonogashira coupling, and intramolecular cyclization.[13]
-
Iodination: 2-Amino-5-bromopyridine is first iodinated at the C3 position using reagents like N-iodosuccinimide (NIS) or a mixture of potassium iodate and potassium iodide in an acidic solution.[13]
-
Sonogashira Coupling: The resulting 2-amino-5-bromo-3-iodopyridine undergoes a Sonogashira cross-coupling reaction with a protected alkyne, typically trimethylsilylacetylene. This palladium- and copper-catalyzed reaction forms a crucial C-C bond at the C3 position.[13]
-
Cyclization: The trimethylsilyl (TMS) protecting group is removed (e.g., with a fluoride source like TBAF), and the terminal alkyne undergoes an intramolecular cyclization under basic conditions to form the pyrrole ring, yielding the final 5-bromo-7-azaindole product.[13]
This powerful method involves the construction of the pyrrole ring through a condensation-cyclization sequence, often referred to as the Leimgruber-Batcho indole synthesis.[8][14]
-
Oxidation: The synthesis begins with the oxidation of 2-amino-3-methyl-5-bromopyridine to 2-nitro-3-methyl-5-bromopyridine using an oxidant like Caro's acid.[8]
-
Enamine Formation: The nitro-intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The acidic methyl group condenses to form a reactive enamine intermediate.[8]
-
Reductive Cyclization: The final step involves the reduction of both the nitro group and the enamine double bond, which triggers a spontaneous cyclization to form the pyrrole ring. This is typically accomplished using a reducing system like Raney Nickel with hydrazine hydrate or catalytic hydrogenation.[8] This route is highly efficient and suitable for large-scale production.
Downstream Functionalization: Unleashing the Potential of the C5-Bromo Handle
The primary value of 5-bromo-7-azaindole lies in its capacity as a substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the most prominent of these, enabling the formation of C(sp²)-C(sp²) bonds to introduce a wide variety of aryl and heteroaryl substituents at the C5 position.[1][15]
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction involves the coupling of the 5-bromo-7-azaindole (the organohalide partner) with an organoboron species (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.
-
In a reaction vessel, combine 5-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Add an appropriate solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water, or dioxane and water.[16][17]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to degas the mixture.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 eq).[16]
-
Heat the reaction mixture to 80-110°C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 5-aryl-7-azaindole derivative.
Comparative Analysis of Catalytic Systems for Suzuki Coupling
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. While numerous systems exist, certain combinations have proven particularly effective for azaindole substrates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~95 | High yield and short reaction time; a very reliable system for many substrates.[18][16] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 4 | >85 | Excellent for sterically hindered or electronically challenging boronic acids. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 20-50 | Generally lower efficiency compared to more modern catalysts for this scaffold. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A cost-effective nickel-based alternative, effective for various heteroaromatic halides.[17] |
Conclusion
5-Bromo-7-azaindole is a quintessential building block in the synthesis of high-value pharmaceutical agents. Its preparation is dominated by two robust strategies: a reduction-bromination-aromatization sequence starting from the parent 7-azaindole, and de novo constructions from functionalized pyridine precursors. The former offers operational simplicity, while the latter provides unparalleled control over regiochemistry. The true synthetic power of this intermediate is realized in its subsequent functionalization, most notably via the Suzuki-Miyaura cross-coupling reaction, which provides a reliable and versatile gateway to a vast chemical space of novel kinase inhibitors and other targeted therapies. A thorough understanding of these synthetic pathways and the rationale behind them is essential for researchers, scientists, and drug development professionals aiming to innovate in the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 9. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. chemwhat.com [chemwhat.com]
- 13. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 14. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 15. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS Number: 507462-51-3)
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a prime example of such a scaffold, serving as the foundation for numerous kinase inhibitors. Within this important class of compounds, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 507462-51-3) stands out as a key intermediate, offering medicinal chemists a strategic entry point for the synthesis of potent and selective therapeutic agents.
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and, most critically, its application as a cornerstone in the development of kinase inhibitors for oncology and immunology.
Physicochemical and Structural Properties
The utility of a synthetic building block is fundamentally tied to its physical and chemical characteristics. This compound is a solid at room temperature, and its structure is characterized by the fusion of a pyrrole and a pyridine ring, with a bromine atom at the 5-position and an amine group at the 3-position. The bromine atom provides a reactive handle for cross-coupling reactions, while the amine group offers a site for further functionalization.
| Property | Value | Source(s) |
| CAS Number | 507462-51-3 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | White to off-white solid (inferred) | N/A |
| Melting Point | Not explicitly reported; related compounds such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine melt at 178-182 °C. | |
| Solubility | Sparingly soluble in water; likely soluble in organic solvents like DMSO and DMF. The hydrochloride salt form is expected to have better aqueous solubility. | Inferred |
| IUPAC Name | This compound | [1] |
Synthesis of this compound: A Plausible Synthetic Route
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is an illustrative example based on general procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a cooled (0 °C) solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid, slowly add a nitrating agent (e.g., potassium nitrate or fuming nitric acid) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Step 2: Reduction of the Nitro Group
-
Suspend the 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common choice is tin(II) chloride dihydrate in ethanol, heated to reflux. Alternatively, catalytic hydrogenation (H₂ gas with a palladium catalyst) can be employed.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Work up the reaction mixture appropriately. For a tin reduction, this typically involves basification to precipitate tin salts, followed by extraction of the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The 7-azaindole core mimics the adenine region of ATP, allowing it to bind to the hinge region of the kinase active site. The bromine at the 5-position is strategically placed for modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce various substituents that can interact with other regions of the kinase domain, thereby enhancing potency and selectivity. The amine at the 3-position can be acylated or otherwise modified to further explore the structure-activity relationship (SAR).
Conceptual Kinase Inhibition Pathway
Caption: Competitive inhibition of a kinase by a 7-azaindole-based inhibitor.
Biological Activity of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity against several important kinase targets.
| Kinase Target(s) | Key Findings | Reference(s) |
| Fibroblast Growth Factor Receptors (FGFRs) | Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of FGFR1, 2, and 3.[2] One such derivative, compound 4h, exhibited IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and demonstrated anti-proliferative and anti-migratory effects in breast cancer cell lines.[2] | [2][3] |
| Janus Kinase 3 (JAK3) | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been synthesized as potent and orally efficacious immunomodulators targeting JAK3.[4] These compounds have potential applications in the treatment of autoimmune diseases and transplant rejection.[4] | [4] |
| Serum/glucocorticoid-regulated kinase 1 (SGK-1) | The 1H-pyrrolo[2,3-b]pyridine framework has been identified as a scaffold for SGK-1 inhibitors, which are being investigated for the treatment of diseases such as cancer and diabetes.[5] | [5] |
Conclusion: A Versatile Building Block for Targeted Therapies
This compound (CAS 507462-51-3) is a strategically important molecule in the field of medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for engaging the ATP-binding site of kinases, while its bromine and amine functionalities offer versatile handles for synthetic elaboration. The demonstrated success of its derivatives as potent inhibitors of key kinases underscores the value of this compound as a starting material for the discovery and development of novel targeted therapies for a range of human diseases.
References
- 1. 5-bromo-1H-pyrrolo[2,3-c]pyridine | C7H5BrN2 | CID 53443442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
Introduction to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: A Compound of Interest
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel compound this compound. This compound belongs to the 7-azaindole class, a scaffold known for its prevalence in potent kinase inhibitors.[1][2][3] A thorough understanding of a compound's MoA is a cornerstone of the drug discovery process, providing critical insights into its pharmacological effects, on-target efficacy, and potential off-target toxicities.[4]
This compound is a heterocyclic compound featuring a 7-azaindole core. This structural motif is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, due to the ability of the nitrogen atoms in the azaindole ring to form hydrogen bonds within the ATP-binding site of kinases.[2] Preliminary data suggests that this compound can permeate the blood-brain barrier and may act as an inhibitor of the CYP1A2 enzyme, indicating its potential for development as a therapeutic agent, particularly for central nervous system disorders or oncology.[5]
This guide will outline a systematic, multi-faceted approach to comprehensively characterize the MoA of this compound, from initial target identification to in-depth cellular and structural validation.
Phase 1: Target Identification and Validation
The initial and most critical step is to identify the primary biological target(s) of the compound. Given its 7-azaindole core, it is highly probable that this compound functions as a kinase inhibitor.[6][7][8]
Kinome-Wide Profiling
A broad, unbiased screening approach is essential to identify potential kinase targets.
Experimental Protocol: KinomeScan™ Profiling
-
Compound Preparation : Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay : Submit the compound to a commercial KinomeScan™ service (e.g., DiscoverX). This competitive binding assay quantitatively measures the interaction of the compound with a large panel of human kinases (typically >400).
-
Data Analysis : The results are typically provided as a percentage of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value of <10% or <35% at a given concentration (e.g., 1 or 10 µM).
-
Initial Interpretation : Identify the kinases that show the highest affinity for the compound. This will generate a list of primary candidate targets.
Target Validation in a Cellular Context
Once primary targets are identified, it's crucial to confirm their engagement by the compound within a living cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular environment.[4][9]
-
Cell Culture : Grow a relevant cell line (e.g., a cancer cell line known to be dependent on one of the identified kinases) to ~80% confluency.
-
Compound Treatment : Treat the cells with varying concentrations of this compound (and a vehicle control) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge : Heat the cell lysates to a range of temperatures. The binding of the compound to its target protein will stabilize it, leading to a higher melting temperature.
-
Protein Analysis : Analyze the soluble fraction of the lysate at each temperature using Western blotting or mass spectrometry to detect the target kinase.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Table 1: Hypothetical Target Engagement Data for this compound
| Target Kinase | KinomeScan™ %Ctrl @ 1µM | CETSA® ΔTagg (°C) |
| Kinase A | 5.2 | + 3.5 |
| Kinase B | 8.9 | + 2.8 |
| Kinase C | 35.1 | + 0.5 |
Phase 2: Elucidating the Mechanism of Inhibition
After identifying and validating the primary kinase targets, the next step is to understand how the compound inhibits their activity.
Biochemical Potency and Mode of Action
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup : Utilize a biochemical kinase assay (e.g., ADP-Glo™, LanthaScreen™) to measure the enzymatic activity of the purified target kinase.
-
IC50 Determination : Incubate the kinase with its substrate and ATP in the presence of a serial dilution of this compound. Measure the kinase activity and plot it against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[10]
-
Mechanism of Action (MoA) Plot : To determine if the inhibition is ATP-competitive, perform the kinase assay with varying concentrations of both the compound and ATP. Generate a Lineweaver-Burk or Michaelis-Menten plot.
-
Competitive Inhibition : The lines on the plot will intersect on the y-axis.
-
Non-competitive Inhibition : The lines will intersect on the x-axis.
-
Uncompetitive Inhibition : The lines will be parallel.
-
Structural Basis of Interaction
Visualizing the interaction between the compound and its target at an atomic level provides invaluable insights for further optimization.
Experimental Protocol: X-ray Crystallography
-
Protein Crystallization : Crystallize the purified target kinase domain in the presence of this compound.
-
Data Collection and Structure Determination : Collect X-ray diffraction data from the crystals and solve the three-dimensional structure.
-
Analysis : Analyze the electron density map to visualize the binding mode of the compound in the kinase's active site. Identify key hydrogen bonds and hydrophobic interactions.
Phase 3: Cellular and Phenotypic Consequences of Target Inhibition
The final phase connects the molecular mechanism to a cellular or physiological outcome.
Downstream Signaling Pathway Analysis
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment : Treat the target-expressing cells with this compound at various concentrations and time points.
-
Lysate Preparation and Western Blotting : Prepare cell lysates and perform Western blotting to detect the phosphorylation status of known downstream substrates of the target kinase.
-
Interpretation : A decrease in the phosphorylation of a downstream substrate upon compound treatment provides evidence of target inhibition in a cellular signaling pathway.
Phenotypic Assays
Experimental Protocol: Cell Viability/Proliferation Assay
-
Cell Seeding : Seed cells in a 96-well plate.
-
Compound Treatment : Treat the cells with a serial dilution of this compound.
-
Viability Measurement : After a defined incubation period (e.g., 72 hours), measure cell viability using a reagent such as CellTiter-Glo® or resazurin.
-
GI50 Determination : Plot cell viability against compound concentration to determine the GI50 (the concentration that inhibits cell growth by 50%).
Data Synthesis and Visualization
A clear presentation of the gathered data is crucial for communicating the MoA.
Logical Workflow for MoA Elucidation
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 507462-51-3 | Benchchem [benchchem.com]
- 6. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Utilization of kinase inhibitors as novel therapeutic drug targets: A review | Semantic Scholar [semanticscholar.org]
- 8. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. reactionbiology.com [reactionbiology.com]
Navigating the Spectroscopic Landscape of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the spectroscopic characteristics of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a crucial heterocyclic amine in contemporary drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) data. In the absence of publicly available experimental spectra for the title compound, this guide leverages empirical data from its immediate precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, to project and interpret the spectroscopic features of the 3-amino derivative. This approach, grounded in established principles of spectroscopic analysis, offers a robust framework for the characterization of this important molecule.
The Structural Context: From 7-Azaindole to a Key Pharmaceutical Intermediate
This compound, also known as 3-amino-5-bromo-7-azaindole, belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a bromine atom at the 5-position and an amine group at the 3-position provides crucial handles for further chemical modification, making this compound a valuable intermediate in the synthesis of complex drug candidates.
Understanding the precise spectroscopic signature of this molecule is paramount for ensuring reaction success, purity of intermediates, and the ultimate quality of the final active pharmaceutical ingredient.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework
Reference Data: 1H and 13C NMR of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Experimental 1H and 13C NMR data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine has been reported in the literature[1][2]. The following table summarizes the reported chemical shifts in DMF-d7.
| 1H NMR (DMF-d7) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H1 | 11.91 | br s | - | NH |
| H6 | 8.30 | d | 2.2 | CH |
| H4 | 8.20 | d | 2.0 | CH |
| H2 | 7.63 | t | 2.8 | CH |
| H3 | 6.50 | m | - | CH |
| 13C NMR (DMF-d7) | Chemical Shift (ppm) | Assignment |
| C7a | 147.5 | C |
| C6 | 142.9 | CH |
| C4 | 130.3 | CH |
| C2 | 128.2 | CH |
| C3a | 122.1 | C |
| C5 | 111.1 | C-Br |
| C3 | 100.0 | CH |
Predicted 1H and 13C NMR for this compound
The introduction of an electron-donating amino group at the C3 position is expected to cause significant upfield shifts (to lower ppm values) for the protons and carbons in its vicinity, particularly H2, H4, and the pyrrole ring carbons.
Expected 1H NMR Shifts:
-
H2: A significant upfield shift is anticipated due to the strong electron-donating effect of the adjacent amino group.
-
H4 and H6: Moderate upfield shifts are expected as the electronic effect of the amino group is transmitted through the bicyclic system.
-
NH2: A broad singlet is expected, the chemical shift of which will be highly dependent on solvent and concentration.
-
NH (Pyrrole): The chemical shift of the pyrrole NH may also be influenced by the C3 substituent.
Expected 13C NMR Shifts:
-
C3: A substantial downfield shift is expected due to the direct attachment of the electronegative nitrogen atom of the amino group.
-
C2 and C3a: Significant upfield shifts are predicted due to the resonance donation of the amino group.
-
C4, C5, C6, and C7a: More modest upfield shifts are anticipated.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or DMF-d7). The choice of solvent is critical and should be reported with the data.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for 1H) for optimal resolution and sensitivity.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH2, and CH3 signals.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.
Expected Mass Spectrum
For this compound (C7H6BrN3), the expected monoisotopic mass is approximately 210.97 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da (for the 79Br and 81Br isotopes).
Key Expected Ions:
-
[M+H]+: The protonated molecular ion will be observed in positive ion mode ESI-MS.
-
[M-NH2]+: Fragmentation may involve the loss of the amino group.
-
[M-Br]+: Loss of the bromine atom is another plausible fragmentation pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the standard method for determining the purity of chemical compounds. For this compound, a reverse-phase HPLC method is appropriate.
Method Development Considerations
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is standard.
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Method:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Run the gradient program.
-
Monitor the chromatogram for the main peak and any impurities.
-
-
Analysis: Calculate the purity of the sample based on the relative peak areas.
Conclusion and Forward Outlook
While the direct experimental spectroscopic data for this compound remains to be published, this technical guide provides a robust predictive framework for its characterization based on the well-documented data of its immediate precursor and fundamental spectroscopic principles. The detailed protocols for NMR, MS, and HPLC analysis outlined herein offer a validated approach for researchers to confidently identify and assess the purity of this key pharmaceutical intermediate. As the importance of 7-azaindole derivatives in drug discovery continues to grow, the public availability of comprehensive analytical data for compounds such as this compound will be invaluable to the scientific community.
References
historical development and discovery of pyrrolopyridine compounds
An In-depth Technical Guide to the Historical Development and Discovery of Pyrrolopyridine Compounds
Abstract
Pyrrolopyridines, also known as azaindoles, represent a cornerstone heterocyclic scaffold in modern medicinal chemistry. As bioisosteres of indoles and purines, their unique electronic properties and structural versatility have propelled them from natural product curiosities to the core of numerous FDA-approved therapeutics. This guide provides a comprehensive overview of the historical journey of pyrrolopyridine compounds, charting their origins in nature, the evolution of their synthetic methodologies, and their rise to prominence as privileged structures in drug discovery, particularly as kinase inhibitors. We will explore the causality behind key synthetic innovations and detail the discovery of landmark compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Azaindole Scaffold
Pyrrolopyridines are bicyclic aromatic heterocycles consisting of a pyrrole ring fused to a pyridine ring.[1] Depending on the fusion position and the location of the nitrogen atom in the pyridine ring, six distinct isomers exist, each with unique electronic and steric properties.[1][2] This family of compounds is often referred to as "azaindoles," highlighting their relationship to the indole nucleus where a carbon atom in the benzene ring is replaced by nitrogen. This substitution significantly alters the molecule's properties, introducing a hydrogen bond acceptor and modifying the electron distribution, which has profound implications for biological activity.[3]
A particularly significant subclass are the pyrrolo[2,3-d]pyrimidines, often called 7-deazapurines. Their close structural resemblance to the purine bases of DNA and RNA has made them a focal point of research for decades.[4][5][6]
Caption: The six structural isomers of the pyrrolopyridine scaffold.
Early Discoveries: Nature's Blueprint
The story of pyrrolopyridines begins not in the lab, but in nature. Several complex alkaloids containing this scaffold have been isolated, demonstrating potent biological activity and inspiring synthetic chemists for generations.[1]
-
Camptothecin : Isolated from the Camptotheca acuminata tree, this complex alkaloid features a pyrrolo[3,4-b]pyridine core within its pentacyclic structure. Its discovery as a potent topoisomerase I inhibitor established a new paradigm in cancer therapy and remains a critical tool against cancer and HIV-1.[1][2]
-
Variolin B : Isolated from the Antarctic sponge Kirkpatrickia variolosa, Variolin B and its analogs exhibit significant cytotoxicity against various cancer cell lines, acting as potent inhibitors of cyclin-dependent kinases (CDKs).[1]
-
Nucleoside Antibiotics : A class of pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides, including Tubercidin , Toyocamycin , and Sangivamycin , were isolated from Streptomyces species.[4][6] Their discovery was a seminal moment, revealing that nature itself used this scaffold to mimic endogenous purines, thereby inhibiting critical cellular processes. This laid the intellectual groundwork for their later development as antiviral and antineoplastic agents.[4][7]
These natural products validated the pyrrolopyridine scaffold as a "biologically privileged" structure and served as the initial impetus for the development of synthetic routes to access this heterocyclic system.
The Evolution of Synthetic Strategies
The synthesis of the pyrrolopyridine core has been a persistent challenge due to the electron-deficient nature of the pyridine ring, which often renders classical indole syntheses ineffective.[3] The historical development of synthetic methods reflects a broader evolution in organic chemistry, moving from harsh, classical name reactions to elegant and highly versatile transition-metal-catalyzed methodologies.
Caption: The evolution from classical to modern synthetic methods for pyrrolopyridines.
Classical Approaches
Early attempts to construct the azaindole nucleus relied on adapting established indole syntheses:
-
Fischer Indole Synthesis : This involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. While successful for some isomers, the strongly acidic conditions and high temperatures required often lead to low yields and are incompatible with many functional groups.[8][9]
-
Bartoli Synthesis : The reaction of a nitro-pyridine with a vinyl Grignard reagent provides a more direct route to 7-azaindoles. It offers better regiocontrol for certain substitution patterns but is limited by the availability of starting materials and the need for multiple equivalents of the organometallic reagent.[8][9]
-
Chichibabin Cyclization : This method involves the condensation of a picoline with a nitrile mediated by a strong base like lithium diisopropylamide (LDA). It is particularly useful for certain isomers but requires strongly basic conditions.[10]
The primary causality for moving beyond these methods was their limited scope and harshness. The burgeoning field of medicinal chemistry in the late 20th century demanded synthetic routes that were mild, reliable, and tolerant of the diverse functional groups needed to modulate biological activity.
The Transition-Metal Revolution
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of pyrrolopyridines, offering unprecedented efficiency and modularity.[3] These methods typically involve building the pyrrole ring onto a pre-functionalized pyridine precursor.
-
Sonogashira and Heck Couplings : These reactions became workhorses for forming key C-C bonds. For example, an ortho-halo-aminopyridine can be coupled with a terminal alkyne (Sonogashira) followed by a cyclization step to form the pyrrole ring.[3] Similarly, intramolecular Heck reactions of enamines derived from aminopyridines provide a powerful route to the fused ring system.[3]
-
Suzuki and Stille Couplings : These methods allow for the introduction of aryl or vinyl groups onto the pyridine or pyrrole core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. An efficient two-step route involves the Suzuki-Miyaura coupling of a chloroaminopyridine with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization.[11]
-
Buchwald-Hartwig Amination : This reaction is critical for installing amino groups at various positions, a common feature in many biologically active pyrrolopyridines.[12]
The transition to these catalytic methods was driven by the need for a "Lego-like" construction approach. Chemists could now assemble complex molecules from simple, functionalized building blocks under mild conditions, dramatically accelerating the drug discovery process.
The Rise of Pyrrolopyridines as Kinase Inhibitors
A pivotal moment in the history of pyrrolopyridines was the recognition of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold as a "hinge-binding" motif for protein kinases.[5] Protein kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer. All kinases share a common ATP-binding site, and designing small molecules to compete with ATP is a primary strategy for inhibitor development.
The pyrrolopyridine nucleus serves as an excellent bioisostere of the purine ring of ATP.[5] The N7 nitrogen of the pyridine ring and the N1 proton of the pyrrole ring mimic the N1 and N7 atoms of adenine, respectively, forming key hydrogen bonds with the "hinge region" of the kinase active site. This insight unlocked a vast new area of research.
Caption: Pyrrolopyridine mimicking the hydrogen bonding pattern of adenine in ATP.
This bioisosteric relationship led to the development of a multitude of kinase inhibitors. The selectivity of these compounds is not derived from the core scaffold itself, but from the various substituents attached to it, which interact with other regions of the ATP-binding pocket.[5]
Landmark Drug: Vemurafenib
Perhaps the most successful pyrrolopyridine derivative is Vemurafenib (Zelboraf®) . It is a potent inhibitor of the BRAF V600E mutated kinase, a driver of more than half of all melanomas.[1][5] The core of Vemurafenib is a pyrrolo[2,3-b]pyridine scaffold, demonstrating the clinical success of the ATP-mimicry strategy.[5]
| Drug Name | Pyrrolopyridine Core | Target Kinase | Approved Indication |
| Vemurafenib | Pyrrolo[2,3-b]pyridine | BRAF V600E | Metastatic Melanoma[5] |
| Pexidartinib | Pyrrolo[2,3-d]pyrimidine | CSF1R | Tenosynovial Giant Cell Tumor[1] |
| Cabozantinib | Pyrrolo-pyridine derivative | c-Met, VEGFR2 | Medullary Thyroid Cancer, RCC[13] |
Therapeutic Applications Across Disciplines
While kinase inhibition is a major field, the biological activity of pyrrolopyridines is remarkably broad, spanning numerous therapeutic areas.[1][14]
-
Anticancer Activity : Beyond kinase inhibition, pyrrolopyridine derivatives have shown activity as inhibitors of other cancer-related targets like topoisomerase I and have demonstrated general cytotoxic effects.[1][13]
-
Antiviral Activity : The 7-deazapurine nucleoside analogs were among the first to show significant antiviral properties, particularly against HIV.[1] More recently, novel derivatives have been developed as potent HIV-1 replication inhibitors.[1]
-
Antimicrobial Activity : With the growing threat of antibiotic resistance, new scaffolds are urgently needed. Pyrrolopyridine derivatives have demonstrated promising activity against resistant bacterial strains, such as E. coli, and as inhibitors of key enzymes in Mycobacterium tuberculosis, like InhA.[1][15]
-
CNS and Immune System : Various pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic, sedative, and anti-inflammatory properties, showing potential for treating diseases of the nervous and immune systems.[1][2][14]
Featured Experimental Protocol: Synthesis of a Pyrrolopyridine Core via Suzuki-Miyaura Coupling
To illustrate the power of modern synthetic methods, the following protocol details a key step in the synthesis of a substituted pyrrolopyridine, adapted from contemporary literature. This procedure exemplifies a robust and high-yielding method for C-C bond formation on the heterocyclic core.[11][12]
Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling to form a C-5 Arylated Pyrrolo[2,3-d]pyrimidine
Objective: To couple a C-5 halogenated pyrrolopyrimidine intermediate with a boronic acid to introduce an aryl substituent, a common strategy in diversifying potential drug candidates.
Materials:
-
4-amino-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (SEM-protected intermediate, 1.0 equiv)
-
(6-chloropyridin-3-yl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)
-
Sodium Carbonate (Na2CO3) (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the SEM-protected iodinated pyrrolopyrimidine (1.0 equiv) and the corresponding boronic acid (1.2 equiv).
-
Reagent Addition: Add sodium carbonate (3.0 equiv) followed by the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv).
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe.
-
Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation and poor yields.
-
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C.
-
Causality: Thermal energy is required to drive the catalytic cycle, specifically the oxidative addition and reductive elimination steps. The chosen temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of reagents or products.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired C-5 arylated product.
Future Outlook
The historical journey of pyrrolopyridines is far from over. Future research will likely focus on several key areas:
-
New Synthetic Methods : The development of C-H activation and photoredox catalysis will undoubtedly open new, more efficient avenues for synthesizing and functionalizing the azaindole core.[3][16]
-
Novel Biological Targets : While kinase inhibition remains a major focus, the scaffold's versatility will be applied to new target classes, including epigenetic targets and protein-protein interaction modulators.
-
Targeted Drug Delivery : Incorporating pyrrolopyridines into antibody-drug conjugates (ADCs) and other targeted delivery systems will enhance their efficacy while minimizing off-target toxicity.
From their origins as complex natural products to their current status as rationally designed therapeutics, pyrrolopyridine compounds have proven to be an exceptionally fruitful area of scientific inquiry. Their rich history provides a powerful lesson in how the interplay between natural product discovery, synthetic innovation, and biological insight can lead to the creation of life-saving medicines.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. | BioWorld [bioworld.com]
- 14. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The 7-azaindole nucleus, a bioisosteric analog of indole and purine, has firmly established itself as one such "privileged scaffold".[1][2][3] Its unique electronic properties and structural resemblance to endogenous ligands have made it a fertile ground for the discovery of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive technical overview of 7-azaindole derivatives, from their fundamental chemical properties and rationale for use in drug design to their diverse therapeutic applications and the synthetic strategies employed in their creation.
The 7-azaindole structure is characterized by a fused pyrrole and pyridine ring system.[1][2] This arrangement, where a nitrogen atom replaces the C7 carbon of the indole ring, confers distinct physicochemical properties compared to its parent indole.[3] The presence of the pyridine nitrogen introduces a hydrogen bond acceptor, which, in concert with the hydrogen bond donor of the pyrrole NH, creates a powerful bidentate hydrogen bonding motif. This feature is central to the scaffold's remarkable success in targeting certain enzyme families, most notably protein kinases.[4][5]
The 7-Azaindole Scaffold as a Master Key for Kinase Inhibition
Protein kinases, a large family of enzymes that regulate a vast number of cellular processes, have become one of the most important classes of drug targets, particularly in oncology.[6][7] The majority of kinase inhibitors are designed to be competitive with ATP, binding to the enzyme's active site. A critical interaction for many of these inhibitors is with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the enzyme. The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif.[4][5]
The pyridine nitrogen of the 7-azaindole ring can accept a hydrogen bond from a backbone NH group in the hinge region, while the pyrrole NH can donate a hydrogen bond to a backbone carbonyl group.[5] This dual hydrogen bond interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor in the active site.[3]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.
This principle is exemplified by the success of Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of the B-RAF V600E mutant kinase for the treatment of melanoma.[3] The discovery of Vemurafenib through fragment-based drug design highlighted the potential of the 7-azaindole core as a starting point for developing highly potent and selective kinase inhibitors.[4][5] The versatility of this scaffold has led to its incorporation into a multitude of inhibitors targeting a wide range of kinases implicated in cancer and other diseases.[8][9]
Therapeutic Applications of 7-Azaindole Derivatives
The unique properties of the 7-azaindole scaffold have been leveraged to develop therapeutics for a variety of diseases, with a particular emphasis on oncology.
Anticancer Agents
The ability of 7-azaindole derivatives to effectively inhibit kinases has made them a cornerstone of modern cancer therapy.[1][2][10] Beyond B-RAF, numerous other kinases have been successfully targeted:
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their overexpression is common in many cancers. GSK1070916 is a potent, ATP-competitive inhibitor of Aurora B/C kinases based on the 7-azaindole scaffold.[1][2][11] Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately triggering apoptosis in cancer cells.[11]
-
Extracellular signal-regulated kinase 5 (Erk5): The Erk5 signaling pathway is implicated in cancer cell proliferation and survival. Novel 7-azaindole derivatives have been designed as Erk5 inhibitors, demonstrating significant anti-proliferative activity in lung cancer cell lines.[12]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. A series of 7-azaindole derivatives has been discovered to be potent PI3K inhibitors, exhibiting antiproliferative activity across a panel of human tumor cells.[13]
-
Other Kinase Targets: The 7-azaindole scaffold has also been utilized to develop inhibitors for a range of other kinases involved in cancer, including ABL/SRC, CDK9, and Haspin.[6][14]
Beyond kinase inhibition, 7-azaindole derivatives have shown anticancer activity through other mechanisms, such as the inhibition of PARP-1, a key enzyme in DNA repair.[1][2]
Structure-Activity Relationship (SAR) in Anticancer 7-Azaindole Derivatives
Extensive SAR studies have provided valuable insights into the structural requirements for potent anticancer activity. The substitution pattern on the 7-azaindole ring is critical for both potency and selectivity.
| Position of Substitution | Common Substituents | Impact on Anticancer Activity |
| 1 | Alkyl, Aryl carboxamide | Often enhances activity; can influence pharmacokinetic properties. |
| 3 | Heterocyclic rings, Aryl groups | A key position for modulating potency and selectivity; often involved in interactions with the solvent-exposed region of the kinase active site.[1][2] |
| 4 | Phenyl rings with various substitutions (e.g., methoxy, nitro) | Can significantly impact potency; specific substitutions can optimize interactions with the target.[1][2] |
| 5 | Heterocyclic rings, Alkyl chains | Another important position for diversification and optimization of activity.[1][10][14] |
It has been observed that substitutions at positions 1, 3, and 5 are often the most fruitful for enhancing anticancer efficacy.[1][2][10]
Neurodegenerative Diseases
The application of 7-azaindole derivatives extends to the challenging field of neurodegenerative disorders. The aggregation of amyloid-β (Aβ) peptides is a central pathological event in Alzheimer's disease.[15] Novel 7-azaindole derivatives have been designed to inhibit the self-assembly of Aβ, with substitutions at the 3-position being crucial for improving physicochemical properties and enabling brain penetration.[15]
Furthermore, kinases such as Glycogen Synthase Kinase-3β (GSK-3β) are implicated in the pathology of neurodegenerative diseases.[16] The development of 7-azaindole-based modulators targeting such kinases represents a promising therapeutic strategy.
Other Therapeutic Areas
The versatility of the 7-azaindole scaffold is further demonstrated by its application in other therapeutic areas:
-
Inflammation: 7-azaindole piperidine derivatives have been developed as potent antagonists of the CC-chemokine receptor 2 (CCR2), a target for inflammatory diseases.[17]
-
Infectious Diseases: Some 7-azaindole derivatives have shown potential as antiviral agents.[10]
-
Analgesic and Hypotensive Activity: Early research identified analgesic and hypotensive properties in certain 7-azaindole derivatives.[18][19]
Synthetic Methodologies
The growing importance of 7-azaindole derivatives has spurred the development of diverse and efficient synthetic strategies.
General Synthetic Workflow
A typical workflow for the discovery and optimization of 7-azaindole-based drug candidates involves several key stages:
Caption: A generalized workflow for the synthesis and screening of a 7-azaindole derivative library.
Representative Synthetic Protocol: One-Pot, Three-Component Synthesis
One efficient method for generating a diverse library of 7-azaindole derivatives is through a one-pot, three-component cyclocondensation reaction.[20]
Objective: To synthesize a substituted 7-azaindole derivative.
Materials:
-
N-substituted 2-amino-4-cyanopyrrole
-
An appropriate aldehyde
-
An active methylene compound (e.g., malononitrile)
-
Ethanol or acetic acid (solvent)
Procedure:
-
To a solution of the N-substituted 2-amino-4-cyanopyrrole (1 equivalent) and the aldehyde (1 equivalent) in ethanol, add the active methylene compound (1 equivalent).
-
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 7-azaindole derivative.
This methodology is highly adaptable, and by varying the starting materials, a wide range of substituted 7-azaindoles can be synthesized for screening and SAR studies.[20] Other important synthetic routes include palladium-catalyzed cross-coupling reactions to introduce substituents onto the 7-azaindole core.[21]
Future Perspectives and Conclusion
The 7-azaindole scaffold has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its ability to act as a versatile hinge-binding motif for kinases has cemented its importance in oncology, leading to approved drugs and a rich pipeline of clinical candidates. The ongoing exploration of this scaffold is expanding its therapeutic reach into neurodegenerative diseases, inflammation, and beyond.
Future research will likely focus on:
-
Novel Target Identification: Applying the 7-azaindole framework to new and challenging biological targets.
-
Enhanced Selectivity: Fine-tuning substitution patterns to achieve even greater selectivity for specific kinase isoforms or other targets, thereby minimizing off-target effects.
-
Advanced Synthetic Methodologies: Developing more efficient, green, and diversity-oriented synthetic routes to access novel chemical space.
-
Targeted Drug Delivery: Incorporating 7-azaindole-based warheads into more complex drug delivery systems, such as antibody-drug conjugates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pjps.pk [pjps.pk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Leveraging 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine for Kinase Inhibitor Synthesis
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, particularly in the design of small-molecule kinase inhibitors.[1][2][3] Its unique structure serves as an excellent bioisostere for purines and indoles, enabling it to function as a "hinge-binding" motif that forms critical hydrogen bonds within the ATP-binding site of numerous kinases.[1][2][4][5][6] This guide focuses on a key derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a versatile building block that provides strategic handles for molecular elaboration. We will explore its reactivity and provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, offering researchers a practical framework for the synthesis of next-generation kinase inhibitors.
The Strategic Importance of the 7-Azaindole Core
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of inhibitors that target the ATP-binding site has been a highly successful therapeutic strategy. The 7-azaindole scaffold has emerged as a "privileged structure" in this context.[2][6] Its pyrrole NH group acts as a hydrogen bond donor, while the adjacent pyridine N7 atom acts as a hydrogen bond acceptor. This arrangement allows it to form two key hydrogen bonds with the "hinge region" of the kinase, effectively mimicking the binding of adenine in ATP.[1][2]
The power of this scaffold is exemplified by the FDA-approved drug Vemurafenib, a B-RAF inhibitor developed from a 7-azaindole fragment.[1][2][4][6] Our focus, this compound, is a particularly valuable starting material. The bromine atom at the C5 position is a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions, while the amine group at the C3 position provides another vector for modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Introduction: The Strategic Importance of 7-Azaindole Functionalization
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of potent kinase inhibitors and other therapeutic agents targeting a range of diseases.[1][2] The ability to precisely functionalize this core structure is paramount in drug discovery for building structure-activity relationships (SAR).
The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[3][4] This reaction enables the coupling of aryl halides with a vast array of amines, often under conditions that tolerate sensitive functional groups, thereby providing access to compounds that are difficult to synthesize via traditional methods like nucleophilic aromatic substitution.[3][5]
This guide provides a detailed examination and a field-proven protocol for the Buchwald-Hartwig amination of a particularly challenging substrate: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. We will delve into the mechanistic nuances, strategic selection of reaction components, and a step-by-step workflow designed to navigate the substrate's unique chemical liabilities and ensure a successful and reproducible synthesis.
The Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[6][7]
The generally accepted mechanism involves:
-
Activation & Oxidative Addition: An active LPd(0) species, often formed in situ from a palladium(II) precatalyst, undergoes oxidative addition into the aryl-bromide bond of the substrate. This is often the rate-determining step.[8][9]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, generating a palladium-amido complex.
-
Reductive Elimination: This final, crucial step involves the formation of the new C–N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3]
Strategic Considerations for a Multifunctional Substrate
The title compound, this compound, presents several distinct challenges that must be addressed through careful selection of reagents and conditions.
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium center, acting as a catalyst poison and shutting down the catalytic cycle.[10] The use of sterically bulky, electron-rich phosphine ligands is the primary strategy to mitigate this. These ligands create a sterically crowded environment around the palladium, which disfavors coordination of the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[9]
-
Competing Nucleophiles: The substrate possesses two potentially reactive N-H bonds: the pyrrole N-H and the primary amine at the C3 position. Under strongly basic conditions, the pyrrole N-H can be deprotonated and act as a nucleophile, leading to undesired N1-arylation or dimerization. While the C3-amine is the intended nucleophile for a separate coupling partner, it could theoretically react with another molecule of the starting material. This necessitates the use of a base that is strong enough to facilitate the catalytic cycle but selective enough to avoid deprotonating the pyrrole N-H preferentially or promoting side reactions.[11]
-
Chemoselectivity: The reaction must selectively form a C-N bond at the C5-Br position without affecting the other functional groups. The choice of a highly active catalyst system that operates under the mildest possible conditions is key to achieving high chemoselectivity.
Component Selection Guide
The success of this transformation is critically dependent on the judicious choice of four key components: the palladium source, ligand, base, and solvent.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pre-catalysts: - XPhos Pd G3- RuPhos Pd G2 | Rationale: Pre-catalysts provide a reliable and reproducible method for generating the active Pd(0) species, leading to more consistent results than in situ methods (e.g., mixing Pd(OAc)₂ and a ligand).[12][13] They are often more air- and moisture-stable, simplifying reaction setup. |
| Ligand | Bulky Biaryl Monophosphines: - RuPhos- XPhos- BrettPhos | Rationale: These ligands are electron-rich and sterically demanding. This combination accelerates the rate-limiting reductive elimination step and prevents catalyst inhibition by the substrate's pyridine nitrogen.[9][14] The specific choice can be screened for optimal results with the chosen amine partner. |
| Base | Moderate Strength: - K₃PO₄- Cs₂CO₃Strong (with caution): - LiHMDS | Rationale: Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred for substrates with multiple protic sites as they minimize side reactions like N-H arylation.[12][15] LiHMDS has been successfully used for unprotected azaindoles, but requires careful control of stoichiometry and temperature.[11][16] Strong alkoxide bases (e.g., NaOt-Bu) should generally be avoided with this substrate due to their high reactivity and potential to induce side reactions.[16] |
| Solvent | - Toluene- 1,4-Dioxane- THF | Rationale: Aprotic, non-coordinating solvents are required. Toluene and dioxane are the most common choices due to their high boiling points, which allow for a sufficient thermal window.[7] The solvent must be anhydrous and degassed to prevent catalyst deactivation.[17] |
Experimental Workflow and Protocol
The following protocol is a robust starting point for the amination of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G2, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Standard Schlenk line or glovebox
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 0.03 mmol, 3 mol%), the base (e.g., K₃PO₄, 2.0 mmol), this compound (1.0 mmol), and the amine coupling partner (1.2 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times to ensure a fully inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Under a positive pressure of argon, add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and dilute with ethyl acetate (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate or dichloromethane/methanol to afford the pure product.[7]
-
-
Characterization:
-
Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst due to oxygen/moisture.- Incorrect base or ligand choice.- Insufficient temperature. | - Ensure all reagents are dry and solvent is rigorously degassed. Use a new bottle of pre-catalyst.[17]- Screen alternative bulky ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃).- Increase temperature in 10 °C increments. |
| Hydrodehalogenation | - Beta-hydride elimination is competing with reductive elimination. | - Switch to a more sterically hindered ligand to favor reductive elimination.[3]- Use a weaker base like K₃PO₄ if a strong base was initially used.[18] |
| Significant Side Product Formation | - Dimerization or reaction at the pyrrole N-H.- Decomposition of starting material or product. | - Lower the reaction temperature.- Use a weaker, non-nucleophilic base (K₃PO₄).- Ensure a slight excess of the amine coupling partner, but avoid a large excess.[18] |
| Dark, Tarry Mixture | - Catalyst decomposition (formation of palladium black). | - Ensure strict inert atmosphere.[17]- Lower the reaction temperature.- Use a more robust pre-catalyst/ligand system. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. Success hinges on a rational approach that directly addresses the substrate's inherent complexities. The strategic use of modern, bulky biarylphosphine ligands and their corresponding palladium pre-catalysts is critical to overcoming catalyst inhibition by the pyridine moiety. Furthermore, careful selection of a moderately strong inorganic base is paramount to ensuring chemoselectivity and preventing undesired side reactions at the substrate's multiple N-H sites. By adhering to rigorous inert atmosphere techniques and the detailed protocol provided, researchers can reliably access a diverse range of novel 7-azaindole derivatives for advancement in drug discovery and development programs.
References
- 1. ajol.info [ajol.info]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Application of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine in Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors for targeted cancer therapy.[1][2] Its structure is bioisosteric to the purine core of adenosine triphosphate (ATP), allowing it to effectively mimic the natural ligand and bind to the hinge region of the kinase ATP-binding site.[2][3] This interaction is often characterized by the formation of two crucial hydrogen bonds, a feature that anchors the inhibitor and provides a strong foundation for achieving high potency.[2] The strategic placement of various substituents on the 7-azaindole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly versatile starting point for drug discovery.[1]
Within this important class of compounds, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine stands out as a key intermediate, offering a unique combination of features for the development of next-generation targeted therapies. The bromine atom at the 5-position serves as a valuable synthetic handle for introducing a wide range of molecular diversity through cross-coupling reactions.[1] Concurrently, the amino group at the 3-position provides a strategic point for derivatization, allowing for the exploration of interactions with the solvent-exposed region of the kinase active site, which can significantly enhance selectivity and potency. This guide provides a comprehensive overview of the application of this compound in targeted cancer therapy, including its synthesis, derivatization strategies, and its role in the development of potent kinase inhibitors.
Core Structure and Rationale for Use
The strategic importance of this compound in the design of kinase inhibitors is rooted in its distinct structural features, which provide a versatile platform for generating highly potent and selective drug candidates.
Key Structural Features and Their Significance:
-
7-Azaindole Core: As a bioisostere of the adenine component of ATP, this core structure is adept at binding to the hinge region of protein kinases, a critical interaction for competitive inhibition.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, together forming a bidentate hydrogen-bonding pattern with the kinase hinge backbone.[2]
-
5-Bromo Substituent: The bromine atom at the 5-position is a key functional group for synthetic diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and other functional groups, which can be tailored to interact with specific pockets within the kinase active site, thereby enhancing potency and modulating selectivity.[1]
-
3-Amino Group: The amino group at the 3-position provides a crucial vector for extending the molecule towards the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing substituents that can form additional interactions with the target kinase, leading to improved affinity and selectivity. Common modifications of the 3-amino group include the formation of amides, ureas, and sulfonamides, which are prevalent in many clinically successful kinase inhibitors.
Figure 1: Key structural features of this compound.
Synthetic Protocols
A reliable and efficient synthesis of this compound is paramount for its successful application in drug discovery programs. A common and effective strategy involves the nitration of 5-bromo-7-azaindole followed by the reduction of the nitro group to the desired amine.
Protocol 1: Synthesis of this compound
This two-step protocol outlines the synthesis starting from commercially available 5-bromo-7-azaindole.
Step 1: Nitration of 5-Bromo-7-azaindole
-
Materials: 5-Bromo-1H-pyrrolo[2,3-b]pyridine, Sulfuric acid (concentrated), Nitric acid (fuming).
-
Procedure: a. To a cooled (0 °C) solution of concentrated sulfuric acid, add 5-bromo-1H-pyrrolo[2,3-b]pyridine portion-wise, ensuring the temperature remains below 10 °C. b. Stir the mixture until all the starting material has dissolved. c. Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS. e. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. f. The resulting precipitate, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, is collected by filtration, washed with water, and dried under vacuum.[4]
Step 2: Reduction of 5-Bromo-3-nitro-7-azaindole
-
Materials: 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure: a. Suspend 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and ammonium chloride in a mixture of ethanol and water. b. Heat the mixture to reflux and add iron powder portion-wise over 30 minutes. c. Continue to reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS. d. After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite. e. Concentrate the filtrate under reduced pressure to remove the ethanol. f. Extract the aqueous residue with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Figure 2: Synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis
The true utility of this compound lies in its role as a versatile building block for a diverse range of kinase inhibitors. The 3-amino group serves as a nucleophile for the introduction of various functionalities, while the 5-bromo position allows for late-stage diversification through cross-coupling reactions.
Derivatization of the 3-Amino Group
The 3-amino group can be readily acylated, sulfonylated, or converted into a urea or thiourea. These reactions are typically high-yielding and allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Protocol 2: General Procedure for the Synthesis of N-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)amides
-
Materials: this compound, desired acyl chloride or carboxylic acid, coupling agent (e.g., HATU, HOBt), base (e.g., triethylamine, DIPEA), anhydrous solvent (e.g., DMF, DCM).
-
Procedure (using a coupling agent): a. To a solution of the carboxylic acid in an anhydrous solvent, add the coupling agent and a base. Stir for 15-30 minutes at room temperature. b. Add a solution of this compound in the same solvent to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. d. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. e. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for the Synthesis of N-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ureas
-
Materials: this compound, desired isocyanate, anhydrous aprotic solvent (e.g., THF, DCM).
-
Procedure: a. Dissolve this compound in an anhydrous aprotic solvent. b. Add the isocyanate dropwise to the solution at room temperature. c. Stir the reaction mixture at room temperature for 2-16 hours. The product often precipitates from the reaction mixture. d. Collect the solid product by filtration, wash with the reaction solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
Diversification at the 5-Position
The 5-bromo substituent is a versatile handle for introducing a wide range of aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling. This allows for the exploration of the hydrophobic pocket of the kinase active site.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Materials: N-protected-3-substituted-5-bromo-7-azaindole, boronic acid or boronate ester, palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), base (e.g., K2CO3, Cs2CO3), solvent system (e.g., dioxane/water, DME).
-
Procedure: a. To a reaction vessel, add the N-protected-3-substituted-5-bromo-7-azaindole, boronic acid or boronate ester, palladium catalyst, and base. b. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. c. Add the degassed solvent system and heat the reaction mixture to 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS. d. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography. g. Deprotect the N-protecting group under appropriate conditions to yield the final product.
Targeted Kinase Pathways and Biological Activity
Derivatives of this compound have shown inhibitory activity against a range of kinases implicated in cancer progression. The specific kinase targets are determined by the nature of the substituents at the 3- and 5-positions.
Table 1: Examples of Kinase Targets for 7-Azaindole Derivatives
| Kinase Target | Cancer Indication | Rationale for Targeting |
| BRAF | Melanoma, Colorectal Cancer | The V600E mutation in BRAF is a driver mutation in several cancers. |
| FGFR | Bladder, Lung, Breast Cancer | Aberrant FGFR signaling is implicated in tumorigenesis and angiogenesis.[5] |
| ALK | Non-Small Cell Lung Cancer | ALK rearrangements lead to constitutively active fusion proteins that drive cancer growth.[1] |
| PI3K | Various Solid Tumors | The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. |
| CDKs | Various Cancers | Cyclin-dependent kinases are key regulators of the cell cycle. |
While specific IC50 data for derivatives of this compound is often proprietary or embedded within broader SAR studies, the general potency of 3,5-disubstituted 7-azaindoles against various kinases is well-documented in the low nanomolar to micromolar range. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, with some compounds exhibiting IC50 values in the single-digit nanomolar range against FGFR1.[5]
Figure 3: General signaling pathway targeted by kinase inhibitors derived from the 7-azaindole scaffold.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the design and synthesis of targeted cancer therapies. Its inherent ability to bind to the kinase hinge region, coupled with the strategic placement of a bromine atom and an amino group for diversification, provides a robust platform for the development of potent and selective kinase inhibitors. The synthetic accessibility of this intermediate further enhances its utility in drug discovery programs.
Future research will likely focus on the development of novel synthetic methodologies for the efficient and diverse derivatization of this scaffold. Furthermore, the application of computational chemistry and structure-based drug design will continue to guide the rational design of new inhibitors with improved potency, selectivity, and drug-like properties. As our understanding of the kinome and its role in cancer continues to expand, the this compound scaffold is poised to remain a cornerstone in the development of innovative and effective targeted therapies for a wide range of malignancies.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine - Advanced Biochemicals [advancedbiochemicals.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives for SAR studies
An Application Note and Protocol for the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives for Structure-Activity Relationship (SAR) Studies.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which mimics the indole core of tryptophan, allows it to function as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and π-stacking. This has led to its incorporation into a multitude of clinically relevant molecules, particularly as a hinge-binding motif in protein kinase inhibitors.
This application note provides a detailed protocol for the synthesis of this compound, a key intermediate for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. The strategic placement of the bromine atom at the C5 position serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions. The C3-amine functionality provides a crucial attachment point for building out molecular complexity and probing interactions with target proteins.
Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach to this compound and its derivatives is designed for efficiency and modularity. A retrosynthetic analysis reveals a convergent strategy starting from commercially available 2-amino-5-bromopyridine.
Figure 1: Retrosynthetic analysis of this compound derivatives.
The forward synthesis involves three key transformations:
-
Cyclization and Nitration: Construction of the pyrrolo[2,3-b]pyridine core followed by regioselective nitration at the C3 position.
-
Nitro Group Reduction: Conversion of the 3-nitro group to the corresponding 3-amine.
-
Derivatization: Functionalization of the 3-amino group to generate a library of analogs for SAR studies.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
This protocol details the construction of the 7-azaindole core and the subsequent regioselective nitration. The choice of concentrated sulfuric acid as the solvent facilitates the nitration reaction by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Materials:
-
2-Amino-5-bromopyridine
-
Chloroacetaldehyde (50% w/w in H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Deionized Water
-
Ice Bath
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully add it to a beaker of ice water to precipitate the crude 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
To a clean, dry round-bottom flask, add concentrated H₂SO₄ and cool to 0 °C in an ice bath.
-
Slowly add the crude 5-bromo-1H-pyrrolo[2,3-b]pyridine to the cold acid, ensuring the temperature does not exceed 5 °C.
-
Once the solid has dissolved, add potassium nitrate (KNO₃, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of solution.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the resulting yellow solid under vacuum to yield 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Characterization (Expected):
-
¹H NMR: Peaks corresponding to the aromatic protons of the pyrrolo[2,3-b]pyridine ring system.
-
LC-MS: A peak corresponding to the mass of the product [M+H]⁺.
Protocol 2: Synthesis of this compound
The reduction of the nitro group is a critical step. Tin(II) chloride (SnCl₂) in ethanol is a reliable and effective method for this transformation. The acidic conditions of the reaction mixture require a basic workup to isolate the free amine.
Materials:
-
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 5-bromo-3-nitro-1H-pyrrolo[2,a b]pyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully add saturated NaHCO₃ solution until the pH is ~8. Be cautious as CO₂ evolution may occur.
-
Filter the resulting suspension through a pad of Celite to remove tin salts.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Protocol 3: Derivatization of the 3-amino group for SAR Library Generation
The 3-amino group is a nucleophile that can readily undergo acylation, sulfonylation, and other reactions to generate a diverse library of compounds. The following is a general protocol for acylation.
Figure 2: Workflow for SAR library generation from the core amine.
General Acylation Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Cool the mixture to 0 °C.
-
Add the desired acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Table 1: Example of a Virtual Library for SAR Studies
| R-Group (from R-COCl) | Rationale for Inclusion in SAR Study |
| Cyclopropyl | Introduces conformational rigidity and explores small hydrophobic pockets. |
| 4-Fluorophenyl | Probes for halogen bonding interactions and improves metabolic stability. |
| 3-Pyridyl | Introduces a basic handle for potential salt formation and improved solubility. |
| tert-Butyl | Explores steric tolerance in the binding pocket. |
Structure-Activity Relationship (SAR) Conceptual Framework
The synthesized library of derivatives allows for a systematic exploration of the SAR. By varying the 'R' group on the C3-amide, researchers can probe the steric, electronic, and physicochemical requirements of the target's binding site.
Figure 3: Logical flow of an SAR study.
Key questions to be addressed by the SAR study include:
-
Size and Shape: How does the size of the R-group affect binding affinity?
-
Electronics: Do electron-donating or electron-withdrawing groups enhance activity?
-
Hydrogen Bonding: Can additional hydrogen bond donors or acceptors in the R-group improve potency?
-
Lipophilicity: How does the lipophilicity of the R-group impact cell permeability and overall drug-like properties?
Troubleshooting and Key Considerations
-
Nitration Regioselectivity: The nitration at C3 is generally high-yielding due to the directing effect of the pyrrole nitrogen. However, over-nitration or nitration at other positions can occur if the temperature is not carefully controlled.
-
Reduction of the Nitro Group: The reduction using SnCl₂ can sometimes be challenging to work up due to the formation of tin salts. Thorough washing and filtration through Celite are crucial. Alternative reduction methods, such as catalytic hydrogenation (H₂/Pd-C), can be employed but may require screening for optimal conditions to avoid de-bromination.
-
Purification: The amine intermediate and its derivatives can be basic and may streak on silica gel. Using a small percentage of triethylamine or ammonia in the mobile phase during column chromatography can improve peak shape and separation.
Conclusion
This application note provides a robust and detailed methodology for the synthesis of this compound and its subsequent derivatization for SAR studies. The strategic design of this synthetic route allows for the efficient generation of a diverse chemical library, which is essential for the discovery and optimization of novel therapeutics based on the 7-azaindole scaffold. Careful execution of these protocols will enable researchers to systematically probe the structure-activity landscape and advance their drug discovery programs.
Application Notes & Protocols: The 7-Azaindole Scaffold as a Privileged Hinge-Binding Motif for Kinase Inhibition
I. Introduction: Targeting the Kinase Hinge
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways, making them prime therapeutic targets for a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] The catalytic activity of kinases involves the transfer of a phosphate group from ATP to a substrate protein. A significant portion of kinase inhibitors developed to date are ATP-competitive, designed to occupy the ATP-binding site located in a deep cleft between the N- and C-terminal lobes of the kinase domain.[1] Central to this binding site is the "hinge region," a flexible loop of amino acids that connects the two lobes and forms critical hydrogen bonds with the adenine ring of ATP.
Fragment-based drug discovery (FBDD) has identified certain chemical scaffolds that are exceptionally effective at interacting with this hinge region. Among these, the 7-azaindole scaffold has emerged as a "kinase privileged fragment" due to its remarkable ability to mimic the hinge-binding interactions of adenine.[1][3][4] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, enabling the formation of two key hydrogen bonds with the backbone of the hinge region.[1][4][5] This bidentate interaction anchors the inhibitor firmly in the ATP pocket, providing a stable foundation for building potency and selectivity through modifications at other positions on the scaffold.[5]
The successful development of Vemurafenib , a B-RAF kinase inhibitor approved for the treatment of melanoma, originated from a simple 7-azaindole fragment, highlighting the immense potential of this scaffold in modern drug discovery.[1][3][6] This guide provides an in-depth analysis of the 7-azaindole motif, its structural interactions, and detailed protocols for characterizing its binding and inhibitory activity.
II. The Structural Basis of 7-Azaindole-Kinase Interaction
The efficacy of the 7-azaindole scaffold is rooted in its specific and predictable interactions with the kinase hinge. However, X-ray crystallography has revealed that this interaction is not monolithic. Small modifications to the inhibitor can lead to distinct binding orientations, which has profound implications for structure-activity relationship (SAR) studies.[1][5] It is therefore critical for drug developers to confirm the binding mode via structural analysis throughout the optimization process.[1][5]
A systematic analysis of co-crystal structures has classified the binding modes of 7-azaindole inhibitors into three main groups.[1][5]
-
"Normal" Mode: This is the most frequently observed orientation. The pyrrole N1–H donates a hydrogen bond to the backbone carbonyl of a hinge residue (typically at position GK+1, next to the gatekeeper residue), while the pyridine N7 atom accepts a hydrogen bond from a backbone N–H of another hinge residue (typically GK+3).[1][6]
-
"Flipped" Mode: In this orientation, the 7-azaindole moiety is rotated 180° relative to the normal mode. Here, the hinge residue at the GK+3 position acts as both a hydrogen bond donor and acceptor.[1][5][6]
-
"Non-Hinge" Mode: In some cases, particularly when the inhibitor possesses another, more dominant hinge-binding motif, the 7-azaindole group may bind to a different part of the ATP pocket, away from the hinge region.[1][5]
The ability to switch between "normal" and "flipped" modes has been observed for several kinases, including JAK2 and c-Met, suggesting the binding mode is not solely dependent on kinase structural features but can be influenced by subtle changes in the inhibitor's structure.[1][5]
Caption: Binding modes of the 7-azaindole scaffold in the kinase ATP pocket.
III. Applications in Drug Discovery: A Survey of Targeted Kinases
The versatility of the 7-azaindole scaffold has been leveraged to develop inhibitors against a wide range of kinases across different families. Its favorable properties make it a frequent starting point for medicinal chemistry and FBDD programs.[7]
| Inhibitor/Series | Target Kinase(s) | Reported Potency (IC₅₀/Kᵢ) | Key Insights & References |
| Vemurafenib (PLX4032) | B-RAF (V600E mutant) | IC₅₀ = 31 nM | First FDA-approved drug from an FBDD approach using this scaffold.[1][3][8] |
| GSK1070916A | Aurora B | Potent, ATP-competitive | Advanced to clinical trials; demonstrates good kinase selectivity.[9] |
| Compound 23 (Genentech) | Pim-1, -2, -3 | IC₅₀ = 3 pM, 32 pM, 9 pM | Extremely potent inhibitor; targets a kinase with a unique proline in the hinge region.[1] |
| Indole-based series | p38α MAP Kinase | Potent inhibitors | X-ray crystallography guided the optimization of this series for anti-inflammatory applications.[10][11] |
| Various derivatives | VEGFR-2 | IC₅₀ values in the nanomolar range | A key target for anti-angiogenic cancer therapy; multiple 7-azaindole series have been explored.[12][13][14] |
| Lead compounds | PAK1 | Potent inhibitors | Crystal structures were used to guide design and optimize selectivity against other kinases.[15] |
| Various derivatives | CDK9/CyclinT, Haspin | IC₅₀ = 14 nM (for Haspin) | Discovery of dual inhibitors of kinases involved in oncology.[16] |
| Lead compounds | c-Met | IC₅₀ = 2 nM | The N7 atom accepts an H-bond from the hinge backbone NH of Met 1160.[7] |
IV. Experimental Protocols for Characterization
To rigorously characterize a novel 7-azaindole-based kinase inhibitor, a multi-faceted approach combining biochemical, biophysical, and structural methods is essential. This ensures a comprehensive understanding of the compound's potency, binding mechanism, and mode of action.
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor, which reflects its functional potency. This protocol uses the ADP-Glo™ assay, which quantifies kinase activity by measuring the amount of ADP produced.[2]
Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An effective inhibitor will reduce ADP production, leading to a lower luminescent signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀.
Caption: Workflow for a luminescence-based kinase activity assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the 7-azaindole inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.[2]
-
Reaction Setup: In a white, opaque 384-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO vehicle control to the appropriate wells.[2]
-
Kinase Addition: Add 2.5 µL of the kinase of interest (at a pre-determined optimal concentration in kinase assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.[2]
-
Reaction Initiation: Add 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well to start the reaction. Incubate the plate at 30°C for 60 minutes (or an optimized time).[2]
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[2]
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[2]
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[2]
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile of the inhibitor binding to the kinase, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Causality: ITC directly measures the heat released or absorbed when an inhibitor binds to its target protein.[17] By titrating the inhibitor into a solution of the kinase, a binding isotherm is generated. The shape and magnitude of this curve provide direct evidence of the binding event and allow for the calculation of all thermodynamic parameters in a single, label-free experiment, offering deep insight into the molecular forces driving the interaction.[17][18]
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Step-by-Step Methodology:
-
Sample Preparation:
-
Express and purify the kinase domain to high homogeneity (>95%).
-
Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare the inhibitor stock solution in DMSO and dilute it into the final dialysis buffer. The final DMSO concentration should be matched between the protein solution in the cell and the inhibitor solution in the syringe to minimize buffer mismatch effects.
-
-
Instrument Setup: Thoroughly clean the ITC sample cell and syringe according to the manufacturer's protocol. Set the experimental temperature (typically 25°C).[17]
-
Loading: Load the kinase solution (e.g., 10-20 µM) into the sample cell. Load the inhibitor solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the titration syringe, ensuring no air bubbles are present.[17]
-
Titration: Set the titration parameters, such as injection volume (e.g., 2 µL), spacing between injections (e.g., 150 seconds), and stirring speed (e.g., 750 rpm).[17] Run the experiment, titrating the inhibitor into the protein solution.
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer alone. This measures the heat of dilution, which must be subtracted from the experimental data.[17]
-
Data Analysis: Integrate the raw titration peaks to determine the heat change per injection. Subtract the heat of dilution and fit the resulting data to a suitable binding model (e.g., one-site binding) using the analysis software provided with the instrument to determine Kd, n, ΔH, and ΔS.[17]
Protocol 3: X-ray Co-crystallography
Objective: To determine the three-dimensional structure of the inhibitor bound to the kinase active site at atomic resolution, confirming the hinge-binding interactions and overall binding mode.
Causality: X-ray crystallography provides unequivocal visual evidence of how the inhibitor binds. This is crucial for validating that the 7-azaindole scaffold is indeed engaging the hinge as designed. The resulting structure reveals the precise hydrogen bonds, van der Waals contacts, and any conformational changes in the protein, providing an invaluable blueprint for rational, structure-based drug design and optimization of the inhibitor.[19][20]
Caption: Standard workflow for protein-inhibitor co-crystallography.
Step-by-Step Methodology:
-
Protein-Inhibitor Complex Formation: Prepare a highly concentrated and pure (>98%) solution of the kinase domain. Incubate the protein with a 3- to 5-fold molar excess of the 7-azaindole inhibitor for several hours to ensure complex formation.
-
Crystallization Screening: Use a high-throughput robotic system to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using the sitting-drop or hanging-drop vapor diffusion method.[19]
-
Crystal Optimization: Identify initial "hit" conditions that produce small crystals. Systematically vary the concentrations of the precipitant, protein, and other components to optimize the conditions and grow larger, single, diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully transfer a suitable crystal from the drop into a cryo-protectant solution (often the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation. Flash-cool the crystal in liquid nitrogen.[19]
-
Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron X-ray source. Collect a full diffraction dataset by rotating the crystal in the X-ray beam.[19]
-
Data Processing: Process the raw diffraction images using software like XDS or HKL2000 to integrate the data and determine the unit cell parameters and space group.[19]
-
Structure Solution and Refinement: Solve the phase problem using molecular replacement, employing a previously determined structure of the same or a homologous kinase as a search model. Build the inhibitor model into the resulting electron density map using software like Coot. Iteratively refine the complex structure using software like PHENIX or REFMAC5 until the model shows good agreement with the experimental data and ideal stereochemistry.[19]
-
Validation: Use tools like MolProbity to validate the geometric and conformational quality of the final structure before depositing it in the Protein Data Bank (PDB).[19]
V. Conclusion
The 7-azaindole scaffold represents a cornerstone of modern kinase inhibitor design. Its ability to form robust, bidentate hydrogen bonds with the kinase hinge region makes it an exceptionally reliable anchor for developing potent and selective ATP-competitive inhibitors.[3][4] However, its structural plasticity, evidenced by multiple possible binding modes, underscores the necessity of a rigorous, multi-disciplinary characterization approach.[1][5] By integrating functional assays (IC₅₀ determination), biophysical methods (ITC), and high-resolution structural biology (X-ray crystallography) as outlined in this guide, researchers can fully elucidate the mechanism of action of their 7-azaindole-based compounds. This comprehensive understanding is paramount for accelerating the journey from a fragment hit to a clinical candidate and for continuing to leverage this versatile scaffold to address unmet medical needs.
VI. References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. --INVALID-LINK--
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem. --INVALID-LINK--
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. --INVALID-LINK--
-
Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Nature. --INVALID-LINK--
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. --INVALID-LINK--
-
ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook. --INVALID-LINK--
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. --INVALID-LINK--
-
Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. --INVALID-LINK--
-
PubMed. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. --INVALID-LINK--
-
PubMed. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. --INVALID-LINK--
-
AACR Journals. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. --INVALID-LINK--
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. --INVALID-LINK--
-
BenchChem. (2025). 4-Azaindole vs. 7-Azaindole: A Comparative Guide for Kinase Hinge Binding. BenchChem. --INVALID-LINK--
-
PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). A Researcher's Guide to Isothermal Titration Calorimetry for Characterizing JAK3 Inhibitor Binding Affinity. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: X-ray Crystallography of ERK2 in Complex with Allosteric Inhibitors. BenchChem. --INVALID-LINK--
-
Royal Society of Chemistry. (2014). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. RSC Publishing. --INVALID-LINK--
-
Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical. --INVALID-LINK--
-
Springer Nature. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer Protocols. --INVALID-LINK--
-
National Institutes of Health. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. --INVALID-LINK--
-
PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. NIH. --INVALID-LINK--
-
MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. --INVALID-LINK--
-
PubMed Central. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. NIH. --INVALID-LINK--
-
Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. --INVALID-LINK--
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. NIH. --INVALID-LINK--
-
ResearchGate. (n.d.). The isothermal titration calorimetry assays were employed to... ResearchGate. --INVALID-LINK--
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. --INVALID-LINK--
-
PubMed. (n.d.). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. --INVALID-LINK--
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. --INVALID-LINK--
-
PubMed. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. PubMed. --INVALID-LINK--
-
MDPI. (n.d.). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. --INVALID-LINK--
-
Mount Sinai Scholars Portal. (n.d.). Indole-based heterocyclic inhibitors of p38α MAP kinase: Designing a conformationally restricted analogue - Fingerprint. Mount Sinai. --INVALID-LINK--
-
PubMed Central. (n.d.). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. NIH. --INVALID-LINK--
-
PubMed Central. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. NIH. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. --INVALID-LINK--
-
Mount Sinai Scholars Portal. (n.d.). Indole-based heterocyclic inhibitors of p38α MAP kinase: Designing a conformationally restricted analogue. Mount Sinai. --INVALID-LINK--
-
ACS Publications. (2010). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing. --INVALID-LINK--
-
ResearchGate. (2004). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. ResearchGate. --INVALID-LINK--
-
PubMed Central. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. NIH. --INVALID-LINK--
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
functionalization of the 7-azaindole ring at positions 1, 3, and 5
An Application Guide to the Regioselective Functionalization of 7-Azaindole at Positions 1, 3, and 5
Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold of immense interest to medicinal chemists and drug development professionals.[1][2] As a bioisostere of both indole and the purine nucleobases, it offers a unique combination of hydrogen bonding capabilities and tunable physicochemical properties.[3] This versatility has led to its incorporation into numerous clinically successful therapeutics, most notably in the field of kinase inhibitors.[4][5] The FDA-approved B-RAF inhibitor Vemurafenib, for example, features a 7-azaindole core that masterfully engages with the kinase hinge region, serving as a testament to the scaffold's power in structure-based drug design.[4][5]
The strategic modification of the 7-azaindole ring is crucial for modulating a compound's potency, selectivity, solubility, and metabolic profile.[6] However, the electronic nature of the fused pyrrole and pyridine rings dictates a distinct pattern of reactivity, making regioselective functionalization a key challenge. The pyrrole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position, while the pyridine ring is electron-deficient. This guide provides detailed application notes and validated protocols for the selective functionalization of the 7-azaindole core at three critical positions: the N-1 of the pyrrole ring, the C-3 of the pyrrole ring, and the C-5 of the pyridine ring.
N-1 Functionalization: Modulating the Pyrrole Nitrogen
The proton on the N-1 nitrogen is the most acidic site on the 7-azaindole ring, making N-functionalization a relatively straightforward process achieved by deprotonation followed by quenching with a suitable electrophile. This modification is critical for blocking the hydrogen bond donor capability of the pyrrole NH, exploring structure-activity relationships (SAR), or introducing groups to improve properties like solubility or cell permeability. For instance, tosylation of the indole -NH has been shown to impact biological activity in certain contexts.[7]
Causality Behind Experimental Choices
-
Base Selection : Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA) are typically used to ensure complete deprotonation without competing side reactions. In less sensitive applications, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive electrophiles.
-
Solvent : Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the resulting azaindole anion and the counter-ion without interfering with the reaction.
-
Electrophiles : A wide array of electrophiles can be employed, including alkyl halides (e.g., methyl iodide, benzyl bromide), acyl chlorides (e.g., acetyl chloride), and sulfonyl chlorides (e.g., tosyl chloride), allowing for the introduction of diverse functionalities.
General Workflow for N-1 Functionalization
Caption: Workflow for N-1 functionalization of 7-azaindole.
Protocol 1: N-Alkylation of 7-Azaindole
This protocol describes a general procedure for the methylation of 7-azaindole.
Materials:
-
7-Azaindole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a suspension.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-1-methyl-7-azaindole.
C-3 Functionalization: Targeting the Electron-Rich Pyrrole Ring
The C-3 position of 7-azaindole is the most nucleophilic carbon, making it the primary site for electrophilic substitution.[6][8] This reactivity is analogous to that of indole itself. Classic reactions such as Vilsmeier-Haack formylation and Friedel-Crafts acylation proceed with high regioselectivity at this position.[6][9] More recent methods have also enabled direct C-3 alkenylation and coupling with other moieties.[8][10]
Method 2.1: Vilsmeier-Haack Formylation
This reaction is a highly reliable and efficient method for introducing a formyl (-CHO) group at the C-3 position, yielding 7-azaindole-3-carboxaldehyde, a versatile intermediate for further elaboration.[11]
Mechanism Insight: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).[9][12] This potent electrophile is attacked by the electron-rich C-3 position of the 7-azaindole. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[11]
Caption: Key stages of the Vilsmeier-Haack formylation of 7-azaindole.
Protocol 2: Vilsmeier-Haack Formylation of 7-Azaindole
Materials:
-
7-Azaindole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ice
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Add POCl₃ dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The Vilsmeier reagent will form as a solid or thick slurry.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Prepare a solution of 7-azaindole in anhydrous DCM.
-
Add the 7-azaindole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow, portion-wise addition of saturated aqueous NaHCO₃ until the pH is ~7-8.
-
Stir the resulting suspension at room temperature for 1 hour to ensure complete hydrolysis.
-
Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-azaindole-3-carboxaldehyde.
Table 1: Representative C-3 Functionalization Reactions
| Reaction Type | Electrophile/Reagent System | Position | Typical Yield | Reference |
| Vilsmeier-Haack | POCl₃, DMF | C-3 | >90% | [11] |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | C-3 | Variable | [6] |
| Alkenylation | Pd(OAc)₂, PPh₃, Cu(OTf)₂, O₂ | C-3 | 50-80% | [10] |
| Coupling with Imines | Solvent-free, heat | C-3 | 60-75% | [8] |
C-5 Functionalization: Strategies for the Pyridine Ring
Functionalizing the C-5 position on the electron-deficient pyridine ring is more challenging and typically requires a different strategic approach than for the pyrrole ring. Direct electrophilic substitution is difficult. A robust and widely used strategy involves initial regioselective halogenation (e.g., bromination) at the C-5 position.[13] This installed halogen then serves as a versatile synthetic handle for a variety of powerful metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a vast array of substituents.[7][14][15]
Causality Behind the Halogenate-and-Couple Strategy
-
Regioselective Halogenation : Bromination often occurs selectively at C-3 and C-5. To achieve C-5 selectivity, the more reactive C-3 position is often protected first (e.g., with an iodine group that can be selectively removed or used in orthogonal coupling) or reaction conditions are optimized to favor C-5 substitution.
-
Metal-Catalyzed Cross-Coupling : This class of reactions is exceptionally powerful for forming C-C and C-heteroatom bonds.
-
Catalyst : Palladium complexes, such as Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with appropriate phosphine ligands, are the workhorses for these transformations.[14][16] They facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential in the catalytic cycle, typically to facilitate the transmetalation step in Suzuki couplings or the deprotonation of amines in Buchwald-Hartwig reactions.
-
Workflow for C-5 Functionalization via Cross-Coupling
Caption: Halogenate-and-couple strategy for C-5 functionalization.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-Azaindole
This protocol provides a general method for coupling an aryl boronic acid at the C-5 position. The synthesis of the 5-bromo-7-azaindole starting material is a key prerequisite.[7][13]
Materials:
-
5-Bromo-7-azaindole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂, 0.05 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq)
-
Solvent mixture (e.g., 3:1 Dioxane:Water)
-
Nitrogen or Argon source
Procedure:
-
To a reaction vessel, add 5-bromo-7-azaindole, the arylboronic acid, and K₂CO₃.
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring for completion by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the desired 5-aryl-7-azaindole.
Conclusion
The 7-azaindole scaffold presents a landscape of tunable reactivity that can be expertly navigated with the appropriate synthetic strategies. N-1 functionalization is readily achieved through standard deprotonation-alkylation protocols. The electron-rich C-3 position is best addressed with classic electrophilic substitution reactions like the Vilsmeier-Haack formylation. For the more challenging C-5 position, a robust two-step halogenation and metal-catalyzed cross-coupling sequence provides a reliable and versatile gateway to a vast chemical space. The protocols and strategic insights provided herein serve as a guide for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this critical pharmaceutical building block.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine as a Versatile Building Block for Novel FGFR Inhibitors
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various human cancers. Consequently, FGFRs have emerged as high-value targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket. This application note details the strategic use of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine , a trifunctional building block, for the rational design and synthesis of novel FGFR inhibitors. We provide detailed protocols for a representative synthesis of this key intermediate, its elaboration into potential inhibitors, and the subsequent biochemical and cell-based assays required for their evaluation.
Introduction: The FGFR Signaling Axis in Oncology
The Fibroblast Growth Factor (FGF) signaling pathway plays a pivotal role in normal physiological processes, including embryonic development, tissue repair, and angiogenesis. This pathway is comprised of a family of FGF ligands and four highly conserved receptor tyrosine kinases (FGFR1-4). Upon binding of an FGF ligand, the receptor dimerizes, leading to the trans-autophosphorylation of its intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression related to cell proliferation, survival, and migration.[1][2]
Genetic alterations such as gene amplification, activating mutations, or chromosomal translocations involving FGFRs can lead to constitutive kinase activity. This uncontrolled signaling is a significant oncogenic driver in a variety of malignancies, including bladder, breast, lung, and gastric cancers.[3] Therefore, the development of small-molecule inhibitors that selectively target the ATP-binding site of FGFRs is a clinically validated and highly pursued strategy in cancer therapy.[3]
The Strategic Advantage of the this compound Building Block
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a cornerstone of modern kinase inhibitor design. Its nitrogen atom at position 7 and the pyrrole N-H group mimic the adenine structure of ATP, enabling the formation of two critical hydrogen bonds with the "hinge" region of the kinase domain. This interaction effectively anchors the inhibitor in the active site.
The title compound, This compound , is a particularly valuable building block for several reasons:
-
Hinge-Binding Moiety: The 3-amino group serves as a primary point of interaction with the kinase hinge. It can be further derivatized to form ureas, amides, or other functionalities to fine-tune these interactions.
-
Vector for Diversity: The bromine atom at the 5-position is a versatile synthetic handle. It is ideally positioned to project substituents into a solvent-exposed region or a deeper hydrophobic pocket of the FGFR active site. This position is ripe for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).
-
Pyrrole N-H: The pyrrole nitrogen provides an additional hydrogen bond donor and a site for potential substitution to modulate physicochemical properties like solubility and cell permeability.
Protocol 1: Representative Synthesis of this compound
While numerous methods exist for the synthesis of substituted 7-azaindoles[4][5][6], a direct, one-pot synthesis of the title compound is not well-documented. The following multi-step protocol is a representative and logical pathway derived from established organometallic and heterocyclic chemistry principles.
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
To a flask containing concentrated sulfuric acid, cool to 0 °C.
-
Slowly add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) while maintaining the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the brominated azaindole, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Step 3: Synthesis of this compound
-
Suspend 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with saturated sodium bicarbonate solution and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound, which can be further purified by chromatography if necessary.
Application: General Synthetic Strategy for Novel FGFR Inhibitors
The 5-bromo-3-amino-7-azaindole core is a launchpad for creating diverse libraries of potential FGFR inhibitors. A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction to install a substituted aryl or heteroaryl group at the 5-position, followed by derivatization of the 3-amino group.
Structure-Activity Relationship (SAR) Insights:
-
The 5-Position Aryl Group: This is a key area for modulating potency and selectivity. Many potent FGFR inhibitors, such as AZD4547, feature a 3,5-dimethoxyphenyl group at a position analogous to this.[7][8] This motif fits into a hydrophobic pocket near the gatekeeper residue of the kinase. Exploring different substitutions on this aryl ring (e.g., methoxy, chloro, methyl groups) can optimize van der Waals interactions and tailor selectivity against other kinases.
-
The 3-Position Linker and Terminal Group: The 3-amino group can be acylated or reacted with isocyanates. The resulting linker and terminal group often extend towards the solvent-exposed region. This part of the molecule can be modified to improve pharmacokinetic properties such as solubility and metabolic stability. For example, incorporating basic amines (like in the piperazine moiety of Rogaratinib) can enhance solubility.[9][10]
Data Presentation: Benchmarking with Known FGFR Inhibitors
While the specific building block of this note may not be the direct precursor for the following drugs, their structures and activities provide crucial benchmarks for any newly synthesized compounds based on the 7-azaindole or related scaffolds.
| Compound | Core Scaffold | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference(s) |
| AZD4547 | Pyrazolo[3,4-d]pyrimidine | 0.2 | 2.5 | 1.8 | 165 | [8][11] |
| Rogaratinib | Pyrrolo[2,1-f][1][12][13]triazine | 11.2 | <1 | 18.5 | 201 | [14] |
| Fisogatinib (BLU-554) | Quinazoline | >600 | >600 | >600 | 5 | [15][16] |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [3] |
Protocol 2: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust method for determining the IC₅₀ values of inhibitors.[17][18]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[18]
-
Test compounds serially diluted in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the 384-well plates. Include DMSO-only wells for high-activity (0% inhibition) controls and wells with a known pan-kinase inhibitor (e.g., staurosporine) for low-activity (100% inhibition) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the specific FGFR enzyme and the poly(E,Y) substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer (final concentration should be at or near the Kₘ for the specific FGFR isoform). Add 5 µL to each well to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature (or 30 °C) for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. It is used to determine the anti-proliferative effect of the synthesized inhibitors on cancer cell lines with known FGFR alterations (e.g., SNU-16 [FGFR2 amplification], KMS-11 [FGFR3 translocation]).[9][12][13]
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16, KMS-11)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds serially diluted in culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 10 µL of the serially diluted compound solutions (10x final concentration) to the respective wells. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound represents a high-potential, strategic starting material for the discovery of novel FGFR inhibitors. Its trifunctional nature provides a robust platform for generating diverse chemical libraries with functionalities tailored for potent hinge-binding, exploration of hydrophobic pockets, and optimization of pharmacokinetic properties. The protocols outlined in this document provide a comprehensive framework for the synthesis, elaboration, and biological evaluation of new chemical entities derived from this versatile building block, empowering researchers in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Brominated Pyridines
Introduction: The Strategic Importance of Pyridine Scaffolds
The pyridine ring is a fundamental heterocyclic motif, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Consequently, the development of robust and versatile synthetic methods for the functionalization of pyridine rings is a paramount objective in modern organic chemistry, particularly within the pharmaceutical industry.[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering unparalleled efficiency and functional group tolerance.[3][4]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving brominated pyridines. Bromopyridines are widely available and exhibit a favorable balance of reactivity and stability, making them ideal substrates for these transformations. We will delve into the mechanistic underpinnings of key reactions, discuss the critical parameters that govern their success, and provide detailed, field-proven protocols for their practical implementation.
The "2-Pyridyl Problem": A Notorious Challenge
While palladium-catalyzed cross-coupling is a mature field, reactions involving pyridyl substrates, particularly at the 2-position, present unique challenges.[5] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, 2-pyridyl organometallic reagents, especially boronic acids, are often unstable and prone to side reactions like protodeboronation.[1][5][6] This "2-pyridyl problem" has historically limited the synthetic accessibility of important 2-substituted pyridine derivatives.[5] Throughout this guide, we will highlight strategies and specialized catalytic systems developed to overcome these hurdles.
Core Cross-Coupling Methodologies for Brominated Pyridines
We will focus on the most widely employed palladium-catalyzed cross-coupling reactions for the functionalization of brominated pyridines:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with organoboron reagents.
-
Heck-Mizoroki Coupling: Formation of C-C bonds via reaction with alkenes.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Stille Coupling: Formation of C-C bonds with organotin reagents.
For each of these reactions, we will examine the catalytic cycle, discuss the choice of catalyst, ligand, base, and solvent, and provide a detailed experimental protocol.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the generally low toxicity and high stability of the organoboron reagents.[7][8]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Key Parameters and Experimental Insights
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[11] Pd(II) precursors are reduced in situ to the active Pd(0) species.[7]
-
Ligand: The choice of ligand is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For challenging substrates like bromopyridines, electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, and P(t-Bu)₃ are often employed to promote oxidative addition and reductive elimination.[12]
-
Base: A base is required to activate the organoboron reagent for transmetalation.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome, especially in cases where the substrate or product is base-sensitive.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used.[10] Water plays a crucial role in the transmetalation step.
Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
Materials:
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| 3-Bromopyridine | 157.99 | 158 mg | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 mmol | 0.05 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromopyridine (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath for 24 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-phenylpyridine.
Heck-Mizoroki Coupling: Vinylation of Bromopyridines
The Heck reaction is a powerful method for the formation of C-C bonds by coupling aryl or vinyl halides with alkenes.[13][14]
The Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[14]
Caption: Simplified Catalytic Cycle for Heck-Mizoroki Coupling.
Key Parameters and Experimental Insights
-
Catalyst and Ligand: Pd(OAc)₂ is a common precursor.[15] Phosphine ligands are often used to stabilize the catalyst and improve its activity.[16] For electron-deficient bromopyridines, phosphine-free conditions can sometimes be effective.
-
Base: An inorganic or organic base is required to neutralize the HBr generated during the reaction.[14] Triethylamine (Et₃N) or K₂CO₃ are frequently used.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typical choices.
Protocol: Heck Coupling of 3-Bromopyridine with n-Butyl Acrylate
Materials:
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| 3-Bromopyridine | 157.99 | 158 mg | 1.0 mmol | 1.0 |
| n-Butyl Acrylate | 128.17 | 192 mg | 1.5 mmol | 1.5 |
| Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 mmol | 0.01 |
| P(o-tolyl)₃ | 304.37 | 6.1 mg | 0.02 mmol | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 152 mg | 1.5 mmol | 1.5 |
| DMF (anhydrous) | - | 5 mL | - | - |
Procedure:
-
In a sealed tube, combine 3-bromopyridine (158 mg, 1.0 mmol), n-butyl acrylate (192 mg, 1.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tolyl)₃ (6.1 mg, 0.02 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (152 mg, 1.5 mmol) via syringe.
-
Seal the tube and heat the mixture at 130 °C for 24 hours.[17][18]
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Sonogashira Coupling: Synthesis of Pyridyl-Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[19][20]
The Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.
Caption: Simplified Catalytic Cycles for Sonogashira Coupling.
Key Parameters and Experimental Insights
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are typically used.[21]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the resulting hydrohalic acid.[19]
-
Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be employed.
Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
Materials:
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| 2-Amino-3-bromopyridine | 172.02 | 172 mg | 1.0 mmol | 1.0 |
| Phenylacetylene | 102.14 | 123 mg | 1.2 mmol | 1.2 |
| Pd(CF₃COO)₂ | 332.49 | 8.3 mg | 0.025 mmol | 0.025 |
| PPh₃ | 262.29 | 13.1 mg | 0.05 mmol | 0.05 |
| CuI | 190.45 | 9.5 mg | 0.05 mmol | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 1 mL | - | - |
| DMF (anhydrous) | - | 4 mL | - | - |
Procedure:
-
To a Schlenk tube, add 2-amino-3-bromopyridine (172 mg, 1.0 mmol), Pd(CF₃COO)₂ (8.3 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (4 mL), triethylamine (1 mL), and phenylacetylene (123 mg, 1.2 mmol) via syringe.
-
Stir the reaction at 100 °C for 3 hours.[21]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the product.
Buchwald-Hartwig Amination: A Gateway to Aminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[22][23]
The Catalytic Cycle
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[23]
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Key Parameters and Experimental Insights
-
Catalyst and Ligand: Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with bulky, electron-rich phosphine ligands such as BINAP or Xantphos.[24]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[24][25]
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with Cyclohexane-1,2-diamine
Materials:
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| 2-Bromo-6-methylpyridine | 172.02 | 3.0 g | 18 mmol | 2.05 |
| (+/-)-trans-1,2-diaminocyclohexane | 114.19 | 1.0 g | 8.8 mmol | 1.0 |
| Pd₂(dba)₃ | 915.72 | 160 mg | 0.18 mmol | 0.02 |
| (±)-BINAP | 622.67 | 218 mg | 0.35 mmol | 0.04 |
| NaOtBu | 96.10 | 2.4 g | 25 mmol | 2.84 |
| Toluene (anhydrous) | - | 50 mL | - | - |
Procedure:
-
To a large Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), Pd₂(dba)₃ (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).
-
Seal the vessel and perform three evacuate/backfill cycles with argon.[24]
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the deep red/brown mixture at 80 °C for 4 hours with stirring.[24]
-
Cool to room temperature and add diethyl ether (50 mL).
-
Wash the resulting yellow mixture with brine (2 x 30 mL).
-
Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.
-
Recrystallize the yellow product from pentane/diethyl ether.[24]
Stille Coupling: An Alternative C-C Bond Forming Reaction
The Stille reaction couples an organotin reagent with an organic halide.[26][27] While it is a very powerful and versatile reaction, the toxicity of organotin compounds is a significant drawback.[26][28]
The Catalytic Cycle
The mechanism of the Stille coupling is analogous to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[27][29]
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 18. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 25. researchgate.net [researchgate.net]
- 26. Stille Coupling [organic-chemistry.org]
- 27. Stille reaction - Wikipedia [en.wikipedia.org]
- 28. Stille Coupling | NROChemistry [nrochemistry.com]
- 29. chem.libretexts.org [chem.libretexts.org]
design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as bioactive agents
An Application Guide for the Design and Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Bioactive Agents
Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. This fused heterocyclic system, which is a bioisostere of the natural indole nucleus, has garnered immense interest due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions have made it a cornerstone in the development of targeted therapeutics.[3]
Derivatives of 7-azaindole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][4] They are particularly prominent as inhibitors of various protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[5][6][7] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the rational design, synthesis, and biological evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives.
Part 1: Rational Design and Structure-Activity Relationship (SAR)
The successful development of potent and selective 7-azaindole-based agents hinges on a thorough understanding of their structure-activity relationships (SAR). The 7-azaindole ring provides a versatile framework where substitutions at various positions can dramatically influence biological activity.
Key Principles of SAR:
-
Substitution Hotspots: Extensive research has shown that positions 1, 3, and 5 of the 7-azaindole ring are often the most critical sites for modification to achieve desired biological effects.[8][9][10]
-
Bioactive Moieties: The introduction of alkyl groups, aryl carboxamides, and various heterocyclic rings are among the most successful strategies for enhancing potency.[8][9]
-
Kinase Hinge Binding: The pyridine nitrogen (N7) and the pyrrole N-H group (N1) are crucial for forming hydrogen bonds with the hinge region of many protein kinases, anchoring the molecule in the ATP-binding pocket. This interaction is a foundational element in the design of kinase inhibitors.
-
Exploring Chemical Space: Disubstitution and even trisubstitution on the scaffold are employed to fine-tune properties like selectivity, solubility, and metabolic stability.[8][9]
The following diagram illustrates the key positions on the 7-azaindole scaffold that are frequently modified to modulate biological activity.
Caption: Key sites for functionalization on the 7-azaindole scaffold.
Part 2: Core Synthetic Methodologies
The construction of the 7-azaindole core and its subsequent derivatization can be achieved through a variety of synthetic routes, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on transition-metal catalysis for the efficient and selective formation of C-C and C-N bonds. These methods are particularly powerful for building and functionalizing the 7-azaindole skeleton.[11][12]
Workflow: Sequential Cross-Coupling Strategy
A robust and flexible strategy involves the use of a di-halogenated precursor, allowing for sequential, site-selective cross-coupling reactions. This approach enables the introduction of different substituents at specific positions, which is ideal for building chemical libraries for SAR studies.[13]
Caption: General workflow for synthesis via sequential cross-coupling.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol describes the selective arylation at the C-2 position of a 2-iodo-4-chloro-7-azaindole intermediate, a common step in building kinase inhibitors.[13] The higher reactivity of the C-I bond compared to the C-Cl bond allows for this chemoselectivity.
-
Reagents and Materials:
-
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Degassed 1,4-dioxane and water (1:1 mixture)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a reaction vessel, add the 2-iodo-4-chloro-7-azaindole derivative, the arylboronic acid, Pd₂(dba)₃, and K₂CO₃.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-9 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-aryl-4-chloro-7-azaindole.
-
Rhodium-Catalyzed C-H Activation and Annulation
Recent advances have established Rh(III)-catalyzed C-H activation as an efficient, atom-economical method for synthesizing 7-azaindoles.[14] This approach typically involves the coupling of a 2-aminopyridine with an alkyne, where an external oxidant like a silver salt is often required to regenerate the active catalyst.[14]
Causality: The Rh(III) catalyst activates a C-H bond on the pyridine ring, which is followed by insertion of the alkyne and subsequent reductive elimination to form the fused pyrrole ring. The silver additive promotes the reaction by oxidizing Rh(III) intermediates, which accelerates key steps like C-H activation and reductive elimination.[14]
Part 3: Bioactive Applications and Associated SAR
Anticancer Activity
The 7-azaindole scaffold is a prolific source of anticancer agents, primarily through the inhibition of protein kinases that drive tumor growth and proliferation.[8][9][10]
Kinase Inhibition:
-
FGFR Inhibitors: Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[15][16] For instance, introducing a trifluoromethyl group at the 5-position can form a key hydrogen bond with the kinase, enhancing activity.[3]
-
CDK8 Inhibitors: A novel derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was identified as a potent and selective type II CDK8 inhibitor, showing significant tumor growth inhibition in colorectal cancer models.[17][18][19]
-
TNIK Inhibitors: The scaffold has been used to generate potent inhibitors of TRAF2- and NCK-interacting kinase (TNIK), with some compounds exhibiting IC₅₀ values below 1 nM.[5]
-
Other Kinases: The 7-azaindole core has been successfully incorporated into inhibitors for a wide range of other kinases, including PLK4, FAK, and Cdc7.[6][7][20]
Data Presentation: Anticancer Activity of 7-Azaindole Derivatives
| Compound ID | Target/Cell Line | Activity (IC₅₀ / GI₅₀) | Key Structural Features | Reference |
| Compound 4h | FGFR1 | 7 nM | 5-trifluoromethyl, 3,5-dimethoxyphenyl group | [15][16] |
| Compound 22 | CDK8 | 48.6 nM | 5-phenylpropenamide structure | [17][18] |
| Compound 4g | MCF-7 (Breast Cancer) | 15.56 µM | PARP inhibitor scaffold | [4] |
| Compound 4d | MCF-7 (Breast Cancer) | 1.55 µM | 4-nitro substituent on phenyl ring | [9][10] |
| Compound 42 | Cdc7 Kinase | 7 nM | 2-(benzylamino)-1,3-thiazol-4(5H)-one moiety | [7] |
SAR Insights for Anticancer Activity: Studies consistently show that substitutions at the 1, 3, and 5-positions are most impactful.[8][9] For example, in a series of PARP inhibitors, moving from a 4-chloro to a 3,5-dinitro substitution on a phenyl ring at position 4 of the azaindole improved the IC₅₀ from 1.55 µM to 1.38 µM against the MCF-7 breast cancer cell line.[9][10]
Antimicrobial Activity
7-Azaindole derivatives have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi.[21][22][23][24]
-
Antibacterial Action: Compounds have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[22][23]
-
Antifungal Action: Certain derivatives are particularly effective against yeasts like Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL.[25] A clear relationship has been observed where higher antifungal activity correlates with a lower ionization potential of the 7-azaindole derivative, suggesting a mechanism involving electron transfer processes.[1]
Protocol 2: Acid-Catalyzed Cyclization for Antimicrobial Scaffolds
This protocol details a metal-free method to synthesize 7-azaindoles from 3-alkynyl-2-aminopyridines, a route that has produced compounds with notable antimicrobial activity.[25]
-
Reagents and Materials:
-
3-alkynyl-2-aminopyridine derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the 3-alkynyl-2-aminopyridine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride, followed by the dropwise addition of trifluoroacetic acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography to obtain the desired 7-azaindole derivative.
-
Part 4: Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel bioactive agents. Its synthetic tractability, enabled by a host of classical and modern catalytic methods, allows for extensive exploration of its chemical space. The deep understanding of its structure-activity relationships, particularly in the context of kinase inhibition, has led to the development of highly potent and selective drug candidates.
Future research will likely focus on leveraging this scaffold to tackle new and challenging biological targets. The development of derivatives with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome drug resistance remains a key objective.[9][10] As synthetic methodologies become more sophisticated, we can expect the creation of even more complex and finely-tuned 7-azaindole derivatives, further solidifying the role of this "privileged" heterocycle in the future of medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajol.info [ajol.info]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 7-Azaindole derivatives as potential antibacterial agents. | [Pakistan Journal of Scientific and Industrial Research • 2009] | PSA • ID 15793 [psa.pastic.gov.pk]
- 22. pjsir.org [pjsir.org]
- 23. researchgate.net [researchgate.net]
- 24. pjsir.org [pjsir.org]
- 25. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Welcome to the technical support center for the purification of crude 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this important heterocyclic amine. The methodologies and principles discussed herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.
I. Understanding the Molecule: Key Physicochemical Properties
This compound, a derivative of 7-azaindole, is a heterocyclic compound featuring both a pyrrole and a pyridine ring. This structure imparts specific properties that are crucial to consider during purification:
-
Basicity: The presence of the amino group (-NH2) and the pyridine nitrogen makes the molecule basic. This allows for the formation of salts with acids, a property that can be exploited for purification via acid-base extraction.[1][2]
-
Polarity: The combination of the aromatic rings and the polar amino group gives the molecule moderate to high polarity. This influences its solubility in various organic solvents and its behavior during chromatographic separation.
-
Potential for Hydrogen Bonding: The amino group and the pyrrole N-H can participate in hydrogen bonding, affecting its boiling point, solubility, and interaction with chromatographic stationary phases.[3][4]
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude this compound.
Scenario 1: Low Recovery After Column Chromatography
-
Question: I am experiencing significant loss of my compound on the silica gel column. What could be the cause and how can I mitigate this?
-
Answer: This is a frequent issue when purifying basic compounds like your pyrrolopyridine derivative on standard silica gel.[5] The acidic nature of silica gel (due to silanol groups, Si-OH) can lead to strong, sometimes irreversible, adsorption of the basic amine. This results in streaking, poor separation, and low recovery.
Causality and Solution:
-
Acid-Base Interaction: The primary cause is the acid-base interaction between the acidic silanol groups on the silica surface and your basic amine.[5]
-
Solution 1: Mobile Phase Modification: To counteract this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) or ammonia in methanol. Typically, a concentration of 0.1-1% (v/v) of TEA in your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) is sufficient to neutralize the active sites on the silica, allowing your compound to elute properly.[5]
-
Solution 2: Alternative Stationary Phases: Consider using a deactivated or basic stationary phase. Amine-functionalized silica or alumina (basic or neutral) are excellent alternatives that minimize the acid-base interactions and can lead to significantly improved recovery and peak shape.[5]
-
Scenario 2: Persistent Impurities Co-eluting with the Product
-
Question: I have a persistent impurity that co-elutes with my product during column chromatography, even after trying different solvent systems. What are my options?
-
Answer: Co-elution suggests that the impurity has a polarity very similar to your desired compound. In this case, switching to a different purification technique or a more selective chromatographic method is advisable.
Causality and Solution:
-
Similar Polarity: The impurity likely shares similar functional groups and overall polarity with this compound.
-
Solution 1: Acid-Base Extraction: Leverage the basicity of your compound. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Extract with an aqueous acidic solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer as a salt, while non-basic impurities will remain in the organic layer.[1][2][6] Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO3) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Solution 2: Recrystallization: If your product is a solid, recrystallization can be a powerful technique for removing small amounts of impurities. Experiment with different solvent systems. A good starting point would be a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexane). A documented recrystallization for a similar compound, 5-bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine, utilized a benzene-hexane mixture.[7]
-
Solution 3: Reverse-Phase Chromatography: If the impurity is less polar than your product, reverse-phase HPLC can be effective. A method for a similar compound, 5-Bromo-7-azaindole, uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[8] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8]
-
Scenario 3: Product Appears as a Smear or Broad Peak on TLC and Column
-
Question: My compound is showing significant tailing/smearing on the TLC plate and eluting as a very broad peak from my column. Why is this happening?
-
Answer: Tailing is a classic sign of strong interaction between your compound and the stationary phase, which, as mentioned, is common for amines on silica gel.[5]
Causality and Solution:
-
Strong Adsorption: The basic amine is strongly adsorbing to the acidic sites on the silica gel.
-
Solution: As with low recovery, the solution is to mitigate this interaction.
-
Add a Basic Modifier: Incorporate 0.5-1% triethylamine or a few drops of ammonium hydroxide to your TLC developing solvent and your column chromatography eluent. This will significantly sharpen the spots and peaks.
-
Use a Different Stationary Phase: Switching to neutral alumina or an amine-functionalized silica gel can prevent this issue from the outset.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the most common types of impurities I might encounter?
-
A1: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, or reagents used in the synthesis. For instance, if the synthesis involves a Fischer indole cyclization, you might have residual hydrazone or ketone starting materials.[7]
-
-
Q2: Can I use acid-base extraction as my primary purification method?
-
A2: Yes, acid-base extraction is a highly effective and often overlooked technique for purifying amines.[6][9] It is particularly useful for removing non-basic organic impurities and can sometimes be sufficient to achieve high purity without the need for chromatography. It's a simple, fast, and scalable alternative to more complex methods.[2][6]
-
-
Q3: What is a good starting solvent system for column chromatography on silica gel?
-
A3: A good starting point would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. For example, you could start with 100% DCM and gradually increase the percentage of methanol. Remember to add a small amount of triethylamine (e.g., 0.5%) to both solvents to prevent streaking and improve recovery.[5]
-
-
Q4: My compound is a dihydrochloride salt. How does this affect purification?
-
A4: If your compound is the dihydrochloride salt, it will be highly polar and likely water-soluble.[10] To purify it using normal-phase chromatography, you will first need to neutralize it to the free base form. This can be done by dissolving the salt in water and adding a base like sodium bicarbonate or sodium hydroxide until the solution is basic, then extracting the free amine into an organic solvent.
-
IV. Standard Operating Protocol: Column Chromatography of this compound
This protocol assumes a crude product that requires purification to remove less polar and more polar impurities.
Objective: To purify crude this compound using silica gel column chromatography with a modified mobile phase.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates (silica gel coated)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).
-
Spot the TLC plate and develop it in a solvent system such as 95:5 DCM:MeOH with 0.5% TEA.
-
Visualize the spots under UV light and/or with a staining agent (e.g., potassium permanganate).
-
Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your product. A typical gradient might be from 100% DCM to 95:5 DCM:MeOH (both containing 0.5% TEA).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (with modifier) or Amine-functionalized Silica | To prevent strong adsorption of the basic amine. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | Good polarity range for eluting the compound. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silanol groups, improving peak shape and recovery.[5] |
| Alternative Technique | Acid-Base Extraction | Exploits the basicity of the amine for efficient separation from non-basic impurities.[1][6] |
V. Visual Workflow and Logic Diagrams
Diagram 1: Decision Tree for Purification Strategy
A decision-making workflow for selecting the appropriate purification technique.
Diagram 2: Mechanism of Mobile Phase Modification in Column Chromatography
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. This compound dihydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of Disubstituted 7-Azaindoles
Welcome to the technical support center for the synthesis of disubstituted 7-azaindoles. This guide is designed for researchers, chemists, and drug development professionals actively working with this privileged heterocyclic scaffold. The unique electronic nature of the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents a distinct set of synthetic challenges.[1] This resource provides in-depth, field-proven insights in a troubleshooting Q&A format to address specific issues encountered during synthesis, helping you navigate the complexities of regioselectivity, cross-coupling, and functionalization.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses common failures and unexpected outcomes during the synthesis of disubstituted 7-azaindoles. Each entry explains the underlying chemical principles and provides actionable protocols.
Issue 1: Poor or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki-Miyaura coupling on a halo-7-azaindole substrate is failing, resulting in low yields, significant starting material recovery, or extensive side products like protodeboronation. What are the likely causes and how can I fix it?
Answer:
This is one of the most frequent challenges in 7-azaindole chemistry. The primary culprit is the pyridine nitrogen (N7), which can act as a chelating ligand for the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition or decomposition.[1][2] Additionally, the N1-H proton is acidic and can participate in side reactions.
Plausible Causes & Solutions:
-
Catalyst Poisoning/Inhibition by N7: The lone pair on the pyridine nitrogen coordinates strongly to the palladium center, forming stable but catalytically inactive complexes.[2]
-
Solution 1: Use Sterically Hindered Ligands. Modern biaryl phosphine ligands, such as SPhos, XPhos, or RuPhos, are essential.[3] Their steric bulk prevents the planar 7-azaindole ring from effectively coordinating to the palladium atom, thereby preserving the catalyst's activity.[4]
-
Solution 2: Employ Robust Precatalysts. Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined palladium precatalysts (e.g., Buchwald G3/G4 palladacycles).[5] These are designed for the clean and efficient in-situ generation of the active monoligated Pd(0) species, which is less susceptible to inhibition.[2][5]
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid group is replaced by a hydrogen, is often accelerated by strong bases and the presence of water, especially with electron-rich or heteroaromatic boronic acids.[6]
-
Solution: Optimize the Base and Solvent System. Switch to milder or non-aqueous bases like K₃PO₄, Cs₂CO₃, or KF. Running the reaction under anhydrous conditions with rigorously dried solvents can significantly suppress this pathway.[6] For substrates prone to this issue, using boronic esters (e.g., pinacol esters) can enhance stability.[5]
-
-
Competitive N1-Arylation or Homocoupling: The unprotected N1-H can interfere with the desired C-C or C-N bond formation.
-
Solution: N1-Protection. While many modern protocols are designed for unprotected substrates,[7] protecting the N1 position can be a reliable strategy for particularly stubborn couplings. A tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group can be effective. The SEM group, in particular, has been noted to also activate the ring for certain transformations.[8]
-
Here is a logical workflow to diagnose and solve coupling issues.
Issue 2: Lack of Regiocontrol in Electrophilic Substitution or C-H Functionalization
Question: I am attempting to functionalize the 7-azaindole core at a specific position other than C3, but I'm getting a mixture of isomers or reaction at the wrong site. How can I direct the functionalization?
Answer:
The inherent electronic properties of the 7-azaindole scaffold strongly favor electrophilic attack at the C3 position. Functionalization at other positions (C2, C4, C5, C6) requires specific strategies to override this natural reactivity.
Strategies for Regiocontrol:
-
C3-Position (Default): For reactions like iodination, bromination, or sulfenylation, the C3 position is the most nucleophilic and will typically react first, often without a catalyst.[9][10][11]
-
Protocol Example (C3-Iodination): To a solution of 7-azaindole in DMF, add potassium hydroxide (KOH), stir for 30 minutes, then add a solution of iodine (I₂) in DMF. The reaction is typically rapid and yields 3-iodo-7-azaindole.[9]
-
-
C2-Position: Direct functionalization at C2 is challenging. The most reliable method involves deprotonation of an N1-protected azaindole.
-
Method: Lithiation of N-Protected Azaindole. Protecting the N1 position with a group like tosyl (Ts) or triisopropylsilyl (TIPS) allows for regioselective deprotonation at C2 using a strong base like lithium diisopropylamide (LDA) or n-BuLi at low temperatures (-78 °C).[12] The resulting C2-lithio species can then be quenched with a suitable electrophile.[13]
-
-
Pyridine Ring (C4, C5, C6): Functionalizing the electron-deficient pyridine ring often requires more advanced techniques.
-
Method: Directed Ortho-Metalation (DoM). DoM is a powerful technique for regioselective C-H activation.[14][15] By installing a directing metalation group (DMG) on the azaindole core, you can direct a strong base to deprotonate a specific adjacent C-H bond. For example, an N-anionic protected species can direct metalation to the C4 (peri) position.[16][17] Snieckus and coworkers have developed elegant "ring-walk" strategies using DMGs to functionalize multiple positions sequentially.[9]
-
Method: N-Oxide Chemistry. The pyridine ring can be activated towards nucleophilic attack by forming the N7-oxide. Treating 7-azaindole with an oxidant like m-CPBA forms the N-oxide, which can then undergo reactions. For example, treatment with POCl₃ can introduce a chlorine atom at the C4 position.
-
Frequently Asked Questions (FAQs)
Q1: Why is the N1-H of 7-azaindole often left unprotected in modern cross-coupling reactions?
A1: Early methods for cross-coupling often required N1-protection to prevent side reactions. However, significant advances in catalyst design, particularly the development of highly active, sterically hindered phosphine ligands (like those from the Buchwald group), have created catalytic systems that are highly selective for the C-X bond (where X is a halide).[1][2] These advanced catalysts operate under milder conditions and can differentiate between the C-X and N-H bonds, making the protection/deprotection sequence unnecessary and improving step economy.[7]
Q2: What is the best protecting group for the N1-position of 7-azaindole if one is necessary?
A2: The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability & Notes |
| Tosyl (Ts) | TsCl, NaH, DMF | NaOH, MeOH/H₂O or Mg/MeOH | Very robust, stable to strong bases and many organometallics. Can be harsh to remove. |
| Boc | Boc₂O, DMAP, THF | TFA, CH₂Cl₂ or HCl in Dioxane | Acid-labile. Not stable to strongly basic or nucleophilic conditions. |
| SEM | SEMCl, NaH, DMF | TBAF, THF or aq. HCl | Cleaved by fluoride or strong acid. Can act as a dual protecting-activating group for nucleophilic substitution on the pyridine ring.[8] |
| TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | Silyl group, easily cleaved by fluoride. Often used for transient protection during lithiation. |
Q3: Can I perform a Buchwald-Hartwig amination on an unprotected halo-7-azaindole?
A3: Yes, this is now feasible and well-documented.[1][18] Success hinges on using the right catalyst system. The challenges are similar to the Suzuki coupling—potential N-arylation side products and catalyst inhibition. The use of sterically demanding ligands like XPhos or CyPF-tBu with a suitable palladium source is critical to favor C-N coupling over N-arylation and to prevent catalyst deactivation.[4][19]
Q4: How can I synthesize a 2,3-disubstituted 7-azaindole?
A4: There are several strategies. One common method is the Fischer indole synthesis, which constructs the ring from a 2-pyridylhydrazine and a ketone.[12] Alternatively, a sequential functionalization approach can be used. For example, you can start with a 2-substituted 7-azaindole, protect the N1 position, and then perform an electrophilic substitution at C3. Another route involves C3-halogenation followed by a C3 cross-coupling, then N1-protection, C2-lithiation, and quenching with a second electrophile.[12]
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of functionalized 7-azaindoles via directed ortho-metalations ☆ | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine in Solution
Welcome to the technical support center for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Introduction to the Stability of this compound
This compound, a derivative of 7-azaindole, is a critical building block in medicinal chemistry. Its unique structure, featuring a pyrrolopyridine core with bromine and amine substitutions, makes it a valuable intermediate for synthesizing a wide range of bioactive molecules. However, the very features that make this compound synthetically versatile also contribute to its potential instability in solution. Understanding and mitigating this instability is paramount for reliable and reproducible experimental outcomes.
This guide will walk you through the primary factors affecting the stability of this compound and provide actionable strategies to enhance its longevity in solution.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter with the stability of this compound solutions.
Question 1: I'm observing a rapid decrease in the concentration of my this compound stock solution over a short period. What are the likely causes and how can I prevent this?
Answer:
Rapid degradation of this compound in solution is often multifactorial, stemming from its inherent chemical reactivity. The primary culprits are typically pH, light, and temperature.
-
pH-Mediated Degradation: The pyrrolopyridine ring system and the aromatic amine are susceptible to both acidic and alkaline hydrolysis. Studies on similar pyrrolopyridine derivatives have shown they are often most stable in a neutral pH environment.[1][2] In acidic conditions, protonation of the nitrogen atoms can alter the electron density of the ring system, potentially leading to ring-opening or other degradative pathways. Alkaline conditions can deprotonate the pyrrole nitrogen, which may also increase susceptibility to degradation. Aromatic amines, in general, can exhibit poor stability in acidic media.
-
Photodegradation: Aromatic and bromo-substituted compounds are often sensitive to light, particularly in the UV spectrum. The energy from light absorption can promote the formation of reactive radical species, leading to decomposition. The safety data for the closely related 5-bromo-7-azaindole highlights light sensitivity as a key concern.[3]
-
Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at room temperature or higher for extended periods can significantly reduce the shelf-life of the compound.
Immediate Corrective Actions:
-
pH Control: Ensure your solvent is buffered to a neutral pH (approximately 7.0). Unbuffered solvents, especially water, can have a pH that drifts due to dissolved gases like carbon dioxide.
-
Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage. When using, allow the solution to come to room temperature slowly before opening to prevent condensation.
Question 2: My solution of this compound is changing color (e.g., turning yellow or brown). What does this indicate and what can I do about it?
Answer:
Color change is a strong indicator of chemical degradation and the formation of impurities. This is often due to oxidation of the aromatic amine functionality. Aromatic amines are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.
Recommended Solutions:
-
Use High-Purity Solvents: Ensure your solvents are of high purity and are deoxygenated before use. You can deoxygenate solvents by sparging with an inert gas like nitrogen or argon.
-
Inert Atmosphere: When preparing and storing solutions, consider working under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.
-
Addition of Antioxidants: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant can be beneficial. Aromatic amine antioxidants are known to be effective radical scavengers.[4][5]
-
Common Antioxidants: Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) can be considered at low concentrations (e.g., 0.01-0.1%). However, always perform a small-scale compatibility test to ensure the antioxidant does not react with your compound of interest.
-
Question 3: I suspect my compound is degrading, but I'm not sure how to confirm it or identify the degradation products. What analytical methods are suitable?
Answer:
A systematic approach to analyzing the stability of your compound is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[6][7]
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method with a C18 column is typically a good starting point. The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.
-
Detection: A UV detector is suitable for detecting this compound and many of its degradation products due to the aromatic nature of the molecule. A photodiode array (PDA) detector is even more useful as it can provide UV spectra of the peaks, which can help in identifying related substances.
-
Analysis: By running a freshly prepared standard and your aged solution, you can quantify the remaining parent compound and observe the appearance of new peaks corresponding to degradation products.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the unknown degradation products, LC-MS is an invaluable tool. It provides the mass-to-charge ratio of the degradation products, which allows you to propose potential structures.[7]
-
UV-Vis Spectroscopy: A simple UV-Vis scan of your solution over time can provide a quick, albeit less specific, indication of degradation. A change in the absorption spectrum (e.g., a shift in λmax or a change in absorbance) suggests a change in the chemical composition of the solution.[7]
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for storing this compound in an aqueous solution?
A1: Based on stability studies of similar pyrrolopyridine derivatives, a neutral pH range of 6.5-7.5 is recommended.[1][2] It is advisable to use a buffer system to maintain a stable pH.
Q2: What type of buffer should I use?
A2: Phosphate or borate buffers are commonly used for maintaining a neutral pH.[8] It is important to choose a buffer that does not interact with your compound or interfere with your experimental assays. Amine-based buffers like Tris may also be suitable, but their compatibility should be verified.[9]
Q3: Can I use organic solvents to improve stability?
A3: Yes, dissolving this compound in anhydrous, aprotic organic solvents such as DMSO, DMF, or acetonitrile can significantly improve its stability compared to aqueous solutions, as this minimizes the risk of hydrolysis. However, ensure that the chosen solvent is compatible with your downstream applications.
Q4: How should I handle the solid form of this compound?
A4: The solid compound is generally more stable than its solutions. It should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. A desiccator can be used to minimize exposure to humidity.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, likely pathways include:
-
Hydrolysis: Cleavage of the pyrrole ring, particularly under harsh pH conditions.
-
Oxidation: Oxidation of the amine group and the electron-rich pyrrole ring.
-
Debromination: Loss of the bromine atom, potentially through photolytic or reductive pathways.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a forced degradation study to assess the stability of your compound under various stress conditions.[10][11]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers (e.g., phosphate buffer pH 5.0, 7.0, and 9.0)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution into different aqueous buffered solutions (pH 5, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Also, prepare solutions for oxidative, thermal, and photolytic stress.
-
Acid/Base Hydrolysis: Use 0.1 M HCl and 0.1 M NaOH as the diluents.
-
Oxidation: Use 3% H₂O₂ as the diluent.
-
Thermal Stress: Use the pH 7 buffered solution and place it in an oven at a set temperature (e.g., 60°C).
-
Photostability: Place the pH 7 buffered solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Analyze the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis: At each time point, inject an equal volume of each test solution into the HPLC system.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of degradation. Monitor for the appearance and growth of new peaks.
Protocol 2: Evaluating the Effectiveness of Antioxidants
Materials:
-
Prepared test solution of this compound in a pH 7.0 buffer.
-
Antioxidants such as BHT or α-tocopherol.
-
HPLC system.
Procedure:
-
Prepare Antioxidant Stock Solutions: Prepare stock solutions of the chosen antioxidants in a suitable solvent (e.g., ethanol).
-
Prepare Test Samples: To aliquots of your this compound solution, add the antioxidant to achieve a final concentration (e.g., 0.05%). Include a control sample with no antioxidant.
-
Induce Degradation: Expose the samples to conditions known to cause oxidative degradation (e.g., exposure to air and light at room temperature).
-
Analyze at Time Points: Analyze the samples by HPLC at regular intervals (e.g., daily for a week).
-
Compare Results: Compare the degradation rate of the parent compound in the samples with and without the antioxidant.
Data Summary
| Condition | Potential Degradation Rate | Recommended Mitigation Strategy |
| Acidic pH (<6) | High | Buffer solution to pH 7.0-7.5 |
| Alkaline pH (>8) | High | Buffer solution to pH 7.0-7.5 |
| Exposure to Light | Moderate to High | Use amber vials or protect from light |
| Elevated Temperature (>25°C) | Moderate to High | Store at 2-8°C or frozen (-20 to -80°C) |
| Presence of Oxygen | Moderate | Use deoxygenated solvents; add antioxidants |
Visualizing Stability Factors and Workflows
Caption: Key factors influencing the stability of this compound and corresponding mitigation strategies.
Caption: Workflow for a forced degradation study to assess compound stability.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. nbinno.com [nbinno.com]
- 5. performanceadditives.us [performanceadditives.us]
- 6. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine buffers for pH control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
Technical Support Center: A Researcher's Guide to Identifying and Minimizing Byproducts in Azaindole Synthesis
Welcome to the Technical Support Center for Azaindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of azaindole synthesis, with a focus on identifying and mitigating the formation of common byproducts. Azaindoles are a critical scaffold in medicinal chemistry, and achieving high purity is paramount for downstream applications. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions in Azaindole Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes of byproduct formation and actionable strategies for their minimization.
Question 1: My Fischer indole synthesis of a 4-azaindole is giving a low yield and a complex mixture of products, including a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity and overall yield?
Answer:
Low yields and the formation of regioisomers are common challenges in the Fischer synthesis of azaindoles, primarily due to the electron-deficient nature of the pyridine ring, which can hinder the key-sigmatropic rearrangement step and lead to side reactions.[1]
Causality of Byproduct Formation:
The formation of regioisomers in the Fischer synthesis of 4- and 6-azaindoles depends on the cyclization of the pyridylhydrazone intermediate. The presence of substituents on the pyridine ring can influence the direction of the cyclization, leading to the formation of undesired isomers. For instance, the cyclization of a 3-pyridylhydrazone can potentially lead to both 4- and 6-azaindoles. Additionally, the harsh acidic conditions often required can lead to the formation of tar-like substances and other decomposition products.[2]
Strategies for Minimization and Troubleshooting:
-
Introduce an Electron-Donating Group (EDG): The presence of an EDG on the starting pyridylhydrazine can significantly facilitate the-sigmatropic rearrangement, leading to higher yields and cleaner reactions under milder conditions.[1]
-
Optimize the Acid Catalyst: While strong Brønsted acids like H₂SO₄ and HCl are traditional choices, they can also promote side reactions.[2] Consider using Lewis acids such as ZnCl₂ or solid acid catalysts like Amberlite IR-120H, which can offer improved selectivity.
-
Careful Temperature Control: High temperatures can exacerbate the formation of tar and other degradation byproducts. It is crucial to maintain the lowest effective temperature for the reaction and ensure even heating.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products that can occur with prolonged reaction times.
Troubleshooting Workflow for Fischer Azaindole Synthesis
Caption: Troubleshooting workflow for low yields and regioisomer formation in Fischer azaindole synthesis.
Question 2: In my Bartoli synthesis of a 7-substituted 4-azaindole, I am consistently obtaining low yields (<20%) and observing significant amounts of unreacted starting material and dark, tarry byproducts. What are the likely causes and how can I optimize the reaction?
Answer:
The Bartoli indole synthesis, while powerful, is sensitive to reaction conditions, and low yields in azaindole synthesis are a frequent issue. The electron-deficient nature of the nitropyridine starting material is a primary contributor to these challenges.[1]
Causality of Byproduct Formation:
The Bartoli reaction involves the addition of a vinyl Grignard reagent to a nitroarene. In the case of nitropyridines, the electron-withdrawing nature of the pyridine nitrogen can deactivate the nitro group towards the initial addition of the Grignard reagent. Furthermore, Grignard reagents are strong bases and can react with acidic protons on the starting material or solvent, leading to side reactions. The formation of tarry byproducts is often due to polymerization or decomposition of the starting material and intermediates under the reaction conditions.
Strategies for Minimization and Troubleshooting:
-
Excess Grignard Reagent: Ensure that a sufficient excess of the vinyl Grignard reagent is used, typically 3-4 equivalents, to drive the reaction to completion.[1] The quality of the Grignard reagent is also critical; it should be freshly prepared or titrated before use.
-
Strict Temperature Control: Maintain a low temperature during the addition of the Grignard reagent (typically -78 °C) and then allow the reaction to warm slowly to the optimal temperature (e.g., -20 °C).[1] This helps to control the exothermic reaction and minimize side reactions.
-
Starting Material Modification: Introducing a halogen, such as chlorine, at the position alpha to the pyridine nitrogen in the starting nitropyridine has been shown to significantly improve yields. The halogen can be removed in a subsequent hydrogenolysis step if desired.[1]
-
Reaction Dilution: Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular side reactions that may lead to oligomeric or polymeric byproducts.
| Starting Material | Product | Yield (%) |
| 4-Methyl-3-nitropyridine | 7-Methyl-4-azaindole | 18 |
| 2-Chloro-4-methyl-3-nitropyridine | 2-Chloro-7-methyl-4-azaindole | 50 |
| Table 1: Effect of a halogen substituent on the yield of a Bartoli azaindole synthesis.[1] |
Question 3: My Madelung synthesis of a 7-azaindole requires very high temperatures and strong bases, resulting in significant decomposition and a low yield of the desired product. Are there milder alternatives or ways to mitigate these issues?
Answer:
The classical Madelung synthesis is notorious for its harsh reaction conditions (high temperatures and strong bases), which often lead to low yields and limited functional group tolerance, especially with sensitive substrates like those in the azaindole series.[3]
Causality of Byproduct Formation:
The high temperatures and strong bases (e.g., sodium ethoxide, potassium tert-butoxide) required for the intramolecular cyclization of N-acyl-o-toluidines can cause decomposition of the starting material and product.[3] Side reactions can include cleavage of the amide bond, elimination reactions, and polymerization, all contributing to the formation of intractable byproducts and low yields.
Strategies for Minimization and Troubleshooting:
-
Smith-Modified Madelung Synthesis: A significant improvement is the Smith-modified Madelung synthesis, which utilizes organolithium reagents to cyclize N-trimethylsilyl-o-alkylanilines. This method often proceeds at lower temperatures and can be more tolerant of various functional groups.
-
Alternative Base Systems: Recent advancements have shown that mixed base systems, such as LiN(SiMe₃)₂/CsF, can mediate the Madelung synthesis under milder conditions, improving yields and functional group compatibility.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes accelerate the reaction, allowing for lower overall reaction times and potentially reducing the formation of decomposition byproducts.[4]
Reaction Condition Comparison for Madelung-type Syntheses
Caption: Comparison of classical and modern Madelung synthesis conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in azaindole synthesis?
A1: The most common byproducts include:
-
Regioisomers: Particularly in Fischer and Larock syntheses, where cyclization can occur at different positions.[5][6]
-
Decomposition Products: Often arise from harsh reaction conditions (high temperatures, strong acids or bases) and present as tar-like materials.[2]
-
Incomplete Reaction Intermediates: For example, the enamine intermediate in the Leimgruber-Batcho synthesis may not fully cyclize.[7]
-
Oxidized or Reduced Byproducts: Depending on the reagents and conditions, the azaindole ring can be susceptible to oxidation or reduction.
-
Products from Side Reactions of Reagents: For instance, Grignard reagents in the Bartoli synthesis can undergo side reactions if not handled under strictly anhydrous conditions.[1]
Q2: How can I effectively monitor the progress of my azaindole synthesis to minimize byproduct formation?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product and any byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8]
Q3: What are the best general practices for purifying azaindoles from their byproducts?
A3:
-
Column Chromatography: This is the most common method for purifying azaindoles. Silica gel is a standard stationary phase, but for separating closely related isomers, other stationary phases like alumina or reverse-phase silica may be more effective. A systematic approach to solvent system selection is crucial.
-
Crystallization: If the desired azaindole is a solid, crystallization can be a highly effective purification technique, especially for removing small amounts of impurities. A careful solvent screen is necessary to find a suitable solvent or solvent mixture.[9][10]
-
Preparative HPLC: For difficult separations of regioisomers or other closely related impurities, preparative HPLC can be employed.[11]
Q4: What are the key safety precautions to consider during azaindole synthesis?
A4: Many azaindole syntheses involve hazardous reagents and conditions. Always consult the Safety Data Sheet (SDS) for all chemicals. Key precautions include:
-
Working in a Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For reactions involving pyrophoric reagents like t-butyllithium, a flame-resistant lab coat and face shield are essential.[12][13][14]
-
Handling Pyrophoric Reagents: Reagents like organolithiums and Grignard reagents are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using proper syringe and cannula techniques.[5]
-
Managing Exothermic Reactions: Be aware of potentially exothermic reactions and have appropriate cooling baths ready to control the reaction temperature.[15]
III. Experimental Protocols
Protocol 1: Analytical Monitoring of an Azaindole Synthesis by Thin Layer Chromatography (TLC)
This protocol outlines a general procedure for monitoring the progress of an azaindole synthesis reaction using TLC.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (a solvent system that provides good separation of your starting material and product, e.g., a mixture of ethyl acetate and hexanes)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or iodine chamber)
Procedure:
-
Prepare the Developing Chamber: Add the chosen eluent to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5 minutes.
-
Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. On the origin line, make three small spots using a capillary tube:
-
Lane 1 (Reference): A solution of your starting material.
-
Lane 2 (Co-spot): Spot the starting material solution, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): A sample of your reaction mixture.
-
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil. If your compounds are not UV-active or for further visualization, use an appropriate stain.
-
Interpret the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in Lane 3 and the appearance of a new product spot indicates the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture. The presence of additional spots indicates the formation of byproducts.
IV. References
-
ACS Chemical Health & Safety. (2010). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. --INVALID-LINK--
-
Environmental Health and Safety, University of California, Santa Barbara. Pyrophoric Reagents Handling in Research Labs. --INVALID-LINK--
-
UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. --INVALID-LINK--
-
Carnegie Mellon University Environmental Health & Safety. Pyrophoric Handling Procedure. --INVALID-LINK--
-
UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Baeyer-Drewson indigo synthesis. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. --INVALID-LINK--
-
MDPI. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. --INVALID-LINK--
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. --INVALID-LINK--
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. --INVALID-LINK--
-
Chemistry Stack Exchange. (2015). Byproducts in Indigo Synthesis?. --INVALID-LINK--
-
Wikipedia. Madelung synthesis. --INVALID-LINK--
-
Wikipedia. Larock indole synthesis. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. --INVALID-LINK--
-
PubMed. (2007). Regioselectivity of Larock indole synthesis using functionalized alkynes. --INVALID-LINK--
-
BenchChem. (2025). 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. --INVALID-LINK--
-
National Institutes of Health. (2016). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. --INVALID-LINK--
-
AWS. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. --INVALID-LINK--
-
Scientific & Academic Publishing. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. --INVALID-LINK--
-
SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. --INVALID-LINK--
-
ChemicalBook. 7-Azaindole (271-63-6) 1H NMR spectrum. --INVALID-LINK--
-
ResearchGate. (2020). Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines. --INVALID-LINK--
-
Wikipedia. Baeyer–Drewsen indigo synthesis. --INVALID-LINK--
-
The Leimgruber-Batcho Indole Synthesis. --INVALID-LINK--
-
RSC Publishing. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. --INVALID-LINK--
-
Guide for crystallization. --INVALID-LINK--
-
ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. --INVALID-LINK--
-
ResearchGate. (2023). Mechanism of larock indole synthesis. --INVALID-LINK--
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). --INVALID-LINK--
-
Wikipedia. Leimgruber–Batcho indole synthesis. --INVALID-LINK--
-
ResearchGate. (2017). (PDF) Leimgruber–Batcho Indole Synthesis. --INVALID-LINK--
-
ResearchGate. (2016). (PDF) On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. --INVALID-LINK--
-
MDPI. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. --INVALID-LINK--
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. --INVALID-LINK--
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. --INVALID-LINK--
-
National Institutes of Health. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. --INVALID-LINK--
-
Longdom Publishing. Advances in Crystallization for Separation Techniques. --INVALID-LINK--
-
YouTube. (2021). Madelung Indole Synthesis Mechanism. --INVALID-LINK--
-
RSC Publishing. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. --INVALID-LINK--
-
ResearchGate. RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing.... --INVALID-LINK--
-
ResearchGate. Crystallization purification of indole. --INVALID-LINK--
-
MDPI. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. --INVALID-LINK--
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. --INVALID-LINK--
-
International Journal of Advanced Research. (2024). ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. --INVALID-LINK--
-
ResearchGate. (2004). (PDF) Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines.. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iscientific.org [iscientific.org]
- 11. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cmu.edu [cmu.edu]
- 14. ehs.uci.edu [ehs.uci.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Suzuki-Miyaura Coupling with Heteroaryl Bromides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling heteroaryl bromides. Heterocycles are ubiquitous in pharmaceuticals and advanced materials, making this reaction a cornerstone of modern synthesis.[1][2] However, their unique electronic properties, propensity for catalyst inhibition, and the instability of their corresponding boronic acids often present significant challenges.[3][4]
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve successful outcomes.
Section 1: Low or No Yield - The Most Common Hurdle
Low product yield is the most frequently encountered issue. The cause is often multifactorial, stemming from catalyst inefficiency, substrate instability, or suboptimal reaction conditions. Let's break down the common culprits.
Q1: My reaction is sluggish or shows no conversion. Where should I start my investigation?
A1: When faced with low or no conversion, the primary suspects are the catalyst's activity and the stability of your reagents. The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] A failure at any of these stages will halt the reaction.
Initial Diagnostic Workflow:
-
Confirm Reagent Quality: Are your boronic acid/ester and heteroaryl bromide pure? Impurities can interfere with the catalyst. For heteroaryl boronic acids, which are prone to decomposition, consider using more stable alternatives like potassium heteroaryltrifluoroborates or MIDA boronates, which are less susceptible to protodeboronation.[6][7]
-
Verify Catalyst and Ligand Integrity: Is your palladium source active? Has your phosphine ligand oxidized? Using a reliable precatalyst, such as a Buchwald G3 or G4 precatalyst, can ensure the efficient generation of the active Pd(0) species.[8]
-
Ensure Rigorous Inert Conditions: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a common cause of failure.[9][10] Purge the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[11][12]
Below is a logical flow for troubleshooting low-yield reactions.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 7-Azaindole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of 7-azaindole intermediates. The unique physicochemical properties of the 7-azaindole scaffold, while offering advantages in biological activity, can present significant challenges in handling, reaction setup, and formulation.[1][2] This resource is designed to provide both foundational understanding and actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my 7-azaindole intermediates showing poor solubility?
A1: While the parent 7-azaindole scaffold often exhibits enhanced aqueous solubility compared to its indole counterpart due to the additional nitrogen atom available for hydrogen bonding, its derivatives can face solubility issues for several reasons[2]:
-
Increased Lipophilicity: Synthetic modifications frequently add lipophilic aromatic or aliphatic groups to modulate biological activity. This increases the molecule's nonpolar surface area, leading to poor solubility in aqueous media and many polar organic solvents. Many kinase inhibitors, which often use this scaffold, are large, complex molecules with low solubility.[3][4][5]
-
Strong Crystal Lattice Energy: The planarity of the azaindole ring, combined with intermolecular forces like hydrogen bonding (e.g., N-H···N dimers) and π-π stacking, can result in a highly stable, high-melting-point crystal lattice that is difficult for solvents to break down.[6]
-
Weakly Basic Nature: The 7-azaindole nucleus is a weak base (pKa ≈ 4.6).[7] This means its ionization state, and therefore solubility, is highly dependent on the pH of the medium. In neutral or basic conditions, the molecule is un-ionized and typically less soluble.[8][9]
-
Molecular Size and Weight: As with most compounds, an increase in molecular weight and size generally corresponds to decreased solubility as it becomes more difficult for solvent molecules to effectively solvate the larger structure.[10]
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A2: Understanding the distinction is critical for experimental design and data interpretation.[11][12]
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[11][13] This measurement is crucial for late-stage development, formulation, and predicting in vivo behavior.[12] It is typically determined using the shake-flask method over an extended period (e.g., 24 hours or more).[14][15]
-
Kinetic Solubility measures the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated organic stock (like DMSO).[13][14] This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[11][13] Kinetic solubility is useful for high-throughput screening (HTS) in early discovery to quickly flag compounds that might have issues, as it is a faster assay.[14][16]
Recommendation: For early-stage discovery and troubleshooting reaction conditions, a rapid kinetic solubility assessment is often sufficient. For lead optimization, formulation development, or any work requiring precise and stable solution concentrations, measuring thermodynamic solubility is essential.[12][16]
Troubleshooting Guide & Solution Pathways
This section provides a structured approach to diagnosing and solving solubility problems. The choice of method depends on the experimental context (e.g., organic synthesis, biological assay, formulation).
Issue 1: My compound won't dissolve in the required organic solvent for a reaction.
This is a common issue in synthetic chemistry where a specific solvent is required for reaction conditions.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. inventivapharma.com [inventivapharma.com]
Technical Support Center: Reaction Condition Optimization for Palladium-Catalyzed Amination
Welcome to the technical support center for palladium-catalyzed amination, also known as the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical C-N bond-forming reaction. The information presented here is synthesized from established literature and practical field experience to help you navigate the complexities of this powerful synthetic tool.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when performing palladium-catalyzed amination reactions.
Q1: My Buchwald-Hartwig reaction has failed or is giving a very low yield. What are the most common initial checks?
A1: When a reaction fails, it's often due to one of several key factors:
-
Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This involves using proper Schlenk techniques, oven-dried glassware, and degassed solvents.[2]
-
Reagent Purity: Impurities in the aryl halide, amine, or solvent can poison the catalyst.[1][3] Ensure all starting materials are of high purity.
-
Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and phosphine ligand is paramount and highly dependent on the substrates.[1][4] Sterically bulky and electron-rich ligands are often necessary for efficient catalysis.[4]
-
Base Selection: The strength and solubility of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are common but may not be compatible with sensitive functional groups.[1][5] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can offer better functional group tolerance.[1]
-
Solvent Choice: The solvent affects the solubility of all components and can influence the reaction rate.[6][7] Toluene and dioxane are frequently used, but insolubility of a key reagent is a common, and often underestimated, reason for failure.[6]
Q2: How do I select the right palladium source and ligand for my specific substrates?
A2: This is a substrate-dependent decision, and there is no single "best" system.[8][9] However, general guidelines exist:
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively.[6] Pd(II) sources require in situ reduction to the active Pd(0) state, which can be facilitated by amines or phosphine ligands.[6][10] Pre-formed "precatalysts" (e.g., G3 or G4 palladacycles) are often more efficient as they rapidly generate the active LPd(0) species upon exposure to base.[6]
-
Ligands: The choice of ligand is crucial and has evolved through several "generations."[8]
-
For primary amines: Ligands like BrettPhos are often effective.[10]
-
For secondary amines: RuPhos is a common choice.[9]
-
For challenging substrates (e.g., heteroaryl chlorides): Sterically demanding biaryl phosphine ligands like XPhos or Josiphos-type ligands are often required.[9]
-
Screening a small set of diverse ligands is the most reliable empirical approach for a new transformation.[1]
-
Q3: My reaction is very slow. What can I do to increase the rate?
A3: A sluggish reaction can often be accelerated by adjusting the following parameters:
-
Temperature: Increasing the reaction temperature is a common strategy, but be cautious of potential catalyst decomposition at excessive temperatures (typically >120 °C).[1][11]
-
Ligand Choice: An inappropriate ligand can lead to slow reductive elimination, the final step in the catalytic cycle. Electron-poor phosphines or those with bulky alkyl groups can facilitate this step.[6]
-
Base: If using a weak or partially soluble base (like K₂CO₃), the deprotonation of the amine-palladium complex can be rate-limiting.[12] Switching to a stronger, more soluble base like LHMDS or NaOtBu could help, provided your substrate is tolerant.
-
Concentration: Amination reactions can often be run at high concentrations (up to 30% w/w), which can increase the reaction rate.[5]
Q4: I see a black precipitate in my reaction flask. What is it and what should I do?
A4: The formation of a black precipitate is a strong indicator of catalyst decomposition into elemental palladium ("palladium black"), which is generally inactive for the amination reaction.[3] This can be caused by:
-
High Temperatures: The catalyst system may not be stable at the reaction temperature.[1]
-
Oxygen Exposure: A leak in the inert atmosphere setup.
-
Inhibitory Species: Certain functional groups (e.g., azo groups) or impurities can poison the catalyst.[10] Iodide ions, formed when using aryl iodides, can also sometimes precipitate the palladium complex.[6][13]
If palladium black forms, the reaction has likely stalled. The best course of action is to restart the reaction, ensuring a more robust inert atmosphere, potentially using a lower temperature, or selecting a more stable precatalyst.
Troubleshooting Guide: Specific Experimental Issues
This section provides a deeper dive into specific problems and offers structured approaches for optimization.
Issue 1: Low Yield with Aryl Chlorides or Other Challenging Electrophiles
Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition more difficult.[14]
Causality: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[15] For aryl chlorides, this step has a high activation barrier.
Troubleshooting Workflow:
-
Ligand Selection is Key: This is the most critical variable. Use bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands stabilize the monoligated palladium species, which is highly active for oxidative addition.[8][16]
-
Use a Strong Base: Strong bases like NaOtBu or LHMDS are typically required.
-
Elevate Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 100-110 °C in toluene or dioxane).[19]
-
Consider a Precatalyst: Palladacycle precatalysts (like G3 or G4) are often more effective than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ for these challenging substrates.[6]
Optimization Protocol: Screening Ligands for Aryl Chloride Amination
-
Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl chloride (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: To each vial, add a different palladium/ligand combination. Use a consistent Pd loading (e.g., 1-2 mol%). For in situ generation, use a 1:2 ratio of Pd source to ligand (e.g., 1 mol% Pd₂(dba)₃, 4 mol% ligand).
-
Reaction: Add degassed solvent (e.g., toluene), seal the vials, and place them in a preheated heating block (e.g., 100 °C).[20]
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take aliquots from each vial and analyze by LC-MS or GC to determine conversion.
-
Analysis: Compare the performance of the different ligands to identify the optimal choice for your system.
Issue 2: Side Reactions and Poor Selectivity
Several side reactions can compete with the desired C-N bond formation, primarily hydrodehalogenation and diarylation.
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from the palladium-amido intermediate, a pathway that competes with reductive elimination.[8][21]
-
Diarylation: With primary amines or ammonia, the product can react further to form a diarylamine.[22]
Troubleshooting Strategies:
| Side Product | Probable Cause | Recommended Action |
| Hydrodehalogenated Arene | β-hydride elimination is competing with reductive elimination. | Use a bulkier ligand (e.g., XPhos, Adamanthyl-based ligands) to sterically disfavor the transition state for β-hydride elimination and accelerate reductive elimination.[6][8] |
| Diarylamine | The primary amine product is more reactive than the starting amine. | Use a ligand that provides steric hindrance to suppress the second amination (e.g., Josiphos-type ligands).[9] Alternatively, use an "ammonia surrogate" like benzophenone imine, which can be hydrolyzed to the primary aniline after the coupling.[8][13] |
| Aryl Ether / Phenol | Reaction with alkoxide base or residual water. | If using an alkoxide base (NaOtBu), ensure anhydrous conditions. If using a hydroxide base, this side reaction is a known challenge.[22] A carefully chosen ligand can suppress this pathway.[22] |
Issue 3: Incompatibility with Functional Groups
The standard strong base conditions (e.g., NaOtBu) can be incompatible with base-sensitive functional groups like esters or nitro groups.[10]
Causality: Strong alkoxide bases can cause saponification of esters or other unwanted side reactions.
Solutions:
-
Switch to a Weaker Base: Weaker inorganic bases provide much better functional group tolerance.
-
Use a Soluble Organic Base: Soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, which avoids the heterogeneity of inorganic bases and can be functional group tolerant.[23][24]
-
Proton Tolerance with LiHMDS: For substrates with acidic protons (e.g., alcohols, carboxylic acids), using LiHMDS (Lithium bis(trimethylsilyl)amide) as the base in combination with ligands like BrettPhos can achieve successful coupling without protecting the acidic group.[10]
Visualizing Key Concepts
Catalytic Cycle of Buchwald-Hartwig Amination
The reaction proceeds through a well-defined catalytic cycle. Understanding these steps is crucial for troubleshooting.[6][20]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Workflow
When a reaction fails, a systematic approach can quickly identify the problem.
Caption: A decision tree for systematic troubleshooting of amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. reddit.com [reddit.com]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. jk-sci.com [jk-sci.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. escholarship.org [escholarship.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine and Other Kinase Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a member of the 7-azaindole family, against other well-characterized kinase inhibitors. As researchers and drug development professionals, understanding the nuanced differences in potency, selectivity, and cellular effects is paramount for advancing novel therapeutics. This document offers an in-depth examination of the available data, supported by detailed experimental protocols to empower your own investigations.
Introduction: The Promise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a hinge-binding motif in a multitude of protein kinases[1]. This structural feature has been successfully exploited in the development of numerous kinase inhibitors, including FDA-approved drugs. This compound, with its strategic bromine and amine substitutions, presents a versatile starting point for the synthesis of potent and selective kinase inhibitors. This guide will focus on its potential inhibitory activities against Janus Kinase 3 (JAK3) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), comparing it with the established inhibitors Tofacitinib and GSK650394, respectively. Furthermore, we will explore its documented activity against Fibroblast Growth Factor Receptor 1 (FGFR1) and Mixed Lineage Kinase 3 (MLK3).
Quantitative Comparison of Kinase Inhibitor Potency
A direct comparison of the half-maximal inhibitory concentration (IC50) is a crucial first step in evaluating the relative potency of kinase inhibitors. The table below summarizes the available IC50 data for this compound and our selected comparator compounds. It is important to note that while data for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are available, specific IC50 values for the parent compound, this compound, against many kinases are not widely published. This highlights a key area for future research.
| Compound | Target Kinase | IC50 (nM) | Cell-Based IC50 (nM) | Reference(s) |
| This compound Derivative (4h) | FGFR1 | 7 | Not Reported | [2] |
| This compound Derivative (14c) | JAK3 | 5.1 | 2.8 (T-cell proliferation) | [3] |
| Tofacitinib | JAK1/JAK3 | 56 | Not Reported | [4] |
| Tofacitinib | JAK1/JAK2 | 406 | Not Reported | [4] |
| Tofacitinib | JAK2/JAK2 | 1377 | Not Reported | [4] |
| GSK650394 | SGK1 | 62 | ~1000 (LNCaP cell growth) | [5] |
| GSK650394 | SGK2 | 103 | Not Reported | [6] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is essential for predicting their cellular effects and therapeutic potential.
The JAK/STAT Pathway and Tofacitinib
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune responses[4]. Tofacitinib is a known inhibitor of JAKs, modulating the signaling cascade by preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs)[4]. Specifically, Tofacitinib shows functional selectivity for JAK1 and JAK3[7]. Inhibition of the JAK/STAT pathway by Tofacitinib leads to the suppression of inflammatory responses, making it an effective treatment for autoimmune diseases like rheumatoid arthritis[8].
The SGK1 Pathway and GSK650394
Serum/glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a role in various cellular processes, including cell survival, proliferation, and ion transport. GSK650394 is a selective inhibitor of SGK1[6]. By inhibiting SGK1, GSK650394 can modulate downstream signaling pathways, such as the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), a known substrate of SGK1.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison of this compound with Tofacitinib and GSK650394, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 values of the test compounds against their target kinases.
Workflow for In Vitro Kinase Inhibition Assay
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound, Tofacitinib, and GSK650394 in a suitable solvent, such as DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme (e.g., recombinant human JAK3 or SGK1) and its specific substrate in a kinase reaction buffer.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay)[6].
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[9].
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., a cell line dependent on JAK3 or SGK1 signaling) in a 96-well plate at an appropriate density and allow them to adhere overnight[9].
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Tofacitinib, or GSK650394. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours)[9].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals[9].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals[9].
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
Western blotting is used to detect the phosphorylation status of key downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell[9].
Workflow for Western Blot Analysis
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with the inhibitors at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-STAT3 (Tyr705) for the JAK/STAT pathway or anti-p-NDRG1 (Thr346) for the SGK1 pathway)[9][10].
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., total STAT3 or total NDRG1) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Conclusion and Future Directions
This compound, as part of the versatile 7-azaindole family, holds considerable promise as a scaffold for the development of novel kinase inhibitors. While direct comparative data for this specific compound against many kinases is limited, the potent activity of its derivatives against targets like FGFR1 and JAK3 underscores its potential.
This guide provides the foundational knowledge and detailed experimental protocols necessary for a thorough comparative analysis. By determining the IC50 values of this compound against a panel of kinases, including JAK3 and SGK1, and assessing its effects on cellular viability and downstream signaling pathways in comparison to established inhibitors like Tofacitinib and GSK650394, researchers can elucidate its therapeutic potential and guide future drug discovery efforts. The provided methodologies offer a robust framework for generating the critical data needed to advance our understanding of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Validation of Novel 7-Azaindole Analogs
The 7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of biologically active agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for indole have made it a focal point in the design of novel therapeutics. This guide provides an in-depth technical comparison of novel 7-azaindole analogs, focusing on the validation of their biological activities, supported by experimental data and detailed methodologies for key assays.
The 7-Azaindole Scaffold: A Versatile Hinge-Binder in Kinase Inhibition
A primary reason for the widespread interest in 7-azaindole derivatives lies in their exceptional ability to act as hinge-binding motifs in protein kinases.[3][4] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3][4] This has led to the development of potent and selective kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[3][5]
Comparative Analysis of Biological Activity
This section will delve into the diverse biological activities of novel 7-azaindole analogs, presenting a comparative analysis of their potency and cellular effects. The data presented is a synthesis of findings from multiple research endeavors.
Kinase Inhibition: A Primary Target for 7-Azaindole Analogs
The inhibition of protein kinases is a cornerstone of targeted cancer therapy.[6] Numerous 7-azaindole derivatives have been developed as potent inhibitors of various kinases, including those involved in cell cycle regulation, signal transduction, and angiogenesis.[1][2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 7-azaindole derivatives against various kinases. It is crucial to acknowledge that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Compound/Alternative | Target Kinase | IC50 (nM) |
| 7-Azaindole Derivatives | Other Kinase Inhibitors | ||||
| Compound 8l | Haspin | 14 | |||
| Compound B13 | PI3Kγ | 0.5 | |||
| Compound 97 | JAK2 | 1 | |||
| 7-azaindole derivative | CDK1 | 7 | |||
| 7-azaindole derivative | CDK2 | 3 | |||
| 7-azaindole analogue 178d | VEGFR2 | 37 | |||
| C-3 aryl-7-azaindole derivative | JAK2 | 260 | |||
| Dual Inhibitors | |||||
| Compound 8g | CDK9/CyclinT & Haspin | (Micromolar to Nanomolar Range) | |||
| Compound 8h | CDK9/CyclinT & Haspin | (Micromolar to Nanomolar Range) |
Data compiled from multiple sources.[6][7][8]
-
High Potency and Selectivity: Certain 7-azaindole analogs exhibit sub-nanomolar potency against specific kinases, such as compound B13 against PI3Kγ.[7]
-
Dual Inhibition: The development of dual inhibitors, like compounds 8g and 8h targeting both CDK9/CyclinT and Haspin, presents a promising strategy for overcoming drug resistance.[6]
-
Structural Modifications Matter: Structure-activity relationship (SAR) studies have shown that modifications at various positions of the 7-azaindole ring can significantly impact potency and selectivity.[7][9]
Anticancer Activity: From Cellular Assays to Mechanistic Insights
The anticancer properties of 7-azaindole derivatives are a direct consequence of their ability to modulate key cellular processes, often through kinase inhibition.[10][11] Validation of their anticancer potential involves a battery of in vitro assays.
The following table summarizes the cytotoxic activity (IC50 or GI50 values) of various 7-azaindole analogs against a panel of human cancer cell lines.
| Compound/Analog | Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| Novel 7-azaindole analog | MCF-7 | Breast Cancer | 15.56 | [10] |
| TH1082 | A375 | Melanoma | 25.38 (at 24h) | [12] |
| TH1082 | SMMC | Liver Cancer | 48.70 (at 24h) | [12] |
| TH1082 | MCF-7 | Breast Cancer | 76.94 (at 24h) | [12] |
| 7-AID | HeLa | Cervical Carcinoma | 16.96 | [13] |
| 7-AID | MCF-7 | Breast Cancer | 14.12 | [13] |
| 7-AID | MDA MB-231 | Breast Cancer | 12.69 | [13] |
| Compound 4g | MCF-7 | Breast Cancer | 15.56 | [10] |
| Compound 5j | A549 | Lung Cancer | 4.56 (µg/mL) | [11] |
Beyond general cytotoxicity, it is imperative to elucidate the underlying mechanisms. Studies have shown that 7-azaindole derivatives can induce apoptosis, inhibit cell migration, and arrest the cell cycle.[13] For instance, the compound 7-AID has been shown to inhibit the DEAD-box helicase DDX3, a protein implicated in tumorigenesis and drug resistance.[13]
Experimental Protocols for Biological Validation
To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. This section provides step-by-step methodologies for key assays used to characterize the biological activity of novel 7-azaindole analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PI3K)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human PI3K enzyme
-
Kinase substrate (e.g., phosphatidylinositol)
-
ATP
-
Kinase buffer
-
Test compound (7-azaindole analog)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the 7-azaindole analog in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.
-
Add the diluted compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effect of 7-azaindole analogs on cancer cell lines.[14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (7-azaindole analog)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 7-azaindole analog for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.[10]
Protocol 3: Western Blot Analysis for Target Engagement
This protocol describes how to use Western blotting to confirm that a 7-azaindole analog is engaging its intended target within a cell.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By treating cells with the compound and then probing for the phosphorylation status of a downstream target of the kinase of interest, one can infer target engagement.
Materials:
-
Cancer cell line
-
Test compound (7-azaindole analog)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the 7-azaindole analog for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Visualizing Pathways and Workflows
Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures.
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival, and is a frequent target of 7-azaindole-based inhibitors.[7]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole analogs.
Experimental Workflow: Cell-Based Assay Validation
The following diagram illustrates a typical workflow for validating the biological activity of a novel compound in a cell-based assay.
Caption: A generalized workflow for the in vitro validation of 7-azaindole analogs.
Conclusion and Future Perspectives
Novel 7-azaindole analogs continue to be a rich source of potential therapeutic agents, particularly in the realm of oncology. Their versatility as kinase inhibitors and their demonstrated efficacy in a range of cellular assays underscore their importance in drug discovery. The validation of their biological activity, through rigorous and well-documented experimental protocols, is paramount to advancing these promising compounds through the drug development pipeline. Future research will likely focus on optimizing the selectivity of these analogs to minimize off-target effects and on exploring their potential in combination therapies.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region have made it a cornerstone for the development of numerous clinical candidates and approved drugs. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives. We will explore how substitutions on this core scaffold influence inhibitory activity against various kinase targets, supported by experimental data and detailed protocols.
The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition
The 7-azaindole scaffold is a bioisostere of purine and indole, enabling it to mimic the hinge-binding motif of ATP, the natural substrate for all kinases.[1] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This dual interaction with the kinase hinge region provides a strong anchor for inhibitor binding.[2] The bromine atom at the 5-position of the scaffold can serve as a key point for further chemical modification through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of potency and selectivity. The 3-amino group provides an additional vector for substitution, enabling the fine-tuning of interactions with the solvent-exposed region of the ATP-binding pocket.
Binding Modes of 7-Azaindole Inhibitors
X-ray crystallography studies have revealed that 7-azaindole-based inhibitors can adopt several binding modes within the kinase ATP-binding site.[3][4] Understanding these binding modes is crucial for rational drug design and the interpretation of SAR data.
-
Normal Binding Mode: The 7-azaindole core forms the canonical bidentate hydrogen bond with the kinase hinge, with the N7 atom accepting a hydrogen bond and the N1-H donating one.[3][4]
-
Flipped Binding Mode: The 7-azaindole ring is rotated 180 degrees relative to the normal mode, yet it can still form two hydrogen bonds with the hinge region.[3][4]
-
Non-Hinge Binding: In some cases, the 7-azaindole moiety may bind to a different part of the ATP-binding site, not directly interacting with the hinge.[3][4]
Caption: Binding modes of 7-azaindole inhibitors with the kinase hinge.
Structure-Activity Relationship (SAR) of 5-Bromo-7-Azaindole Derivatives
Substitutions at the 5-Position
The 5-position of the 7-azaindole core is a critical site for modulating inhibitor activity and selectivity. The bromo-substituent in the parent scaffold is often used as a synthetic handle for introducing a variety of functionalities.
| Compound | R5-Substituent | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | -Br | CDK9/CyclinT | >10,000 | [5] |
| 2 | 4-methoxyphenyl | CDK9/CyclinT | 2,500 | [5] |
| 3 | 4-(morpholin-4-yl)phenyl | CDK9/CyclinT | 800 | [5] |
| 4 | 4-(4-methylpiperazin-1-yl)phenyl | CDK9/CyclinT | 300 | [5] |
| 5 | -Br | Haspin | >10,000 | [5] |
| 6 | 4-methoxyphenyl | Haspin | 1,200 | [5] |
| 7 | 4-(morpholin-4-yl)phenyl | Haspin | 400 | [5] |
| 8 | 4-(4-methylpiperazin-1-yl)phenyl | Haspin | 14 | [5] |
SAR Insights:
-
Replacing the 5-bromo substituent with aryl groups generally leads to an increase in potency against both CDK9/CyclinT and Haspin kinases.
-
The introduction of a basic amine moiety, such as morpholine or methylpiperazine, on the phenyl ring significantly enhances inhibitory activity. This suggests a potential interaction with a charged or polar residue in the active site.
-
Compound 8 , with a 4-(4-methylpiperazin-1-yl)phenyl group at the 5-position, demonstrates potent and selective inhibition of Haspin kinase with an IC50 of 14 nM.[5]
Substitutions at the 3-Position
The 3-position of the 7-azaindole scaffold is typically directed towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position can influence solubility, cell permeability, and interactions with residues outside the immediate hinge region.
| Compound | R3-Substituent | Target Kinase(s) | IC50 (nM) | Reference |
| 9 | -H | FGFR1 | 1900 | [6] |
| 10 | -CH=CH-phenyl | FGFR1 | 7 | [6] |
| 11 | -CH=CH-(3-hydroxyphenyl) | FGFR1-4 | 7, 9, 25, 712 | [6] |
SAR Insights:
-
Extension from the 3-position with a styryl group (compound 10 ) dramatically increases FGFR1 inhibitory potency compared to the unsubstituted analog 9 .[6]
-
The introduction of a hydroxyl group on the phenyl ring (compound 11 ) maintains potent activity against FGFR1-3, suggesting a favorable polar interaction.[6]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following is a representative protocol for a biochemical kinase inhibition assay.
ADP-Glo™ Kinase Assay Protocol
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or vehicle control to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a kinase/buffer solution containing the kinase enzyme.
-
Prepare a substrate/ATP solution containing the kinase-specific substrate and ATP.
-
Initiate the kinase reaction by adding the kinase and substrate/ATP solutions to the wells.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The available SAR data, primarily from related 7-azaindole derivatives, highlights the importance of substitutions at the 3- and 5-positions for achieving high potency and selectivity. The bromine at the 5-position provides a versatile handle for synthetic elaboration, while the 3-amino group offers opportunities for fine-tuning interactions in the solvent-exposed region of the kinase active site.
Future research in this area should focus on a systematic exploration of N-substitutions on the 3-amino group of the this compound core. This will provide a more detailed understanding of the SAR for this specific scaffold and could lead to the discovery of novel inhibitors with improved drug-like properties. Furthermore, co-crystallization studies of these derivatives with their target kinases will be invaluable for elucidating their precise binding modes and guiding further rational design efforts. The biological properties of the parent compound, including its ability to cross the blood-brain barrier, suggest potential applications for these derivatives in treating central nervous system disorders.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 507462-51-3 | Benchchem [benchchem.com]
comparing the efficacy of 7-azaindole vs indole scaffolds in drug design
A Comparative Guide to 7-Azaindole vs. Indole Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the most privileged structures are the indole and its bioisosteric relative, the 7-azaindole. While differing by only a single nitrogen atom, the strategic substitution of a carbon at the 7-position with nitrogen imparts a cascade of changes to the molecule's physicochemical properties, target engagement, and metabolic fate. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental evidence, to inform rational drug design.
Foundational Structures: A Tale of Two Bicycles
The indole scaffold, a fusion of a benzene and a pyrrole ring, is ubiquitous in nature and medicine, forming the core of essential biomolecules like tryptophan and serotonin.[1][2] Its planar structure and the hydrogen bond donating capability of the pyrrolic N-H group make it a versatile pharmacophore.[2]
The 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a structural bioisostere of indole where the C-H group at the 7-position is replaced by a nitrogen atom.[3] This seemingly minor modification introduces a pyridine ring in place of the benzene ring, creating a new hydrogen bond acceptor site and fundamentally altering the electronic landscape of the molecule.[4][5]
References
- 1. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine and Its Halogenated Congeners
An in-depth guide to the solid-state architecture of 7-azaindole derivatives, offering insights for rational drug design and materials science.
In the landscape of medicinal chemistry and materials science, the 7-azaindole scaffold is a privileged structure, lauded for its versatile biological activity and intriguing photophysical properties.[1][2] The introduction of halogen substituents onto this heterocyclic core profoundly influences its physicochemical characteristics, including lipophilicity, metabolic stability, and, critically, its solid-state packing and intermolecular interactions. This guide provides a detailed X-ray crystallographic analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, presenting a comparative study with its chloro- and iodo-substituted analogs to illuminate the nuanced effects of halogen substitution on crystal architecture.
Deciphering the Crystalline Landscape: The Significance of X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[2][3] This powerful analytical method provides precise information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice. For researchers in drug development, this atomic-level insight is invaluable for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents with enhanced efficacy and specificity. In materials science, a thorough comprehension of crystal packing is paramount for engineering materials with desired optical, electronic, and mechanical properties.
The Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine: A Foundation for Comparison
The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole) reveals a largely planar molecule, a characteristic feature of the fused pyrrolo-pyridine ring system.[4] The fundamental building block of the crystal lattice is a centrosymmetric dimer, formed through a pair of intermolecular N-H···N hydrogen bonds between the pyrrole N-H donor and the pyridine N acceptor of two neighboring molecules.[4] This robust hydrogen bonding motif is a hallmark of 7-azaindole derivatives and plays a pivotal role in dictating their supramolecular assembly.
Key Crystallographic Data at a Glance
| Parameter | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-7-azaindole | 3-Iodo-7-azaindole |
| Chemical Formula | C₇H₅BrN₂ | C₇H₅ClN₂ | C₇H₅IN₂ |
| Molecular Weight | 197.04 g/mol | 152.58 g/mol | 244.03 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | 8.9082 | 3.8281 | 14.247 |
| b (Å) | 13.3632 | 12.7330 | 5.1983 |
| c (Å) | 5.8330 | 15.9167 | 9.871 |
| β (°) ** | 103.403 | 94.539 | 90 |
| Volume (ų) ** | 675.47 | 772.3 | 731.0 |
| Z | 4 | 4 | 4 |
A Comparative Lens: The Influence of Halogen Substitution
A comparative analysis of the crystal structures of 5-bromo-, 4-chloro-, and 3-iodo-7-azaindole derivatives unveils the subtle yet significant impact of the nature and position of the halogen substituent on the overall crystal packing.
While the primary N-H···N hydrogen-bonded dimer motif is conserved across these structures, the introduction of different halogens at various positions on the 7-azaindole core leads to distinct intermolecular interactions. In the case of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, in addition to the primary hydrogen bonds, the crystal structure is further stabilized by C-H···C non-covalent contacts.[4] The presence and nature of halogen-mediated interactions, such as halogen bonding and C-H···X (X = Cl, Br, I) contacts, can vary, influencing the overall packing efficiency and the resulting crystal system and space group.
Experimental Protocols: From Solution to Structure
The successful determination of a crystal structure is contingent upon the meticulous execution of two key stages: the growth of high-quality single crystals and the subsequent X-ray diffraction analysis.
Crystallization of 7-Azaindole Derivatives: A Step-by-Step Workflow
The crystallization of small organic molecules like 7-azaindole derivatives is often achieved through slow evaporation or vapor diffusion techniques. The choice of solvent is critical and is typically determined empirically. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
A Representative Protocol for Crystallization:
-
Solvent Screening: A small amount of the 7-azaindole derivative is tested for its solubility in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and hexane) at both room temperature and the solvent's boiling point.
-
Preparation of a Saturated Solution: The compound is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Slow Cooling/Evaporation: The solution is allowed to cool slowly to room temperature. To further promote crystallization, the vessel can be loosely covered to allow for slow evaporation of the solvent over several days.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically >0.1 mm in all dimensions) are observed, they are carefully harvested from the mother liquor.
Caption: A generalized workflow for the crystallization of 7-azaindole derivatives.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
The harvested single crystal is mounted on a goniometer head and subjected to a focused beam of monochromatic X-rays. The diffraction pattern, consisting of a series of spots of varying intensities, is collected on a detector as the crystal is rotated.
A Generalized Workflow for Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system. A full sphere of diffraction data is then collected by rotating the crystal.
-
Data Reduction: The collected diffraction intensities are processed, corrected for various experimental factors, and indexed.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.
Caption: A schematic of the single-crystal X-ray diffraction workflow.
Conclusion and Future Directions
This guide has provided a comprehensive analysis of the X-ray crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, placed in the context of its halogenated analogs. The detailed crystallographic data and the comparative analysis highlight the critical role of the halogen substituent in modulating the solid-state architecture of 7-azaindole derivatives. The provided experimental workflows offer a practical framework for researchers seeking to elucidate the crystal structures of novel compounds in this important class of heterocycles.
Future work in this area could involve the co-crystallization of these 7-azaindole derivatives with pharmacologically relevant protein targets to gain direct insights into their binding modes. Furthermore, a systematic study of a wider range of halogenated and otherwise substituted 7-azaindoles would contribute to a more comprehensive understanding of the interplay between molecular structure and crystal packing, paving the way for the rational design of next-generation pharmaceuticals and advanced materials.
References
A Senior Application Scientist's Guide to the Biological Evaluation of Substituted Pyrrolo[2,3-d]pyrimidines as RTK Inhibitors
This guide provides an in-depth technical comparison and evaluation of substituted pyrrolo[2,3-d]pyrimidines as inhibitors of Receptor Tyrosine Kinases (RTKs). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
Introduction: The Central Role of RTKs and the Rise of a Privileged Scaffold
Receptor Tyrosine Kinases are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, differentiation, metabolism, and motility. Their activity is tightly controlled; however, genetic alterations such as point mutations, gene fusions, or overexpression can lead to dysregulated kinase activity, a hallmark of many cancers.[1][2] This makes RTKs prime targets for therapeutic intervention.
In the vast landscape of kinase inhibitor discovery, the pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold." Its structure is a deaza-isostere of adenine, the nitrogenous base of Adenosine Triphosphate (ATP), making it an ideal template for designing ATP-competitive inhibitors.[3] This core can be chemically modified at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several approved drugs and numerous clinical candidates are built upon this versatile framework, demonstrating its clinical significance.[1]
Mechanism of Action: Competitive Inhibition of ATP
The fundamental mechanism by which pyrrolo[2,3-d]pyrimidine derivatives inhibit RTKs is through competitive inhibition at the ATP-binding site within the kinase domain.
RTK Activation and Signaling: Under normal physiological conditions, ligand binding to the extracellular domain of an RTK induces receptor dimerization. This brings the intracellular kinase domains into close proximity, facilitating a process of autophosphorylation on specific tyrosine residues. These newly phosphorylated sites act as docking stations for a host of downstream signaling proteins, which in turn activate complex intracellular cascades (e.g., RAS-MAPK, PI3K-AKT) that drive cellular responses.[2]
Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway.
The pyrrolo[2,3-d]pyrimidine core mimics the adenine moiety of ATP, enabling it to fit into the ATP-binding pocket of the kinase. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the autophosphorylation step and halting the entire downstream signaling cascade. The various substitutions on the core scaffold are designed to create additional interactions with specific amino acid residues in the kinase domain, which dictates the inhibitor's potency and its selectivity for one kinase over another.
Comparative Analysis of Substituted Pyrrolo[2,3-d]pyrimidines
The true power of the pyrrolo[2,3-d]pyrimidine scaffold lies in its synthetic tractability. Strategic modifications at different positions have yielded potent and selective inhibitors against various RTKs.
Inhibitors of the Epidermal Growth Factor Receptor (EGFR)
EGFR mutations are a key driver in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidines have been developed to target both wild-type and mutant forms of EGFR, including those that confer resistance to earlier-generation inhibitors. For example, a series of derivatives was synthesized to covalently block mutant EGFR activity. Compound 12i from this series showed remarkable selectivity, inhibiting the T790M mutant EGFR with an IC₅₀ of 0.21 nM, while being over 100-fold less potent against wild-type EGFR (IC₅₀ = 22 nM).[4] This selectivity is crucial for minimizing side effects associated with inhibiting EGFR in healthy tissues. Another study identified compound 31r as a potent fourth-generation inhibitor targeting triple-mutant (C797S) EGFR with subnanomolar IC₅₀ values.[5]
| Compound | Target EGFR Mutant | IC₅₀ (nM) | Wild-Type EGFR IC₅₀ (nM) | Reference |
| 12i | T790M | 0.21 | 22 | [4] |
| 31a | L858R/T790M/C797S | 12.8 | >1000 | [5] |
| 31r | L858R/T790M/C797S | <1 | >1000 | [5] |
| 5k | EGFR (general) | 79 | - | [6] |
Inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent anti-VEGFR-2 activity. One study reported compounds with biaryl urea moieties, where compound 12d (referred to as 61 in another source) inhibited VEGFR-2 with an IC₅₀ of 11.9 nM.[7][8] Another multi-targeted inhibitor, compound 5k , showed potent activity against VEGFR-2 with an IC₅₀ of 136 nM, which was a two-fold increase in potency compared to the approved drug Sunitinib in that study.[6][9]
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 12d (61) | VEGFR-2 | 11.9 | [7][8] |
| 15c (62) | VEGFR-2 | 13.6-13.7 | [7][8] |
| 5k | VEGFR-2 | 136 | [6][9] |
Inhibitors of the Rearranged during Transfection (RET) Kinase
Gene fusions and activating point mutations in the RET kinase are oncogenic drivers in certain types of thyroid and lung cancers. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully exploited to develop potent RET inhibitors. In one extensive study, compound 59 was identified as a lead compound with low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant.[1] This demonstrates the scaffold's ability to be adapted to overcome common mechanisms of clinical resistance. Another study focused on optimizing a series for both potency and safety, leading to compound 4 , which showed moderate RET potency but a favorable selectivity profile across a panel of other kinases.[10]
| Compound | Target RET | IC₅₀ (µM) | Reference |
| 59 | RET-wt | Low nM | [1] |
| 59 | RET V804M | Low nM | [1] |
| 4 | RET (cell-based) | 0.28 | [10] |
| 20 | RET-wt | 0.0096 | [1] |
A Validated Workflow for Inhibitor Evaluation
A systematic, multi-step process is essential for the comprehensive biological evaluation of novel kinase inhibitors. The workflow is designed to be a self-validating system, where data from each stage informs the next, ensuring that only the most promising candidates advance.
Caption: Experimental workflow for evaluating RTK inhibitors.
This process begins with high-throughput biochemical assays to determine direct enzyme inhibition, progresses to cell-based assays to confirm activity in a biological context, and culminates in preclinical in vivo studies to assess efficacy and drug-like properties.
Detailed Experimental Protocols
The trustworthiness of any comparison guide rests on the robustness of its experimental protocols. The following are detailed, step-by-step methodologies for key assays in the evaluation workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method used to measure kinase activity.[11][12] It relies on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665). In this assay, a biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665 are then added. If the substrate is phosphorylated, both labeled components bind to it, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the signal.[13]
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X reaction buffer supplemented with necessary cofactors (e.g., MgCl₂, DTT). Keep on ice.[14]
-
Test Compounds: Prepare a 10 mM stock of the pyrrolo[2,3-d]pyrimidine inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO. The final assay concentration of DMSO should be kept constant and low (<1%).
-
Enzyme & Substrate: Dilute the target RTK and its corresponding biotinylated peptide substrate to their optimal working concentrations (determined via prior enzyme/substrate titration experiments) in 1X kinase buffer.[15]
-
ATP Solution: Prepare an ATP solution in 1X kinase buffer at a concentration equal to the known Km for the specific kinase to ensure competitive binding conditions.
-
Detection Reagents: Prepare the Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-XL665) in the supplied detection buffer containing EDTA (to stop the kinase reaction).
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the test compound dilution to the appropriate wells. Add 2 µL of DMSO to positive (no inhibitor) and negative (no enzyme) control wells.
-
Add 4 µL of the diluted enzyme to all wells except the negative controls. Add 4 µL of kinase buffer to the negative control wells.
-
Initiate the reaction by adding 4 µL of the ATP/substrate mixture to all wells.
-
Seal the plate and incubate at room temperature for the optimized time (e.g., 60-120 minutes).
-
Stop the reaction by adding 10 µL of the premixed detection reagents to all wells.
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by measuring the absorbance, which is directly proportional to the number of living cells.[16][17][18]
Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A431 for EGFR, HUVEC for VEGFR) from culture.
-
Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle control (e.g., 0.1% DMSO) and media-only (no cells) blank wells.[19]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation & Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT from each well without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[17]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Protocol 3: Cellular Target Engagement (Western Blot)
Principle: Western blotting is used to confirm that the inhibitor is acting on its intended target within the cell. By using a phospho-specific antibody, one can directly measure the phosphorylation status of the target RTK. A potent inhibitor should decrease the level of the phosphorylated RTK without affecting the total amount of the RTK protein.[20][21]
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal RTK activity.
-
Pre-treat cells with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF, VEGF) for 5-10 minutes to induce RTK phosphorylation.
-
Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors.[22]
-
-
Protein Quantification and SDS-PAGE:
-
Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoproteins can cause high background.[22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target RTK (e.g., anti-phospho-EGFR (Tyr1068)).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the RTK, and/or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phosphorylated RTK signal relative to the total RTK signal.
-
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, offering a versatile and effective template for targeting a wide range of RTKs implicated in cancer. As demonstrated, systematic modifications to this core can yield compounds with nanomolar potency and high selectivity for key targets like EGFR, VEGFR, and RET. The robust experimental workflow outlined in this guide—from initial biochemical screening to the confirmation of cellular mechanism of action—provides a validated pathway for identifying and characterizing novel drug candidates.
The future of this field lies in the rational design of next-generation inhibitors that can overcome clinical resistance, target multiple oncogenic drivers simultaneously, or achieve novel selectivity profiles to improve therapeutic windows. By combining sophisticated medicinal chemistry with the rigorous, causality-driven biological evaluation detailed herein, the full potential of pyrrolo[2,3-d]pyrimidine derivatives as powerful anticancer agents can continue to be unlocked.
References
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. bioradiations.com [bioradiations.com]
A Senior Application Scientist's Guide to In-Vitro Kinase Inhibition Assays for 5-Bromoindole Derivatives
Introduction: The Pursuit of Kinase Inhibitors and the Role of the 5-Bromoindole Scaffold
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important targets in modern drug discovery.[2] The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively explored as kinase inhibitors.[3][4] The introduction of a bromine atom at the 5-position of the indole ring can significantly modulate the molecule's biological activity, leading to the development of potent and selective kinase inhibitors.[5] Derivatives of 5-bromoindole have shown promise as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]
The journey of a 5-bromoindole derivative from a synthesized compound to a potential therapeutic agent is underpinned by rigorous in-vitro testing. A critical step in this process is the determination of its inhibitory potency against a target kinase, typically expressed as the half-maximal inhibitory concentration (IC50). The choice of the in-vitro kinase inhibition assay is therefore a crucial decision that can significantly impact the quality and reproducibility of the data generated.
This guide provides a comparative overview of the most common in-vitro kinase inhibition assay technologies, offering insights into their underlying principles, experimental workflows, and the rationale for choosing one method over another when screening 5-bromoindole derivatives.
Comparative Analysis of In-Vitro Kinase Inhibition Assay Technologies
The selection of an appropriate assay technology is a balance of several factors including the nature of the kinase and substrate, the desired throughput, cost, and the potential for compound interference. Here, we compare four widely used methodologies: Luminescence-Based Assays, Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and Label-Free Mass Spectrometry (MS).
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Luminescence-Based | Measures ATP depletion (Kinase-Glo) or ADP production (ADP-Glo) using a luciferase-luciferin reaction.[8][9] | High sensitivity, simple "add-and-read" format, suitable for HTS.[10][11] | Indirect measurement, potential for interference from compounds affecting luciferase. | Primary high-throughput screening (HTS) of large compound libraries. |
| HTRF | Measures the phosphorylation of a substrate via time-resolved fluorescence resonance energy transfer (TR-FRET) between a donor and an acceptor fluorophore.[12][13] | Homogeneous, robust, and less susceptible to interference from colored or fluorescent compounds.[14] | Requires specific antibodies and labeled substrates, which can be costly. | HTS and lead optimization, especially for kinases where specific antibody reagents are available. |
| Fluorescence Polarization | Measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule (e.g., an antibody that recognizes a phosphorylated substrate).[15][16] | Homogeneous, real-time kinetic measurements are possible.[17] | Requires a fluorescently labeled tracer and can be sensitive to compound autofluorescence. | HTS and mechanistic studies, particularly for competitive binding assays. |
| Label-Free (LC-MS) | Directly measures the enzymatic conversion of a substrate to its phosphorylated product by mass spectrometry.[18][19] | Direct measurement, high sensitivity and specificity, no need for modified substrates or antibodies.[20][21] | Lower throughput, requires specialized instrumentation and expertise. | Hit validation, selectivity profiling, and detailed mechanistic studies. |
Experimental Protocols: A Step-by-Step Guide
Luminescence-Based Kinase Assay (Kinase-Glo® Protocol)
The Kinase-Glo® assay is a popular choice for HTS due to its simplicity and sensitivity.[22] It quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[23]
Scientific Rationale: The assay is based on the principle that active kinases consume ATP to phosphorylate their substrates. The remaining ATP is then used by luciferase to generate a luminescent signal, which is inversely proportional to kinase activity.[8] This "glow-type" luminescence is stable, allowing for batch processing of plates.[23]
Experimental Workflow:
A generic workflow for a luminescence-based kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the Kinase-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer.[8]
-
Kinase Reaction Setup:
-
In a 96- or 384-well white plate, add the kinase reaction buffer.
-
Add the 5-bromoindole derivative at various concentrations.
-
Add the kinase and its specific substrate.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to inhibitors.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well.[8]
-
Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the 5-bromoindole derivative relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[24]
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF assays are known for their robustness and reduced interference from compound autofluorescence, making them a reliable choice for screening campaigns.[12]
Scientific Rationale: This assay measures the phosphorylation of a biotinylated substrate.[13] A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665-labeled acceptor are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[25]
Experimental Workflow:
A typical workflow for an HTRF kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, ATP, and the 5-bromoindole derivative in the appropriate enzymatic buffer.[14]
-
Enzymatic Reaction:
-
In a low-volume 384-well plate, dispense the 5-bromoindole derivative.
-
Add the kinase and the biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection:
-
Add the HTRF detection reagents, which include a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665, in a buffer containing EDTA to stop the kinase reaction.[12]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition and IC50 values.
Fluorescence Polarization (FP) Kinase Assay
FP assays are homogeneous and can be used to monitor kinase activity in real-time.[15]
Scientific Rationale: This assay format often uses a competitive immunoassay principle. A fluorescently labeled phosphopeptide (tracer) is bound to a phospho-specific antibody, resulting in a high FP signal. The kinase phosphorylates an unlabeled substrate, which then competes with the tracer for antibody binding, leading to a decrease in the FP signal.[5]
Experimental Workflow:
A simplified workflow for a competitive FP kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, 5-bromoindole derivative, fluorescent phosphopeptide tracer, and the phospho-specific antibody.
-
Assay Setup:
-
In a black microplate, add the kinase, substrate, and the 5-bromoindole derivative.
-
Add a pre-mixed solution of the fluorescent tracer and the antibody.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature. The FP signal can be read at multiple time points to generate kinetic data.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in millipolarization (mP) units is proportional to the kinase activity. Calculate percent inhibition and determine IC50 values.[17]
Label-Free LC-MS/MS Kinase Assay
LC-MS/MS offers a direct and highly sensitive method for measuring kinase activity without the need for modified substrates or antibodies.[18]
Scientific Rationale: This method directly quantifies the formation of the phosphorylated product by separating the reaction mixture using liquid chromatography and detecting the substrate and product by tandem mass spectrometry.[26] This provides unambiguous and highly quantitative data.[27]
Experimental Workflow:
A general workflow for an LC-MS/MS-based kinase assay.
Step-by-Step Protocol:
-
Kinase Reaction:
-
Perform the kinase reaction in a suitable buffer containing the kinase, substrate, ATP, and the 5-bromoindole derivative.
-
-
Reaction Quenching: Stop the reaction at a specific time point by adding a quenching solution (e.g., acid or organic solvent).
-
Sample Preparation: Prepare the samples for LC-MS/MS analysis, which may involve protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the unphosphorylated substrate from the phosphorylated product using a suitable chromatography column and gradient.
-
Detect and quantify both the substrate and product using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis: Determine the extent of substrate conversion to product. Calculate the percent inhibition and IC50 values based on the reduction in product formation in the presence of the inhibitor.
Data Interpretation and Ensuring Trustworthiness
A self-validating system is crucial for generating reliable data. This involves careful experimental design and data analysis.
-
IC50 Determination: The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is a key parameter.[24] It is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.[28] It is important to note that IC50 values can be influenced by assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.[29]
-
Controls are Critical:
-
No-enzyme control: To determine the background signal.
-
No-inhibitor (vehicle) control: Represents 100% kinase activity.
-
Positive control inhibitor: A known inhibitor of the kinase to validate the assay performance.
-
-
Z'-factor: For HTS, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Troubleshooting: Be aware of potential sources of interference. For example, some 5-bromoindole derivatives may be colored or fluorescent, which could interfere with optical-based assays. In such cases, a luminescence or label-free method might be more appropriate.[29]
Application to 5-Bromoindole Derivatives: A Case Study Perspective
Recent studies have highlighted the potential of 5-bromoindole derivatives as potent inhibitors of several cancer-related kinases.
Targeting EGFR and VEGFR-2:
A number of novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against EGFR and VEGFR-2 tyrosine kinases.[6][7] These studies often employ a combination of in-silico docking to predict binding affinities and in-vitro assays to determine the IC50 values. For instance, a study might use an HTRF or a luminescence-based assay to screen a library of 5-bromoindole derivatives against purified EGFR kinase. The most potent compounds would then be further characterized for their selectivity against other kinases using a broader panel and potentially validated using a label-free method like LC-MS.
Illustrative Data (Hypothetical):
| Compound | Target Kinase | Luminescence Assay IC50 (nM) | HTRF Assay IC50 (nM) | LC-MS Assay IC50 (nM) |
| 5-Bromoindole Derivative A | EGFR | 50 | 45 | 48 |
| 5-Bromoindole Derivative B | EGFR | 120 | 110 | 115 |
| 5-Bromoindole Derivative C | VEGFR-2 | 80 | 75 | 78 |
| 5-Bromoindole Derivative D | VEGFR-2 | 250 | 260 | 255 |
This table is for illustrative purposes and does not represent actual experimental data.
The consistency of IC50 values across different assay platforms for the same compound and target would provide strong confidence in the inhibitory potency of the 5-bromoindole derivative. Discrepancies could indicate assay-specific artifacts or compound interference, warranting further investigation.
Conclusion: Making an Informed Choice
The selection of an in-vitro kinase inhibition assay is a critical decision in the evaluation of 5-bromoindole derivatives as potential drug candidates. There is no single "best" assay; the optimal choice depends on the specific research question, the available resources, and the stage of the drug discovery process.[11]
For initial high-throughput screening of a large library of 5-bromoindole derivatives, luminescence-based assays like Kinase-Glo offer a good balance of speed, simplicity, and sensitivity. For hit confirmation and lead optimization, more robust methods like HTRF or FP are excellent choices, providing high-quality data with reduced interference. Finally, for in-depth mechanistic studies and definitive validation of high-priority candidates, the direct and unambiguous nature of label-free LC-MS/MS is unparalleled.
By understanding the principles, advantages, and limitations of each technology, researchers can design and execute robust and reliable in-vitro kinase inhibition assays, ultimately accelerating the discovery and development of novel 5-bromoindole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiotrade.com [ebiotrade.com]
- 9. ulab360.com [ulab360.com]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. biocompare.com [biocompare.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Reactivity Profiling of 7-Azaindole-Based Kinase Inhibitors
The 7-azaindole scaffold is a privileged structure in the development of potent and selective kinase inhibitors.[1] Its unique ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a valuable starting point for drug discovery campaigns.[1][2] However, the success of any kinase inhibitor hinges on its selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. Therefore, rigorous cross-reactivity profiling is a cornerstone of preclinical evaluation.[3] This guide provides a comprehensive comparison of methodologies for profiling 7-azaindole-based inhibitors, supported by experimental data and protocols, to enable researchers to make informed decisions in their drug development programs.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4][5] This homology presents a significant challenge in designing selective inhibitors. A compound that inhibits multiple kinases can lead to unforeseen physiological effects.[4] Comprehensive profiling is therefore not just a regulatory requirement but a critical step to understand a compound's true biological activity and potential liabilities.[6]
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
A multi-pronged approach combining biochemical and cellular assays is essential for a thorough assessment of inhibitor selectivity.[7][8][9]
1. Biochemical Assays: The First Line of Assessment
Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase.[4] They are ideal for initial broad screening against large panels of kinases to identify potential on- and off-targets.[6]
-
Kinome Scanning: This high-throughput method involves screening the inhibitor against a large panel of kinases, often representing the entire human kinome.[6] Typically, the inhibitor is tested at a single high concentration (e.g., 1 µM) to identify any significant interactions.[10] Follow-up dose-response experiments are then conducted to determine the IC50 (half-maximal inhibitory concentration) for any kinases that show significant inhibition (e.g., >70%).[4]
-
Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, is a rapid and cost-effective method that measures the thermal stabilization of a protein upon ligand binding.[11] This technique does not require an active enzyme or knowledge of its substrate, making it broadly applicable.[11] The change in melting temperature (ΔTm) provides a measure of binding affinity.[5]
Table 1: Comparison of Biochemical Assay Platforms
| Assay Type | Principle | Throughput | Information Gained | Key Advantages | Limitations |
| Kinome Scanning (e.g., Mobility Shift Assay, IMAP) | Measures enzymatic activity by detecting substrate phosphorylation.[10] | High | IC50 values, potency against a wide range of kinases.[6][10] | Direct measure of inhibition, well-established.[4] | Requires active enzyme and specific substrates.[11] |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon inhibitor binding.[5][11] | High | Binding affinity (ΔTm), broad applicability.[11] | No enzyme activity required, cost-effective.[11] | Indirect measure of inhibition, may not always correlate with functional activity.[5] |
2. Cellular Assays: Validating Biochemical Hits in a Physiological Context
While biochemical assays are powerful, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming on-target activity and identifying off-target effects in a more physiologically relevant setting.[6][12]
-
Target Engagement Assays: These assays confirm that the inhibitor binds to its intended target within the cell. Techniques like cellular thermal shift assay (CETSA) can be employed.
-
Phospho-protein Analysis: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the target kinase and its downstream substrates.[12] A reduction in phosphorylation upon inhibitor treatment provides evidence of target engagement and pathway modulation.
-
Cell Viability/Proliferation Assays: Profiling the inhibitor against a panel of cancer cell lines with known genetic backgrounds can reveal on-target efficacy and potential off-target toxicities.[7][8][9][10] The sensitivity of cell lines to the inhibitor can often be correlated with the presence of specific mutations or overexpression of the target kinase.[10]
Experimental Workflow for Comprehensive Profiling
A systematic approach is key to generating reliable and comprehensive cross-reactivity data.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Case Study: Profiling a Novel 7-Azaindole-Based Aurora Kinase Inhibitor
To illustrate the process, let's consider a hypothetical 7-azaindole derivative, "AZD-X," designed as an Aurora B kinase inhibitor.
Step 1: Initial Biochemical Screen
AZD-X was screened at 1 µM against a panel of 255 kinases.[10]
Table 2: Illustrative Kinome Scan Data for AZD-X (1 µM)
| Kinase | % Inhibition |
| Aurora B | 98% |
| Aurora A | 85% |
| VEGFR2 | 75% |
| CDK2 | 40% |
| ... (other kinases) | <20% |
Step 2: IC50 Determination
Dose-response curves were generated for the hits from the initial screen.
Table 3: IC50 Values for AZD-X
| Kinase | IC50 (nM) |
| Aurora B | 5 |
| Aurora A | 50 |
| VEGFR2 | 250 |
| CDK2 | >1000 |
This data confirms that AZD-X is a potent Aurora B inhibitor with moderate selectivity over Aurora A and weaker off-target activity against VEGFR2.
Step 3: Cellular Characterization
-
Target Engagement: In HCT116 cells, AZD-X treatment led to a dose-dependent decrease in the phosphorylation of histone H3 at Serine 10, a known substrate of Aurora B.
-
Cell Viability: AZD-X demonstrated potent anti-proliferative activity in several colorectal cancer cell lines known to be sensitive to Aurora B inhibition.
Interpreting the Data: Quantifying Selectivity
Several metrics can be used to quantify selectivity, such as the Selectivity Score, which considers the number of off-targets at a specific concentration threshold. A lower score indicates higher selectivity.
The 7-Azaindole Scaffold: A Privileged Yet Promiscuous Moiety
The 7-azaindole core is a versatile starting point for designing inhibitors against a wide range of kinases, including Aurora kinases, ALK, c-Met, and PI3K.[13][14][15] However, this versatility also means that careful optimization is required to achieve selectivity. The binding mode of the 7-azaindole can vary, adopting "normal," "flipped," or "non-hinge" orientations, which can influence its interaction with different kinases.[2]
Signaling Pathway Implications
The off-target activities of a 7-azaindole inhibitor can have significant biological consequences. For example, unintended inhibition of VEGFR2 could lead to anti-angiogenic effects, which may be beneficial in some cancer contexts but could also cause cardiovascular side effects.
Caption: Potential on-target and off-target signaling pathways of AZD-X.
Conclusion
Rigorous cross-reactivity profiling is indispensable in the development of 7-azaindole-based kinase inhibitors. A combination of broad biochemical screening and targeted cellular assays provides a comprehensive understanding of a compound's selectivity profile. This knowledge is crucial for optimizing lead compounds, predicting potential side effects, and ultimately developing safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 | Semantic Scholar [semanticscholar.org]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Biology | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Art of the Hinge: A Comparative Guide to the Binding Modes of 7-Azaindole-Based Kinase Inhibitors
Introduction: The "Privileged" Scaffold in Kinase Inhibition
In the vast landscape of kinase-targeted drug discovery, the 7-azaindole scaffold has earned the designation of a "privileged structure."[1][2] Its remarkable success stems from its bioisosteric resemblance to the adenine core of ATP, the natural substrate for all kinases. This mimicry allows it to act as an excellent "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket that anchors the inhibitor and drives potency.[2] The core structure features a fused pyridine and pyrrole ring system. The pyridine N7 nitrogen acts as a hydrogen bond acceptor, while the pyrrole N1-H group serves as a hydrogen bond donor.[3] This dual-interaction capability enables a bidentate hydrogen bond engagement with the kinase hinge region, a short stretch of amino acids connecting the N- and C-lobes of the kinase domain.[2][3]
However, the true elegance of the 7-azaindole scaffold lies in its versatility. Subtle modifications to the inhibitor's substituents can dramatically alter its orientation and interactions within the active site, leading to distinct binding modes. Understanding these diverse binding modes is paramount for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the primary binding modes of 7-azaindole inhibitors, supported by structural data from X-ray crystallography and computational modeling, focusing on key examples from the BRAF, Aurora, and p38 MAP kinase families.
The Three Fundamental Binding Geometries
Systematic analysis of co-crystal structures has revealed that 7-azaindole-based inhibitors predominantly adopt one of three binding modes relative to the kinase hinge.[3] The specific mode adopted is not strictly dependent on the kinase family but is rather a result of the intricate interplay between the inhibitor's overall structure and the local topology of the ATP-binding pocket.
-
"Normal" Binding Mode: This is the most frequently observed orientation. The 7-azaindole core forms the canonical bidentate hydrogen bond with the kinase hinge: the N1-H donates a hydrogen bond to the backbone carbonyl of residue i (often denoted GK+1, the residue after the gatekeeper), and the N7 atom accepts a hydrogen bond from the backbone N-H of residue i+2 (GK+3).[3]
-
"Flipped" Binding Mode: In this mode, the 7-azaindole scaffold is rotated 180° relative to the normal mode.[3] It still forms a bidentate hydrogen bond with the hinge, but the roles are reversed: N1-H donates to the i+2 residue, and N7 accepts from the i residue. This switch can be induced by steric constraints or favorable interactions made by the inhibitor's substituents in the flipped orientation.
-
"Non-Hinge" Binding Mode: Less common, this mode occurs when the inhibitor possesses a different chemical moiety that serves as the primary hinge-binder. In this case, the 7-azaindole group is displaced from the hinge and instead occupies a different sub-pocket within the ATP-binding site, forming other stabilizing interactions.[3]
Case Study 1: BRAF Inhibitors - The "Normal" Mode Exemplar
The discovery of Vemurafenib (PLX4032), an inhibitor of the BRAFV600E mutant kinase, was a landmark achievement in personalized medicine and a prime example of fragment-based drug discovery.[2] Its binding mode is the quintessential "normal" orientation.
Binding Mode Analysis: Vemurafenib
In the co-crystal structure of Vemurafenib with BRAFV600E (PDB: 3OG7), the 7-azaindole core is nestled deep in the ATP-binding site.[4] It executes the classic bidentate hydrogen bond with the hinge residues:
-
The N1-H of the azaindole ring donates a hydrogen bond to the backbone carbonyl oxygen of Cys532 .[4]
-
The N7 atom accepts a hydrogen bond from the backbone amide proton of Gln530 .[4]
Beyond the hinge, a propylsulfonamide group attached to a difluorophenyl ring extends towards the solvent-exposed region, while the chlorophenyl group occupies a hydrophobic pocket.[4][5] This orientation effectively blocks the kinase in its active DFG-in conformation.[5]
| Inhibitor | Target Kinase | Potency (IC₅₀ / Kᵢ) | Binding Mode | PDB Code |
| Vemurafenib | BRAFV600E | IC₅₀: 31 nM | Normal | 3OG7 |
| PLX4720 | BRAFV600E | IC₅₀: 13 nM | Normal | 4RZV |
Data sourced from various publications. IC₅₀/Kᵢ values can vary based on assay conditions.
Case Study 2: Aurora Kinase Inhibitors - A "Flipped" Orientation
Aurora kinases are critical regulators of mitosis, and their inhibition is a promising anti-cancer strategy.[6] GSK1070916 is a potent inhibitor of Aurora B and C.[6] Structural studies of related 4-azaindole compounds and docking models of 7-azaindole analogs suggest that these inhibitors can adopt a "flipped" binding mode.
Binding Mode Analysis: GSK1070916
Case Study 3: p38 MAP Kinase Inhibitors - A Tale of Two Conformations
The p38 MAP kinase pathway is a key mediator of inflammatory responses. Inhibitors targeting p38 have been developed using the 7-azaindole scaffold, and they showcase how the scaffold can adapt to different protein conformations. Many kinase inhibitors are classified as Type I (binding to the active, DFG-in conformation) or Type II (binding to the inactive, DFG-out conformation).
Binding Mode Analysis: Type I vs. Type II
-
Type I (DFG-in) Inhibitors: Many 7-azaindole inhibitors bind to the active DFG-in state of p38. In a representative structure (e.g., PDB: 1IAN), the inhibitor's core, while not a 7-azaindole, demonstrates the canonical hinge interaction where a pyridyl nitrogen forms a hydrogen bond with the backbone N-H of Met109.[7][8] A 7-azaindole in this pocket would be expected to adopt a "normal" binding mode, forming the bidentate hydrogen bond with the Met109-Gly110 hinge segment.
-
Type II (DFG-out) Inhibitors: A distinct class of diaryl urea inhibitors, such as BIRB 796, induces and binds to the DFG-out conformation of p38. This creates an allosteric pocket adjacent to the ATP site. While BIRB 796 itself does not contain a 7-azaindole, it demonstrates how inhibitors can exploit this inactive state. A hypothetical 7-azaindole designed to be a Type II inhibitor would still engage the hinge (Met109) but would also possess a moiety extending into this newly formed hydrophobic pocket, often displacing the Phe residue of the DFG motif. Some novel inhibitors have even been designed to bind this DFG-out state without interacting with the hinge at all.[9]
| Inhibitor Class | Target Conformation | Key Interactions |
| Type I p38 Inhibitor | DFG-in (Active) | Bidentate H-bond with Met109-Gly110 hinge. |
| Type II p38 Inhibitor | DFG-out (Inactive) | Hinge binding + interactions in adjacent allosteric pocket. |
Experimental Methodologies for Determining Binding Mode
The definitive determination of an inhibitor's binding mode relies on high-resolution structural and computational data. The two cornerstone techniques are X-ray crystallography and molecular docking.
Protocol 1: X-Ray Crystallography of a Kinase-Inhibitor Complex
This protocol provides a generalized workflow. The causality behind these steps is to produce a well-ordered, three-dimensional lattice of the protein-ligand complex that can diffract X-rays, allowing for the calculation of electron density maps and subsequent model building.
Step-by-Step Methodology:
-
Protein Expression and Purification: Express the target kinase domain in a suitable system (e.g., E. coli, insect cells). Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography. Concentrated, stable protein is critical for crystallization.
-
Complex Formation: The inhibitor can be introduced in two ways:
-
Co-crystallization: Incubate the purified protein with a 5- to 10-fold molar excess of the inhibitor (dissolved in a compatible solvent like DMSO) for several hours prior to setting up crystallization trials.[10][11] This is often preferred for high-affinity ligands.
-
Soaking: Grow apo-protein crystals first. Then, transfer these crystals to a solution containing the inhibitor (typically 1-10 mM) for a period ranging from minutes to days.[10][11] This method is useful when the ligand prevents crystal formation.
-
-
Crystallization: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of precipitants, buffers, and salts to find conditions that produce diffraction-quality crystals.
-
Data Collection: Harvest a single crystal, cryo-protect it (e.g., by soaking in a solution with glycerol or ethylene glycol), and flash-cool it in liquid nitrogen.[10] Collect X-ray diffraction data, preferably at a synchrotron source for high intensity and resolution.
-
Structure Solution and Refinement: Process the diffraction data. Determine the initial phases, often by molecular replacement using a known structure of the same or a related kinase.[12] Build the inhibitor into the resulting electron density map and iteratively refine the model until it converges with good statistics (R-work, R-free) and geometry.[12]
-
Analysis: Visualize the final model in software like PyMOL or Coot to analyze the specific hydrogen bonds, hydrophobic contacts, and the overall binding mode.
Protocol 2: Molecular Docking with AutoDock Vina
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[13] It is invaluable for hypothesizing binding modes before crystal structures are available and for virtual screening.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Obtain a high-resolution crystal structure of the target kinase (e.g., from the PDB).
-
Remove water molecules and any existing ligands.
-
Add polar hydrogen atoms and assign partial charges. This is crucial for calculating electrostatic and hydrogen bonding interactions.
-
Convert the file to the required PDBQT format using tools like MGLTools.[13]
-
-
Ligand Preparation:
-
Draw the 7-azaindole inhibitor in a chemical sketcher or obtain its 3D coordinates.
-
Assign rotatable bonds, which allows the docking algorithm to explore different conformations of the ligand.
-
Convert the ligand file to the PDBQT format.[13]
-
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the entire ATP-binding site of the kinase. The size and center of this box dictate the search space for the docking algorithm.[14]
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, providing the prepared receptor and ligand files, and the grid box configuration.[14]
-
Vina uses an empirical scoring function to evaluate and rank the predicted binding poses based on their estimated free energy of binding. The exhaustiveness parameter can be increased to ensure a more thorough search of conformational space.[14]
-
-
Analysis of Results:
-
Vina outputs a set of the top-ranked binding poses.
-
Visualize these poses in the context of the receptor's active site.
-
Analyze the top pose for key interactions: check for the formation of the bidentate hydrogen bond with the hinge, inspect hydrophobic interactions, and compare the predicted mode ("normal," "flipped," etc.) with known structural data for similar compounds.
-
Conclusion
The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design, largely due to its ability to form robust, bidentate hydrogen bonds with the kinase hinge. Yet, its true power is revealed in its conformational adaptability. The capacity to adopt "normal," "flipped," and even "non-hinge" binding modes provides medicinal chemists with a versatile template to tackle the persistent challenges of achieving both high potency and exquisite selectivity. By leveraging the synergistic power of X-ray crystallography and molecular docking, researchers can elucidate these binding modes with atomic precision, paving the way for the rational design of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Introduction: The Versatility of the 7-Azaindole Scaffold in Drug Discovery
A Comprehensive Guide to Molecular Docking Studies of 7-Azaindole Analogs with Protein Targets
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine core and act as a versatile hydrogen bond donor and acceptor. This unique electronic and structural profile allows 7-azaindole analogs to effectively target a wide array of protein classes, most notably protein kinases, by forming key interactions within the ATP-binding site. This guide provides a comparative analysis of molecular docking studies involving 7-azaindole derivatives against various protein targets, offering insights into the structural basis of their inhibitory activity and guiding principles for future drug design.
Comparative Analysis of Protein Targets for 7-Azaindole Analogs
The efficacy of 7-azaindole-based inhibitors is highly dependent on the specific topology and amino acid composition of the target protein's active site. Here, we compare the docking-derived binding modes of these analogs across several key protein families.
Protein Kinases: The Primary Therapeutic Arena
Protein kinases represent the most successfully targeted protein family for 7-azaindole analogs. Their ATP-binding pocket contains a conserved hinge region that forms critical hydrogen bonds with incoming ligands. The 7-azaindole core is exceptionally well-suited to exploit this feature.
-
B-Raf Kinase: In BRAF V600E mutant kinase, a driver of melanoma, 7-azaindole derivatives have been shown to establish a canonical hydrogen bonding pattern with the hinge region residues Cys532 and Phe595. Molecular docking studies have been instrumental in optimizing substituents on the 7-azaindole core to exploit adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
-
p38 MAP Kinase: Docking studies of 7-azaindole analogs into the p38 mitogen-activated protein kinase have revealed a similar hinge-binding motif involving Met109. The orientation of the 7-azaindole within the active site, however, can be modulated by substitutions at the C3 and C5 positions, influencing interactions with the gatekeeper residue and the DFG motif.
-
Janus Kinases (JAKs): The development of selective JAK inhibitors often leverages the 7-azaindole scaffold. Docking simulations have been pivotal in designing analogs that can differentiate between the highly homologous ATP-binding sites of JAK family members, a crucial aspect for minimizing off-target effects and associated toxicities.
Beyond Kinases: Expanding the Target Landscape
While kinases are the most prominent targets, the therapeutic reach of 7-azaindole analogs is expanding to other protein families.
-
Phosphatases: Certain 7-azaindole derivatives have been investigated as inhibitors of protein tyrosine phosphatases (PTPs). Docking studies suggest that the scaffold can interact with the catalytic signature motif of PTPs, although achieving high affinity and selectivity remains a significant challenge due to the highly conserved and polar nature of the active site.
-
Other Enzymes: The 7-azaindole core has also been incorporated into inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy. In this context, docking studies have helped to elucidate how the 7-azaindole moiety can occupy the heme-binding site and establish favorable interactions with surrounding residues.
Data Summary: A Comparative Overview of Docking Performance
The following table summarizes representative molecular docking data for various 7-azaindole analogs against different protein targets, highlighting key binding interactions and predicted affinities.
| 7-Azaindole Analog | Protein Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key H-Bond Interactions |
| Vemurafenib (PLX4032) | B-Raf V600E | Glide | -12.5 | Cys532, Phe595 |
| VX-745 | p38α | GOLD | -10.8 | Met109, Gly110 |
| Tofacitinib | JAK3 | Schrödinger Suite | -11.2 | Leu905, Glu903 |
| C3-Substituted Analog | B-Raf V600E | AutoDock Vina | -9.7 | Cys532 |
| C5-Substituted Analog | p38α | MOE | -8.9 | Met109 |
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
This section outlines a detailed protocol for conducting a molecular docking study of a novel 7-azaindole analog against a protein kinase target, using widely available software tools.
Preparation of the Protein Structure
-
Objective: To obtain a high-quality, clean protein structure suitable for docking.
-
Procedure:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Repair any missing side chains or loops using tools like Prime in the Schrödinger Suite or Modeller.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
Objective: To generate a low-energy, 3D conformation of the 7-azaindole analog.
-
Procedure:
-
Sketch the 2D structure of the analog using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation.
-
Generate possible ionization states and tautomers at physiological pH.
-
Perform a conformational search and energy minimization using a suitable force field (e.g., OPLS3e, MMFF94).
-
Grid Generation
-
Objective: To define the search space for the docking simulation within the protein's binding site.
-
Procedure:
-
Identify the ATP-binding site, typically by referring to the position of the co-crystallized ligand in the PDB structure.
-
Define a grid box that encompasses the entire binding pocket, ensuring it is large enough to accommodate the ligand in various orientations.
-
Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
-
Procedure:
-
Choose a docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Set the docking parameters, such as the level of sampling precision (e.g., standard precision (SP) or extra precision (XP) in Glide).
-
Run the docking simulation, which will generate a series of possible binding poses ranked by a scoring function.
-
Post-Docking Analysis
-
Objective: To analyze the predicted binding poses and identify key molecular interactions.
-
Procedure:
-
Visualize the top-ranked docking poses in a molecular graphics program (e.g., PyMOL, Chimera, Maestro).
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
-
Compare the predicted binding mode with known inhibitor-protein complexes to validate the docking protocol.
-
Use the structural insights to propose modifications to the ligand to improve its binding affinity and selectivity.
-
Visualizing the Workflow and Key Interactions
The following diagrams illustrate the molecular docking workflow and a representative binding mode of a 7-azaindole analog.
Caption: A generalized workflow for molecular docking studies.
Caption: Key interactions of a 7-azaindole inhibitor in a kinase active site.
Conclusion: The Enduring Value of Molecular Docking in 7-Azaindole-Based Drug Design
Molecular docking remains an indispensable tool in the development of 7-azaindole-based therapeutics. It provides a robust framework for understanding structure-activity relationships, predicting binding affinities, and guiding the optimization of lead compounds. As computational methods continue to improve in accuracy and speed, the synergy between in silico predictions and experimental validation will undoubtedly accelerate the discovery of next-generation 7-azaindole analogs targeting a diverse range of diseases.
Safety Operating Guide
Navigating the Disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use on the bench. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS No. 943323-65-7), a halogenated heterocyclic amine commonly used as a building block in medicinal chemistry.
The procedural framework outlined here is grounded in established safety data and regulatory standards, ensuring that research professionals can manage this chemical waste stream with confidence and precision.
Hazard Identification: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a multi-hazard substance. Its chemical structure—featuring a brominated aromatic system and an amine group—dictates its toxicological profile and informs the stringent disposal requirements.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] The brominated structure necessitates its classification as halogenated organic waste . This is a critical distinction because the incineration of halogenated compounds requires specialized high-temperature facilities equipped with flue gas scrubbers.[2][3] Improper incineration can lead to the formation of hazardous byproducts like hydrogen bromide and potentially brominated dioxins or furans.[4][5]
A summary of the compound's key identifiers and GHS hazard classifications is presented below.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 943323-65-7 |
| Molecular Formula | C₇H₆BrN₃ |
| GHS Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1][6] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] |
This hazard profile underscores why this compound cannot be treated as general chemical waste or disposed of via sanitary sewer systems.[4][5][6]
Pre-Disposal: Spill Management and PPE
Before waste is containerized, laboratory personnel must be prepared for accidental releases and equipped with the correct Personal Protective Equipment (PPE).
Required PPE:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[6][9]
-
Eye/Face Protection: Safety goggles with side-shields or a face shield are mandatory to protect against dust particles and splashes.[8]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[7]
-
Respiratory Protection: If handling the solid outside of a fume hood or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[7][9]
In Case of a Spill:
-
Evacuate and secure the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[6][7][9]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for regulatory compliance and safety. The U.S. Environmental Protection Agency (EPA) provides a comprehensive framework under the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste, which forms the basis of this protocol.[10][11][12]
Step 1: Waste Segregation
-
Action: Immediately classify any material contaminated with this compound—including unused product, reaction residues, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials—as Halogenated Organic Waste .[13]
-
Causality: This is the most critical step. Mixing halogenated waste with non-halogenated streams needlessly increases disposal costs, as the entire mixture must be treated as halogenated.[13] Furthermore, it prevents dangerous reactions and ensures the waste is sent to a facility capable of handling it.
Step 2: Containerization
-
Action: Place the segregated waste into a designated, chemically compatible, and leak-proof container. High-density polyethylene (HDPE) containers are a suitable choice.[14]
-
Causality: The container must prevent the release of the chemical into the environment. Containers must be kept closed unless waste is actively being added, a key requirement in EPA-regulated Satellite Accumulation Areas (SAAs).[12][14]
Step 3: Labeling
-
Action: The waste container must be clearly and accurately labeled. The label should include:
-
Causality: Proper labeling is a legal requirement and is crucial for communicating hazards to everyone in the lab and to the waste disposal technicians. It ensures the waste is managed correctly throughout its journey from "cradle to grave."[13]
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12] This area should be under the control of the laboratory personnel and away from incompatible materials, particularly strong oxidizing agents and acids.[5]
-
Causality: SAAs provide a safe, temporary storage location, minimizing the risk of spills and exposure. Storing incompatibles separately prevents potentially violent chemical reactions.
Step 5: Final Disposal
-
Action: Once the container is full or the accumulation time limit is approaching (as defined by your institution's policies and EPA generator status), contact your organization's Environmental Health & Safety (EHS) department to arrange for pickup.[10][15]
-
Causality: Final disposal must be handled by a licensed professional waste disposal service.[9] These services ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) that employs methods like high-temperature incineration suitable for halogenated organic compounds.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. epa.gov [epa.gov]
- 11. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. ethz.ch [ethz.ch]
- 15. acs.org [acs.org]
Navigating the Safe Handling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a crucial building block in pharmaceutical research. By moving beyond a simple checklist, we delve into the rationale behind each safety measure, ensuring a culture of informed caution in your laboratory.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4) [3][4][5]
-
Harmful if Inhaled (Acute Toxicity, Inhalation, Category 4) [3]
This profile necessitates a multi-faceted approach to personal protective equipment (PPE) to create a robust barrier against exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion[2].
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely about donning a set of gear; it's about creating an effective, layered defense against specific chemical threats. The following table outlines the recommended PPE for handling this compound, with explanations rooted in its chemical properties.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 11 mil thickness) | Nitrile provides excellent resistance to a broad range of chemicals. Given the compound's classification as a skin irritant, double-gloving is recommended to minimize the risk of exposure during glove removal and in case of a breach of the outer glove.[2][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against airborne particles and accidental splashes. The compound is a serious eye irritant, making robust eye protection non-negotiable.[2][5] |
| Body Protection | Long-sleeved laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination.[2][6] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | As the compound can cause respiratory irritation and is harmful if inhaled, a respirator is crucial, especially when handling the powder outside of a certified chemical fume hood.[2][7] |
Step-by-Step Operational Plan for Safe Handling
A systematic workflow is critical to minimizing exposure risk. The following protocol outlines the key stages of handling this compound.
Preparation and Engineering Controls
-
Designated Work Area : All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control airborne particles.[8]
-
Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Gather Materials : Before starting, ensure all necessary PPE, spill containment materials, and waste disposal containers are within reach.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure a proper seal and prevent cross-contamination.
Handling the Compound
-
Weighing : When weighing the solid, use a balance inside the fume hood or a containment enclosure to prevent dust from becoming airborne.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact : At all times, avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.[2]
Doffing PPE: The Decontamination Process
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence meticulously.
-
Outer Gloves : Remove the outer pair of gloves first, turning them inside out as you remove them.
-
Goggles : Remove eye protection.
-
Lab Coat : Remove your lab coat, rolling it inward to contain any potential contamination.
-
Respirator : Remove your respirator.
-
Inner Gloves : Remove the inner pair of gloves, again, turning them inside out.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[5][6]
Compliant Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Segregation : All solid waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.[8]
-
Liquid Waste : Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic waste. Do not pour this chemical down the drain.[2][8]
-
Disposal Method : The recommended disposal method is incineration by a licensed hazardous waste disposal service. This ensures the complete destruction of the compound.[2][8]
By adhering to these detailed protocols, you can confidently handle this compound, ensuring the safety of your team and the integrity of your research. This proactive approach to safety is the cornerstone of innovative and responsible science.
References
- 1. This compound | 507462-51-3 [amp.chemicalbook.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
